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  • Product: 6-Bromo-4-chloroquinolin-2-amine
  • CAS: 1574562-56-3

Core Science & Biosynthesis

Foundational

Orthogonal Functionalization of 6-Bromo-4-chloroquinolin-2-amine: A Strategic Guide for Kinase Inhibitor Discovery

Executive Summary In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds. 6-Bromo-4-chloroquinolin-2-amine (CAS: 1574562-56-3) represents a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds. 6-Bromo-4-chloroquinolin-2-amine (CAS: 1574562-56-3) represents a highly versatile, tri-functional heteroaromatic building block [1]. Characterized by its precisely positioned halogen atoms and a primary amine, this scaffold is engineered for orthogonal late-stage functionalization. It serves as a foundational core for synthesizing novel tyrosine kinase inhibitors (TKIs), particularly those targeting the Src/BCR-ABL pathways, by mimicking the hinge-binding motifs found in clinical drugs like Bosutinib [2].

This technical whitepaper provides an in-depth analysis of the compound’s physicochemical properties, the mechanistic causality governing its regioselective reactivity, and self-validating experimental workflows for its functionalization.

Physicochemical & Structural Data

To effectively utilize 6-Bromo-4-chloroquinolin-2-amine in synthetic workflows, researchers must account for its structural parameters. The electron-withdrawing nature of the quinoline nitrogen and the halogens significantly impacts its solubility and reactivity profiles.

PropertyValue / Description
Chemical Name 6-Bromo-4-chloroquinolin-2-amine
CAS Number 1574562-56-3
Molecular Formula C9H6BrClN2
Molecular Weight 257.52 g/mol
Structural Features Bicyclic heteroaromatic, C4-Cl, C6-Br, C2-NH2
Reactivity Profile Electrophilic at C4 (SNAr), Oxidative Addition at C6 (Pd-catalysis)
Kinase Binding Role Type I ATP-competitive hinge binder (via N1 and C2-NH2)

Mechanistic Rationale: The Tri-Functional Scaffold

The strategic value of 6-Bromo-4-chloroquinolin-2-amine lies in the distinct electronic environments of its three functional handles. Understanding the causality behind these differences is critical for designing successful synthetic routes [3].

  • C4-Chloro (Nucleophilic Aromatic Substitution - SNAr): The quinoline nitrogen (N1) exerts a powerful electron-withdrawing inductive and resonance effect, depleting electron density at the C2 and C4 positions. Because the C2 position is occupied by an electron-donating amine, C4 becomes the primary electrophilic site. This allows for the selective displacement of the chlorine atom by nucleophiles (e.g., amines, alkoxides) under thermal conditions.

  • C6-Bromo (Palladium-Catalyzed Cross-Coupling): The C6 position is electronically isolated from the activating effect of N1, rendering it inert to SNAr. However, the carbon-bromine bond is weaker than the carbon-chlorine bond and is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)). This enables orthogonal functionalization via Suzuki, Buchwald-Hartwig, or Sonogashira couplings after the C4 position has been modified.

  • C2-Amine (Hinge-Binding Motif): In biological systems, the 2-aminoquinoline motif acts as a critical hydrogen bond donor/acceptor pair. The N1 lone pair accepts a hydrogen bond from the kinase hinge region backbone (e.g., Met318 in BCR-ABL), while the C2-amine donates a hydrogen bond, anchoring the molecule within the ATP-binding pocket [2].

Reactivity Core 6-Bromo-4-chloroquinolin-2-amine (CAS: 1574562-56-3) C4 C4 Position (Chloro) Activated for SNAr Core->C4 Nucleophilic Attack C6 C6 Position (Bromo) Ideal for Pd-Coupling Core->C6 Oxidative Addition C2 C2 Position (Amine) Hinge Binder / Amidation Core->C2 H-Bonding / Protection

Reactivity map of 6-Bromo-4-chloroquinolin-2-amine highlighting orthogonal functionalization.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to verify success before proceeding.

Protocol A: Regioselective SNAr at the C4 Position

Objective: Displace the C4-chlorine with a secondary amine (e.g., N-methylpiperazine) to build the solvent-exposed tail of a kinase inhibitor.

  • Step 1: Reaction Setup. Dissolve 6-Bromo-4-chloroquinolin-2-amine (1.0 eq) and N-methylpiperazine (1.5 eq) in N-Methyl-2-pyrrolidone (NMP).

    • Causality: NMP is a polar aprotic solvent that poorly solvates the nucleophile, thereby increasing its effective nucleophilicity and accelerating the SNAr reaction.

  • Step 2: Base Addition. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Step 3: Thermal Activation. Heat the mixture to 90°C for 4 hours.

  • Step 4: Self-Validation (Isotopic Tracking). Analyze the crude mixture via LC-MS.

    • Validation Checkpoint: The starting material exhibits a complex isotopic cluster due to the presence of both Bromine (~1:1 M:M+2) and Chlorine (~3:1 M:M+2). A successful SNAr reaction at C4 will result in the complete loss of the Chlorine isotope pattern, leaving a clean 1:1 doublet indicative of the retained Bromine atom at C6. If the 3:1 pattern persists, the reaction requires further heating.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C6 Position

Objective: Couple an aryl boronic acid to the C6 position to occupy the hydrophobic pocket of the kinase.

  • Step 1: Reagent Mixing. Combine the C4-substituted intermediate from Protocol A (1.0 eq), an aryl boronic acid (1.2 eq), and K2CO3 (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and H2O.

    • Causality: The biphasic Dioxane/H2O system ensures the solubility of both the organic substrate and the inorganic base, which is crucial for the transmetalation step.

  • Step 2: Catalyst Addition. Degas the solution with N2 for 10 minutes, then add Pd(dppf)Cl2 (0.05 eq).

    • Causality: Pd(dppf)Cl2 is selected because its bidentate ligand (dppf) provides a large bite angle, which facilitates the reductive elimination step—often the rate-limiting phase in sterically hindered cross-couplings.

  • Step 3: Heating. Heat to 100°C for 6 hours under an inert atmosphere.

  • Step 4: Self-Validation (Mass Shift).

    • Validation Checkpoint: Conduct LC-MS analysis. The distinct 1:1 Bromine isotopic doublet must completely disappear, replaced by a single mass peak corresponding to the newly formed biaryl product. The absence of the M+2 peak confirms total consumption of the C6-bromide handle.

Workflow Step1 Starting Material 6-Bromo-4-chloroquinolin-2-amine Step2 SNAr Reaction (C4) Amine, DIPEA, 90°C Step1->Step2 Step3 Intermediate Validation LC-MS (Cl displacement) Step2->Step3 Step4 Suzuki Coupling (C6) Ar-B(OH)2, Pd cat., Base Step3->Step4 If >95% pure (1:1 Br isotope only) Step5 Final TKI Candidate Purification & NMR Step4->Step5

Step-by-step experimental workflow for the regioselective functionalization of the scaffold.

Biological Application: Kinase Inhibition Pathway

Derivatives synthesized from 6-Bromo-4-chloroquinolin-2-amine are frequently evaluated for their antimyeloproliferative activity. By acting as ATP-competitive inhibitors, these compounds bind to the active conformation (DFG-in) or inactive conformation (DFG-out) of oncogenic kinases such as BCR-ABL or Src [2].

The inhibition of these kinases blocks the downstream phosphorylation of critical survival effectors, including STAT5, AKT, and ERK. The cessation of these signaling cascades arrests tumor cell proliferation and ultimately induces apoptosis in leukemic cell lines (e.g., K562 cells) [4].

Pathway TKI Quinoline-2-amine Derivative Kinase Src / BCR-ABL Kinase TKI->Kinase Competitive Binding at Hinge Region Apoptosis Apoptosis / Cell Death TKI->Apoptosis Induces ATP ATP ATP->Kinase Blocked Substrate Downstream Effectors (STAT5, AKT, ERK) Kinase->Substrate Phosphorylation (Inhibited) Proliferation Tumor Cell Proliferation Substrate->Proliferation Blocked

Mechanism of action for quinoline-2-amine derivatives in kinase inhibition and apoptosis.

References

  • National Center for Biotechnology Information (NCBI). Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking. Molecules (2022). Retrieved from[Link]

  • PubChem. 6-Bromo-4-chloro-quinoline-3-carbonitrile | CID 23438095. Retrieved from[Link]

  • Academia.edu. Anticancer Activity of Quinoline Derivatives; An Overview. Retrieved from[Link]

Exploratory

Technical Guide: Molecular Structure and Weight of 6-Bromo-4-chloroquinolin-2-amine

This guide serves as an authoritative technical resource for 6-Bromo-4-chloroquinolin-2-amine . It is designed for medicinal chemists and process scientists requiring precise structural data, validated synthesis pathways...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource for 6-Bromo-4-chloroquinolin-2-amine . It is designed for medicinal chemists and process scientists requiring precise structural data, validated synthesis pathways, and functionalization strategies for this specific tri-functionalized scaffold.

Part 1: Executive Summary & Structural Identity

6-Bromo-4-chloroquinolin-2-amine is a high-value heterocyclic scaffold characterized by three distinct chemically active sites: a nucleophilic amino group at C2, an electrophilic chloro-substituent at C4, and a halogenated handle at C6 suitable for metal-catalyzed cross-coupling. This specific substitution pattern makes it a critical intermediate for Structure-Activity Relationship (SAR) studies in kinase inhibitor development and antimalarial research.

Molecular Architecture

The molecule consists of a bicyclic quinoline core. The electron-deficient nature of the pyridine ring (N1) activates the C2 and C4 positions, while the benzene ring (C5-C8) remains aromatic and stable, activated only at the C6 position by the bromine atom.

Property Data Notes
IUPAC Name 6-Bromo-4-chloroquinolin-2-amine
Molecular Formula C

H

BrClN

Molecular Weight 257.51 g/mol Average Mass
Monoisotopic Mass 255.9403 Da Essential for High-Res MS (HRMS)
Exact Mass 255.940289Based on

Br and

Cl
CAS Number Not widely listedCaution: Do not confuse with isomer 6-Bromo-2-chloroquinolin-4-amine (CAS 1256834-38-4).[1][2]
Smiles Nc1nc2ccc(Br)cc2c(Cl)c1
Isotopic Distribution (Mass Spectrometry Signature)

Due to the presence of both Bromine (


Br:

Br ≈ 1:1) and Chlorine (

Cl:

Cl ≈ 3:1), the mass spectrum exhibits a characteristic "M+2+4" pattern, crucial for confirming synthesis success.
  • M (256): 100% (Base peak)

  • M+2 (258): ~130% (Contribution from

    
    Br and 
    
    
    
    Cl)
  • M+4 (260): ~30% (Contribution from

    
    Br + 
    
    
    
    Cl)

Part 2: Physicochemical Properties (Calculated)

Understanding the lipophilicity and ionization is vital for drug formulation and bioavailability predictions.

Parameter Value (Predicted) Implication for Drug Design
LogP (Octanol/Water) 2.85 ± 0.4Moderate lipophilicity; likely good membrane permeability.
Topological Polar Surface Area (TPSA) 38.9 ŲFavorable for CNS penetration (Rule of 5 compliant).
pKa (Conjugate Acid) ~3.5 (Quinoline N)The 2-amino group reduces the basicity of the ring nitrogen compared to quinoline.
H-Bond Donors 1 (NH

)
Primary amine acts as a donor.
H-Bond Acceptors 2 (Ring N, NH

)
Ring Nitrogen is the primary acceptor.

Part 3: Validated Synthetic Pathway

While the 4-amino isomer is common, the 2-amino-4-chloro regioisomer requires a specific "Benzonitrile Route" to ensure the correct placement of the amino group before chlorination. This protocol avoids the formation of inseparable isomeric mixtures.

Synthesis Logic
  • Precursor Selection: Start with 2-amino-5-bromobenzonitrile .

  • Cyclization: Condensation with an active ester (ethyl acetate) under basic conditions yields the 4-hydroxy intermediate.

  • Aromatization/Chlorination: Treatment with Phosphorus Oxychloride (POCl

    
    ) converts the hydroxyl group to a chloride.
    
Step-by-Step Protocol

Step 1: Construction of the 2-Amino-4-hydroxy Core

  • Reagents: 2-Amino-5-bromobenzonitrile (1.0 eq), Ethyl Acetate (Solvent/Reagent), Sodium Hydride (NaH, 2.5 eq).

  • Procedure:

    • Suspend NaH in dry THF/Ethyl Acetate.

    • Slowly add 2-amino-5-bromobenzonitrile at 0°C.

    • Heat to reflux (80°C) for 12 hours. The nitrile carbon becomes C2 (amino), and the ester carbonyl becomes C4 (hydroxy).

    • Quench: Cool and acidify with HCl. Precipitate is 6-Bromo-2-aminoquinolin-4-ol .

Step 2: Chlorination at C4

  • Reagents: 6-Bromo-2-aminoquinolin-4-ol (Intermediate), POCl

    
     (excess).
    
  • Procedure:

    • Dissolve the intermediate in neat POCl

      
      .
      
    • Reflux at 105°C for 4 hours.

    • Critical Workup: Pour onto crushed ice slowly (exothermic). Neutralize with NH

      
      OH to pH 8.
      
    • Extract with Dichloromethane (DCM).

    • Yield: Off-white solid, 6-Bromo-4-chloroquinolin-2-amine .

Synthetic Workflow Diagram

SynthesisRoute Start 2-Amino-5-bromobenzonitrile (Starting Material) Inter Intermediate: 6-Bromo-2-aminoquinolin-4-ol Start->Inter Cyclization (Reflux) Reagent1 + Ethyl Acetate + NaH (Base) Reagent1->Inter Product Target: 6-Bromo-4-chloroquinolin-2-amine Inter->Product Chlorination (SNAr Precursor) Reagent2 + POCl3 (Reflux) Reagent2->Product

Figure 1: Regioselective synthesis route ensuring the amino group is established at C2 prior to C4 chlorination.

Part 4: Structural Characterization & Analysis

To validate the structure, researchers must distinguish this compound from its 4-amino isomer.

Proton NMR ( H NMR) Signature

Solvent: DMSO-d


.
  • H3 (Quinoline Ring): A singlet around

    
     6.8 - 7.0 ppm . This proton is unique to the 2,4-substituted pattern. In the 4-amino isomer, this shift would differ significantly due to the electron-donating amine at C4.
    
  • NH

    
     (Amine):  Broad singlet around 
    
    
    
    6.5 ppm
    (exchangeable with D
    
    
    O).
  • H5, H7, H8 (Benzene Ring): Aromatic multiplets between

    
     7.5 - 8.2 ppm . H5 (adjacent to Cl/Br) will be the most deshielded doublet.
    
Reactivity Profile (Functionalization)

This scaffold is a "Tri-functional" tool for library generation.

  • C4-Chloro (Electrophilic): Highly reactive to S

    
    Ar  displacement.
    
    • Reaction: Heat with primary amines (R-NH

      
      ) in Ethanol/DIPEA.
      
    • Product: 2,4-Diaminoquinolines (Kinase inhibitor core).

  • C6-Bromo (Cross-Coupling): Stable to S

    
    Ar; reactive in Pd-catalyzed coupling .
    
    • Reaction: Suzuki-Miyaura (Aryl boronic acids) or Sonogashira (Alkynes).

    • Utility: Extending the carbon skeleton.

  • C2-Amino (Nucleophilic):

    • Reaction: Amide coupling or Buchwald-Hartwig arylation.

    • Utility: Modulating solubility and H-bond properties.

ReactivityMap Core 6-Bromo-4-chloroquinolin-2-amine (Scaffold) C4 C4-Position (Chloro) Reactive to SNAr Core->C4 C6 C6-Position (Bromo) Reactive to Pd-Coupling Core->C6 C2 C2-Position (Amino) Nucleophilic Handle Core->C2 App1 Introduce Amines (Kinase Hinge Binding) C4->App1 App2 Extend Skeleton (Solubility/Potency) C6->App2 App3 Amide/Urea Formation (Target Specificity) C2->App3

Figure 2: Chemo-selective functionalization map. The C4-Cl site is generally the first point of diversification via S


Ar.

Part 5: References

  • Scaffold Synthesis & Regioselectivity:

    • Title: "Regioselective synthesis of 2-amino-4-chloroquinolines via cyclization of 2-aminobenzonitriles."

    • Source:Journal of Organic Chemistry / BenchChem Technical Notes.

    • Context: Validates the use of benzonitrile precursors for C2-amino installation.

  • Isomer Distinction (4-Amino vs 2-Amino):

    • Title: "6-Bromo-2-chloroquinolin-4-amine (Isomer Data)."

    • Source: MedChemExpress / PubChem.

    • Context: Provides comparative data for the commercially available isomer to avoid identification errors.

  • Physical Properties & Spectra:

    • Title: "Computed Properties of Halogenated Quinoline Amines."

    • Source: National Institutes of Health (NIH) - PubChem.

    • Context: Source for calculated LogP, TPSA, and mass spectrometry isotope patterns.

  • Applications in Drug Discovery:

    • Title: "Quinoline Scaffolds in Antimalarial and Kinase Inhibitor Design."[3]

    • Source:European Journal of Medicinal Chemistry.

    • Context: Details the utility of the C4-Cl and C6-Br handles in SAR studies.

Sources

Foundational

6-Bromo-4-chloroquinolin-2-amine: A Technical Whitepaper on Identifiers, Synthetic Causality, and Regioselective SNAr Methodologies

Executive Summary In the realm of rational drug design, poly-substituted quinolines serve as privileged scaffolds due to their predictable pharmacokinetics and ability to interact with diverse biological targets. 6-Bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design, poly-substituted quinolines serve as privileged scaffolds due to their predictable pharmacokinetics and ability to interact with diverse biological targets. 6-Bromo-4-chloroquinolin-2-amine is a highly versatile, tri-functionalized heterocyclic building block. The specific substitution pattern—a primary amine at C2, a chlorine at C4, and a bromine at C6—provides orthogonal reactivity profiles. This allows medicinal chemists to perform sequential, site-selective modifications, such as late-stage Suzuki-Miyaura cross-couplings at the C6 position, while utilizing the C2-amine as a critical hydrogen-bond donor in kinase hinge-binding motifs.

This guide provides an in-depth analysis of the compound's physicochemical identifiers, the mechanistic causality behind its synthesis, and self-validating protocols for its preparation.

Physicochemical Profiling & Identifiers

Accurate compound identification is the bedrock of reproducible research. Below is the consolidated identifier profile for 6-bromo-4-chloroquinolin-2-amine, verified against major chemical databases[1],[2].

Property / IdentifierValue
Chemical Name 6-Bromo-4-chloroquinolin-2-amine
CAS Registry Number 1574562-56-3[1]
Molecular Formula C9H6BrClN2[1]
Molecular Weight 257.51 g/mol [1]
PubChem CID 11183666[2]
SMILES NC1=NC2=CC=C(Br)C=C2C(Cl)=C1
InChI InChI=1S/C9H6BrClN2/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4H,(H2,12,13)[3]

Synthetic Methodology & Self-Validating Protocols

The synthesis of 6-bromo-4-chloroquinolin-2-amine relies on a controlled, three-step sequence starting from commercially available 4-bromoaniline. As an Application Scientist, it is critical not just to follow the steps, but to understand the causality of the reagents and to implement in-process controls (IPCs) that make the protocol self-validating.

Step 1: Dehydroxylative Chlorination

Objective: Convert 6-bromo-4-hydroxyquinolin-2(1H)-one (derived from 4-bromoaniline and malonic acid) into 6-bromo-2,4-dichloroquinoline[4].

  • Causality: The starting quinolone exists in a tautomeric equilibrium between the lactam and lactim forms. Phosphorus oxychloride (POCl₃) acts as both a dehydrating agent and a chlorinating electrophile. It attacks the oxygen atoms, forming a highly reactive phosphorodichloridate leaving group, which is subsequently displaced by chloride ions to yield the 2,4-dichloroheteroarene[4].

  • Self-Validating Protocol:

    • Suspend 1.0 eq of 6-bromo-4-hydroxyquinolin-2(1H)-one in neat POCl₃ (10.0 eq).

    • Heat to reflux (105 °C) for 4 hours.

    • IPC (Validation): Quench a 50 µL reaction aliquot in ice water, extract with ethyl acetate (EtOAc), and analyze via TLC (Hexane:EtOAc 3:1). The reaction is validated as complete when the highly polar baseline spot (starting material) is entirely replaced by a fast-moving, non-polar spot (dichloro product).

    • Carefully quench the bulk mixture over crushed ice, neutralize with aqueous ammonia, and filter the precipitated 6-bromo-2,4-dichloroquinoline.

Step 2: Regioselective Amination (SNAr)

Objective: Selectively aminate the C2 position of 6-bromo-2,4-dichloroquinoline to yield the target compound[5].

  • Causality: The C2 and C4 positions of the quinoline ring are both electrophilic, but they are not equivalent. The C2 position is significantly more reactive toward nucleophilic aromatic substitution (SNAr) because the adjacent ring nitrogen inductively withdraws electron density and directly stabilizes the anionic Meisenheimer intermediate via resonance[5].

  • Self-Validating Protocol:

    • Dissolve 1.0 eq of 6-bromo-2,4-dichloroquinoline in isopropanol.

    • Add an excess of aqueous ammonia (NH₃, 28%) or ammonium acetate.

    • Seal the reaction vessel and heat to 120 °C for 12 hours.

    • IPC (Validation): Monitor via LC-MS. The starting material exhibits a characteristic dichloro isotopic cluster (

      
       at 
      
      
      
      ). The protocol validates itself when this cluster is entirely replaced by a mono-chloro, mono-bromo isotopic pattern (
      
      
      at
      
      
      ), confirming the displacement of exactly one chloride atom.

SyntheticWorkflow SM 4-Bromoaniline Int1 6-Bromo-4-hydroxyquinolin-2(1H)-one SM->Int1 Malonic acid, Heat (Cyclization) Int2 6-Bromo-2,4-dichloroquinoline Int1->Int2 POCl3, Reflux (Dehydroxylative Chlorination) Target 6-Bromo-4-chloroquinolin-2-amine Int2->Target NH3, Isopropanol (Regioselective SNAr)

Figure 1: Three-step synthetic workflow for 6-bromo-4-chloroquinolin-2-amine.

Mechanistic Pathway: The Regioselective SNAr

Understanding the thermodynamics of the SNAr reaction is crucial for troubleshooting and scaling. When ammonia attacks the 6-bromo-2,4-dichloroquinoline, it preferentially targets the C2 carbon.

This kinetic preference is driven by the formation of the Meisenheimer Complex . At C2, the resulting negative charge is localized directly onto the electronegative quinoline nitrogen atom. If the attack were to occur at C4, the negative charge would be forced onto the less electronegative carbon atoms of the carbocyclic ring before it could delocalize to the nitrogen, resulting in a higher activation energy barrier. Consequently, amination at C2 proceeds with near-perfect regioselectivity[5].

SNArMechanism Reactant 6-Bromo-2,4-dichloroquinoline Meisenheimer Meisenheimer Complex (N-stabilized anion at C2) Reactant->Meisenheimer + NH3 (Kinetic Attack) Product 6-Bromo-4-chloroquinolin-2-amine Meisenheimer->Product - HCl (Aromatization)

Figure 2: Mechanism of regioselective C2 amination via Meisenheimer complex.

Analytical Validation Standards

To ensure absolute structural integrity prior to utilizing 6-bromo-4-chloroquinolin-2-amine in downstream cross-coupling reactions, the following analytical benchmarks must be met:

  • ¹H-NMR (DMSO-d6): The C3 proton is highly diagnostic. In the 2,4-dichloro precursor, the C3 proton appears as a singlet relatively downfield. Upon amination at C2, the strong electron-donating effect of the primary amine shields the C3 proton, shifting it significantly upfield (typically

    
     to 
    
    
    
    ppm). A broad singlet integrating to 2H (exchangeable with D₂O) will also appear, confirming the -NH₂ group.
  • LC-MS (ESI+): The exact mass of the protonated molecular ion

    
     must show the characteristic isotopic distribution for one bromine and one chlorine atom: 
    
    
    
    256.9 (100%), 258.9 (130%), 260.9 (31%).

References

1.[1] Title: 6-bromo-4-chloroquinolin-2-amine | 1574562-56-3 - Sigma-Aldrich Source: sigmaaldrich.com URL: 2.[2] Title: CAS:791626-58-9, 6-溴-2-氨基喹啉-毕得医药 (PubChem ID: 11183666) Source: bidepharm.com URL: 3.[3] Title: 6-bromo-4-chloroquinolin-2-amine | InChI Code - Sigma-Aldrich Source: sigmaaldrich.com URL: 4.[5] Title: Preparation and Reactivity of 3-Amino-2,4-dichloroquinoline Source: thieme-connect.com URL: 5.[4] Title: Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions Source: arabjchem.org URL:

Sources

Exploratory

The Ascendant Scaffold: A Technical Guide to the Therapeutic Potential of 6-Bromo-4-chloroquinolin-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The quinoline scaffold stands as a cornerstone in medicinal chemistry, a privileged structure that has given rise...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinoline scaffold stands as a cornerstone in medicinal chemistry, a privileged structure that has given rise to a multitude of therapeutic agents.[1] Its inherent biological activity, coupled with the vast potential for synthetic modification, has made it a focal point for drug discovery efforts for decades. This in-depth technical guide delves into a specific, highly promising, yet underexplored subclass: derivatives of 6-Bromo-4-chloroquinolin-2-amine . We will navigate the synthetic intricacies of this core structure, explore its derivatization potential, and illuminate its significant therapeutic promise, particularly in the realms of oncology and infectious diseases. This document is designed not as a rigid protocol, but as a strategic guide to empower researchers in their quest for novel, high-efficacy therapeutic agents.

The Strategic Importance of the 6-Bromo-4-chloroquinolin-2-amine Core

The unique arrangement of substituents on the 6-Bromo-4-chloroquinolin-2-amine core provides a trifecta of reactive sites, making it an exceptionally versatile platform for combinatorial chemistry and targeted drug design.

  • The 2-Amino Group: This primary amine serves as a crucial handle for a wide array of derivatization strategies. It can be readily acylated, alkylated, or arylated to introduce diverse functionalities, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. The 2-amino group itself is a key pharmacophoric element, often involved in critical hydrogen bonding interactions with biological targets.[2]

  • The 4-Chloro Group: The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various nucleophiles, including amines, alcohols, and thiols, providing another avenue for extensive structural diversification and modulation of biological activity.[3]

  • The 6-Bromo Group: The bromine atom at the C6 position is amenable to a range of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This enables the introduction of aryl, heteroaryl, and amino moieties, significantly expanding the chemical space that can be explored from this scaffold. The presence of a lipophilic bromine atom at this position can also enhance cellular penetration.[4]

This multi-faceted reactivity profile allows for a systematic and rational approach to drug design, where each position can be independently modified to optimize target engagement, selectivity, and overall therapeutic index.

Synthesis of the Core Scaffold: A Proposed Pathway

While a direct, one-pot synthesis of 6-Bromo-4-chloroquinolin-2-amine is not extensively documented, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of related quinoline derivatives. The proposed pathway commences with the synthesis of a 2,4-dichloro-6-bromoquinoline intermediate, followed by a selective amination at the C2 position.

Synthesis_of_6-Bromo-4-chloroquinolin-2-amine_Core cluster_0 Step 1: Synthesis of 2,4-Dichloro-6-bromoquinoline cluster_1 Step 2: Selective Amination 4-Bromoaniline 4-Bromoaniline Intermediate_A 6-Bromo-4-hydroxy-2(1H)-quinolone 4-Bromoaniline->Intermediate_A 1. Malonic acid Malonic_acid Malonic_acid POCl3 POCl₃ 2,4-Dichloro-6-bromoquinoline 2,4-Dichloro-6-bromoquinoline Intermediate_A->2,4-Dichloro-6-bromoquinoline 2. POCl₃ (excess) Core_Scaffold 6-Bromo-4-chloroquinolin-2-amine 2,4-Dichloro-6-bromoquinoline->Core_Scaffold Selective Nucleophilic Aromatic Substitution Ammonia NH₃ (or equivalent) Ammonia->Core_Scaffold

Figure 1: Proposed synthetic pathway for the 6-Bromo-4-chloroquinolin-2-amine core.
Causality Behind Experimental Choices:

The choice of a two-step approach is predicated on the differential reactivity of the chloro substituents at the C2 and C4 positions of the quinoline ring. The chlorine at the C4 position is generally more reactive towards nucleophilic substitution than the one at the C2 position. However, by carefully controlling the reaction conditions (e.g., temperature, solvent, and nature of the amine nucleophile), selective amination at the C2 position can be achieved. The initial formation of the 2,4-dichloro intermediate is a well-established method for activating the quinoline ring for subsequent nucleophilic substitutions.[5]

Experimental Protocol: Synthesis of 2,4-Dichloro-6-bromoquinoline

This protocol is adapted from general procedures for the synthesis of 2,4-dichloroquinolines.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 4-bromoaniline and malonic acid in phosphorus oxychloride (POCl₃) as both the reagent and solvent.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or potassium carbonate until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2,4-dichloro-6-bromoquinoline.

Experimental Protocol: Selective Amination to Yield 6-Bromo-4-chloroquinolin-2-amine

This protocol is based on the principles of selective amination of dihaloquinolines.[7][8]

  • Reaction Setup: Dissolve 2,4-dichloro-6-bromoquinoline in a suitable high-boiling point solvent such as dioxane or N,N-dimethylformamide (DMF) in a sealed reaction vessel.

  • Nucleophile Addition: Add a source of ammonia, such as a solution of ammonia in dioxane or ammonium hydroxide, to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature typically ranging from 100-150 °C. The reaction time can vary from several hours to overnight. The reaction progress should be monitored by TLC. The higher temperature is necessary to overcome the lower reactivity of the C2-chloro position compared to the C4 position.

  • Work-up and Purification: After cooling, the reaction mixture can be poured into water to precipitate the product. The solid can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Therapeutic Potential: A Focus on Anticancer and Antimicrobial Applications

Derivatives of 2-aminoquinoline have consistently demonstrated significant potential as both anticancer and antimicrobial agents. The strategic positioning of the bromo and chloro substituents on the core scaffold is anticipated to further enhance this activity.

Anticancer Activity: Targeting Proliferation and Survival Pathways

The 2-aminoquinoline scaffold has been identified as a potent inhibitor of various signaling pathways that are dysregulated in cancer.[9][10]

Anticancer_Mechanisms Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Pathway Receptor_Tyrosine_Kinases->PI3K_Akt_mTOR_Pathway Activation Cell_Cycle_Progression Cell Cycle Progression PI3K_Akt_mTOR_Pathway->Cell_Cycle_Progression Promotion Apoptosis Apoptosis (Programmed Cell Death) PI3K_Akt_mTOR_Pathway->Apoptosis Inhibition of Cell_Cycle_Progression->Apoptosis Leads to Arrest and Derivatives 6-Bromo-4-chloroquinolin-2-amine Derivatives Derivatives->Receptor_Tyrosine_Kinases Inhibition Derivatives->PI3K_Akt_mTOR_Pathway Inhibition

Figure 2: Potential anticancer mechanisms of action for 6-Bromo-4-chloroquinolin-2-amine derivatives.

Key Mechanistic Insights:

  • Inhibition of Protein Kinases: Many quinoline derivatives function as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[11] The 4-anilino-quinoline scaffold, which can be readily synthesized from the 4-chloro group of the core, is a well-established pharmacophore for kinase inhibition.[6]

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various mechanisms, including the disruption of mitochondrial function and the activation of caspase cascades.

  • Cell Cycle Arrest: Treatment with 2-aminoquinoline derivatives can lead to cell cycle arrest at different phases, thereby halting the proliferation of cancer cells.[2]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 2-Amino Position: N-alkylation or N-arylation of the 2-amino group can significantly impact anticancer activity. The introduction of bulky or lipophilic groups can enhance binding to hydrophobic pockets in target proteins.[12]

  • Substitution at the 4-Position: The introduction of substituted anilines at the C4 position has been shown to be a highly effective strategy for developing potent kinase inhibitors.[13]

  • Substitution at the 6-Position: The presence of a halogen, such as bromine, at the C6 position often enhances the lipophilicity and, consequently, the cytotoxic activity of quinoline derivatives.[7]

Quantitative Data: Cytotoxicity of Related Quinoline Derivatives

Compound TypeCell LineIC₅₀ (µM)Reference
2-Arylquinoline DerivativesHeLa (Cervical Cancer)8.3 - 45.12[7]
2,4-Disubstituted Quinoline DerivativesHCT-116 (Colon Cancer)0.622 - 1.81[14]
4-Aminoquinoline DerivativesMCF-7 (Breast Cancer)Potent effects observed[15]
2-Amino-pyrano[3,2-c]quinolineA-549 (Lung Cancer)35[11]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This is a standard colorimetric assay to assess cell viability.[2][11]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized 6-bromo-4-chloroquinolin-2-amine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan.

  • Solubilization and Measurement: Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: A Renewed Arsenal Against Resistance

The quinoline core is present in several clinically used antimicrobial agents. Derivatives of 6-Bromo-4-chloroquinolin-2-amine hold promise as novel antibacterial and antifungal agents, potentially overcoming existing resistance mechanisms.[16][17]

Potential Mechanisms of Action:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Quinolones are known to target these essential bacterial enzymes, leading to the inhibition of DNA replication and repair.[17]

  • Disruption of Cell Membrane Integrity: Some quinoline derivatives can interfere with the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Fungal Growth: The planar quinoline ring system can intercalate with fungal DNA or inhibit key enzymes involved in fungal cell wall synthesis.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[9][18]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 25-28°C for 24-72 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The 6-Bromo-4-chloroquinolin-2-amine scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. Its unique substitution pattern offers multiple avenues for synthetic diversification, allowing for the rational design of compounds with potent and selective anticancer and antimicrobial activities. The proposed synthetic pathway provides a clear and achievable route to the core structure, paving the way for the creation of extensive compound libraries for biological screening.

Future research should focus on the systematic exploration of the chemical space around this core. The synthesis and evaluation of a diverse range of N-substituted derivatives at the 2-amino position, coupled with further modifications at the 4- and 6-positions, will be crucial in elucidating detailed structure-activity relationships and identifying lead compounds with optimal therapeutic profiles. The combination of rational design, efficient synthesis, and robust biological evaluation will undoubtedly unlock the full therapeutic potential of this remarkable scaffold.

References

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC. Available from: [Link]

  • One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Oriental Journal of Chemistry. Available from: [Link]

  • Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Arkivoc. Available from: [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. 2021;45(36):16479-92. Available from: [Link]

  • Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. PubMed. Available from: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Saudi Chemical Society. 2016;20:S307-24. Available from: [Link]

  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed. Available from: [Link]

  • Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. Chemistry Stack Exchange. Available from: [Link]

  • 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and lH and I3C NMR Spectral Studies. Journal of the Chemical Society, Perkin Transactions 1. 1993;(22):2747-53. Available from: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. 2016. Available from: [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances. 2021;11(39):24227-40. Available from: [Link]

  • Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. Google Patents.
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails. 2023;2(2). Available from: [Link]

  • A General and Efficient 2-Amination of Pyridines and Quinolines. Organic Chemistry Portal. Available from: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. 2024;16(4):125. Available from: [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails. 2023;2(2). Available from: [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. 2022;12(3):3555-70. Available from: [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Available from: [Link]

  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Der Pharma Chemica. 2015;7(10):348-63. Available from: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. 2025;13. Available from: [Link]

  • 6-Bromo-2-chloroquinolin-4-amine. Blue Lion Bio. Available from: [Link]

  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents.
  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. 2008;73(22):9053-6. Available from: [Link]

  • Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. PubMed. Available from: [Link]

  • Anticancer Activity of 2‐Amino‐substituted‐1,4‐naphthoquinone Derivatives in Ovarian Cancer Cells. Zendy. Available from: [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. 2025. Available from: [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. 2026. Available from: [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. 2024. Available from: [Link]

Sources

Foundational

Pharmacophore Analysis of 2-Amino-4-Chloro-6-Bromoquinoline: A Technical Guide

This guide provides an in-depth pharmacophore analysis of 2-amino-4-chloro-6-bromoquinoline , treating it as a high-value scaffold for medicinal chemistry. This analysis synthesizes established Structure-Activity Relatio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth pharmacophore analysis of 2-amino-4-chloro-6-bromoquinoline , treating it as a high-value scaffold for medicinal chemistry. This analysis synthesizes established Structure-Activity Relationship (SAR) principles of the quinoline class, specifically focusing on the electronic and steric contributions of the 2-amino, 4-chloro, and 6-bromo substituents.

Executive Summary

The 2-amino-4-chloro-6-bromoquinoline scaffold represents a "privileged structure" in drug discovery, serving as a versatile template for kinase inhibitors, DNA intercalators, and anti-infective agents. Its pharmacological value is derived from a precise balance of electronic features: the 2-amino group functions as a critical hydrogen bond donor/acceptor motif (often mimicking the adenine ring of ATP), while the 4-chloro and 6-bromo substituents provide essential hydrophobic vectors and halogen-bonding capabilities. This guide deconstructs the molecule into its core pharmacophoric features to aid researchers in lead optimization and virtual screening.

Chemical Identity & Physicochemical Profile

Before analyzing the pharmacophore, we must establish the physicochemical baseline that dictates the molecule's behavior in a biological system.

PropertyEstimated ValuePharmacological Significance
Molecular Formula C₉H₆BrClN₂Core scaffold composition.
Molecular Weight ~257.51 g/mol Fragment-like; ideal for Lead-Oriented Synthesis.
LogP (Lipophilicity) 3.2 – 3.8Moderate lipophilicity; suggests good membrane permeability but requires solubility optimization.
pKa (Ring N) ~3.0 – 4.0Reduced basicity compared to quinoline due to electron-withdrawing halogens (Cl, Br).
H-Bond Donors 1 (–NH₂)Critical for "hinge binding" in kinases.
H-Bond Acceptors 2 (Ring N, –NH₂)Facilitates water-mediated bridges or direct receptor interaction.
Topological Polar Surface Area ~38 ŲWell within the range for blood-brain barrier (BBB) penetration.

Pharmacophore Deconstruction

The biological activity of this scaffold is not random; it is driven by four distinct pharmacophoric vectors.

Vector A: The Hinge-Binding Motif (Positions 1 & 2)

The 2-amino-N1 system is the most critical feature for kinase inhibition. It creates a donor-acceptor motif (


) capable of bidentate hydrogen bonding.
  • Mechanism: The Ring Nitrogen (N1) acts as an acceptor for the backbone NH of the target protein (e.g., Valine or Methionine in the kinase hinge region). Simultaneously, the exocyclic 2-amino group donates a hydrogen to a backbone carbonyl.

  • Causality: This mimics the N1-N6 interaction of Adenine in ATP, explaining the scaffold's high affinity for ATP-binding sites.

Vector B: The Hydrophobic "Filler" (Position 4-Cl)

The Chlorine atom at position 4 is not merely a substituent; it is a steric tool.

  • Role: It occupies the hydrophobic "Gatekeeper" pocket or solvent-exposed regions in enzyme active sites.

  • Electronic Effect: Being electronegative, it pulls electron density from the ring, increasing the acidity of the 2-amino protons, thereby strengthening their H-bond donor capability.

Vector C: The Halogen Bond Donor (Position 6-Br)

The Bromine atom is strategically placed to exploit Halogen Bonding .

  • Sigma Hole: Bromine exhibits a positive electrostatic potential cap (sigma hole) along the C-Br bond axis. This allows it to interact with Lewis bases (oxygen/nitrogen lone pairs) or aromatic systems (pi-halogen interaction) in the target protein.

  • Selectivity: This interaction is highly directional, offering a method to gain selectivity over off-target proteins that lack the corresponding acceptor geometry.

Vector D: The Pi-Stacking Core

The fused benzene-pyridine system allows for


 stacking interactions with aromatic residues (Phenylalanine, Tyrosine, Tryptophan) or intercalation between DNA base pairs.
Visual Pharmacophore Map

The following diagram illustrates the spatial arrangement of these features.

PharmacophoreMap Scaffold Quinoline Core (Pi-Stacking) N1 N1: H-Bond Acceptor (Kinase Hinge) Scaffold->N1 Fused Ring NH2 2-NH2: H-Bond Donor (Kinase Hinge) Scaffold->NH2 Position 2 Cl4 4-Cl: Hydrophobic/Steric (Gatekeeper Pocket) Scaffold->Cl4 Position 4 Br6 6-Br: Halogen Bond (Sigma Hole) Scaffold->Br6 Position 6 Target_Hinge Target_Hinge N1->Target_Hinge Accepts H NH2->Target_Hinge Donates H Target_Residue Target_Residue Br6->Target_Residue X-Bond (C=O)

Figure 1: Pharmacophore map of 2-amino-4-chloro-6-bromoquinoline showing the four critical interaction vectors.

Synthesis & Validation Protocol

To validate this pharmacophore experimentally, researchers must synthesize the scaffold with high purity. The following protocol ensures regioselectivity, a common challenge in quinoline chemistry.

Retro-Synthetic Analysis
  • Precursor: 4-bromoaniline and diethyl malonate (or similar cyclization partners).

  • Key Intermediate: 6-bromo-2,4-dichloroquinoline.

  • Differentiation: Exploiting the reactivity difference between C2 and C4 chlorides.

Step-by-Step Synthesis Workflow
  • Cyclization: Condensation of 4-bromoaniline with malonic acid derivatives to form 6-bromo-4-hydroxyquinolin-2(1H)-one.

  • Chlorination: Treatment with Phosphorus Oxychloride (

    
    ) to generate 2,4-dichloro-6-bromoquinoline .
    
  • Regioselective Amination:

    • Reagent: Ammonia (NH₃) in methanol or autoclave.

    • Condition: Controlled temperature (80-100°C).

    • Rationale: The C2 position in quinolines is generally more susceptible to Nucleophilic Aromatic Substitution (

      
      ) than C4 due to lower steric hindrance and electronic activation by the ring nitrogen, although separation of isomers may be required.
      

SynthesisWorkflow Start 4-Bromoaniline Step1 Cyclization (Malonate/POCl3) Start->Step1 Intermed 2,4-Dichloro-6-bromoquinoline Step1->Intermed Step2 Selective Amination (NH3/MeOH, Heat) Intermed->Step2 SNAr @ C2 Product 2-Amino-4-chloro-6-bromoquinoline Step2->Product

Figure 2: Synthetic pathway emphasizing the critical regioselective amination step.

Biological Applications & Target Profiling

Based on the pharmacophore analysis, this scaffold is predicted to be active against the following target classes.

Kinase Inhibition (Oncology)[1]
  • Target: EGFR, VEGFR, or Src family kinases.

  • Binding Mode: The "Adenine Mimicry" described in Section 3.1 allows the molecule to dock into the ATP-binding cleft.

  • Validation Assay: ADP-Glo™ Kinase Assay or LanthaScreen™ Eu Kinase Binding Assay.

Antimalarial Activity[2][3][4][5]
  • Target: Hemozoin formation inhibition.

  • Mechanism: Similar to chloroquine, the planar aromatic system complexes with free heme (ferriprotoporphyrin IX), preventing its detoxification into hemozoin. The 6-bromo group enhances lipophilicity, aiding vacuolar accumulation.

  • Validation Assay: Sybr Green I fluorescence assay using P. falciparum cultures.

Antimicrobial (DNA Gyrase)
  • Target: Bacterial DNA Gyrase (Subunit B).

  • Mechanism: The 2-aminoquinoline core can overlap with the ATP-binding pocket of GyrB, inhibiting supercoiling.

References

  • Maguire, M. P., et al. (1994). "A new series of potent, non-peptide inhibitors of human p56lck tyrosine kinase." Journal of Medicinal Chemistry. Link

  • Kou, X., et al. (2018). "Pharmacophore modeling and virtual screening for the discovery of new type II kinase inhibitors." Frontiers in Pharmacology. Link

  • Vandekerckhove, S., & Desmet, T. (2013).[1] "Synthesis of gatifloxacin derivatives and their biological activities." Bioorganic & Medicinal Chemistry. Link

  • Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery."[2][3] Current Medicinal Chemistry. Link

  • Wilcken, R., et al. (2013). "Halogen bonding in drug discovery: structure, diversity, and design principles." Journal of Medicinal Chemistry. Link

Sources

Exploratory

Technical Masterclass: 6-Bromo-4-chloroquinolin-2-amine as a Privileged Scaffold

Topic: Role of 6-Bromo-4-chloroquinolin-2-amine in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary In the landscap...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of 6-Bromo-4-chloroquinolin-2-amine in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

In the landscape of modern medicinal chemistry, 6-Bromo-4-chloroquinolin-2-amine (CAS: 1574562-56-3) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its orthogonal reactivity profile , which allows for sequential, regioselective functionalization.[1]

This guide dissects the utility of this core, focusing on its role as a precursor for Type I and Type II kinase inhibitors , its synthetic accessibility, and the strategic exploitation of its halogen handles (C4-Cl vs. C6-Br) for Structure-Activity Relationship (SAR) exploration.[1]

Chemical Profile & Structural Logic

The molecule features a quinoline bicycle decorated with three distinct functional handles.[1] Understanding the electronic environment of each position is critical for designing synthetic routes.[1]

PropertySpecification
IUPAC Name 6-Bromo-4-chloroquinolin-2-amine
Molecular Formula C₉H₆BrClN₂
Molecular Weight 257.51 g/mol
Key Features [1][2][3] • C2-Amine: H-bond donor/acceptor (Hinge binder).[1]• C4-Chloro: Highly reactive electrophile (SNAr).[1]• C6-Bromo: Stable halogen for Pd-catalyzed coupling.[1]
pKa (Calc) ~7.2 (Ring Nitrogen), ~2.5 (Exocyclic Amine)
Reactivity Hierarchy

The strategic value of this scaffold arises from the reactivity difference between the C4-chlorine and the C6-bromine.[1]

  • C4-Position (Chlorine): Activated by the ring nitrogen (N1), this position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1][2] It is the first point of diversification.[1]

  • C6-Position (Bromine): Located on the benzenoid ring, it is unreactive toward SNAr but ideal for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • C2-Position (Amine): Acts as a primary H-bond donor.[1] In kinase inhibitor design, this moiety often interacts with the "hinge region" of the ATP-binding pocket (e.g., Glu/Met residues).[1]

Synthetic Utility & Manufacturing[5]

The synthesis of 6-Bromo-4-chloroquinolin-2-amine is a self-validating workflow that prioritizes the installation of the C4-chlorine after ring closure to prevent premature hydrolysis.[1]

Core Synthesis Workflow

The most robust route utilizes 4-bromoaniline and a malonic acid derivative (e.g., malononitrile or ethyl cyanoacetate) to form the 2-amino-4-hydroxyquinoline intermediate, followed by deoxychlorination.[1]

SynthesisPath Start 4-Bromoaniline Inter1 Intermediate: 2-Amino-6-bromoquinolin-4-ol Start->Inter1 Cyclization (140°C) Reagent1 + Malononitrile / Cyanoacetic Ester Reagent1->Inter1 Final Target: 6-Bromo-4-chloroquinolin-2-amine Inter1->Final Reflux (2-4 h) Reagent2 + POCl3 (Deoxychlorination) Reagent2->Final

Figure 1: Step-wise synthesis of the 6-Bromo-4-chloroquinolin-2-amine core. The C4-OH to C4-Cl conversion is the critical activation step.[1]

Detailed Experimental Protocol (Core Synthesis)

Note: This protocol is a composite of standard procedures for 2-amino-4-haloquinolines [1, 2].

Step 1: Cyclization to 2-Amino-6-bromoquinolin-4-ol

  • Reagents: Mix 4-bromoaniline (1.0 eq) and malononitrile (1.1 eq) in polyphosphoric acid (PPA) or diphenyl ether.

  • Reaction: Heat to 140–160°C for 4 hours. The high temperature drives the condensation and intramolecular cyclization.[1]

  • Workup: Cool to room temperature. Pour into crushed ice and neutralize with NaOH (aq) to pH 7-8.

  • Isolation: Filter the precipitate, wash with water and cold ethanol. Dry under vacuum.[1] Yield is typically 60-75%.[1]

Step 2: Chlorination (Deoxychlorination) [1]

  • Reagents: Suspend 2-amino-6-bromoquinolin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 vol).

  • Catalyst: Add a catalytic amount of N,N-dimethylaniline or DMF (blocked Vilsmeier reagent formation facilitates the reaction).[1]

  • Reaction: Reflux (105°C) for 2–4 hours. Monitor by TLC (disappearance of polar starting material).[1]

  • Quench (Critical Safety): Evaporate excess POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water mixture (exothermic!).

  • Purification: Extract with ethyl acetate. Recrystallize from ethanol/hexane.

Medicinal Chemistry Applications

Kinase Inhibition (The "Hinge Binder" Strategy)

This scaffold is a bioisostere for the adenine ring of ATP.[1] The 2-amino group and the N1 nitrogen form a donor-acceptor motif that binds to the hinge region of kinases (e.g., Src, EGFR, VEGFR).[1]

  • SAR Strategy:

    • C4-Substitution: Introduce a hydrophobic aromatic amine (aniline) to occupy the hydrophobic back pocket (Gatekeeper residue interaction).[1]

    • C6-Substitution: Use the bromine handle to attach solubilizing groups (piperazines, morpholines) that extend into the solvent-exposed region.[1]

Orthogonal Functionalization Workflow

The chemical differentiation between C4 and C6 allows for the rapid generation of compound libraries.[1]

ReactivityMap Center 6-Bromo-4-chloroquinolin-2-amine (Scaffold) C4_Node C4 Position (Chlorine) Reactive to S_NAr Center->C4_Node Step 1: Displacement C6_Node C6 Position (Bromine) Stable to S_NAr / Reactive to Pd(0) Center->C6_Node Step 2: Cross-Coupling C2_Node C2 Position (Amine) Nucleophilic / H-Bond Donor Center->C2_Node Optional C4_Prod Kinase Hinge/Gatekeeper Region (Introduction of Anilines/Phenols) C4_Node->C4_Prod C6_Prod Solvent Front Extension (Suzuki/Buchwald Couplings) C6_Node->C6_Prod C2_Prod Solubility Modulation (Acylation/Alkylation) C2_Node->C2_Prod

Figure 2: Orthogonal reactivity map.[1] C4 is modified first via nucleophilic substitution, preserving the C6-Br for subsequent metal-catalyzed coupling.[1]

Experimental Protocol: C4-Selective Displacement (SNAr)

Objective: To introduce a pharmacophore at the C4 position while leaving the C6-Br intact.[1]

  • Setup: In a microwave vial or round-bottom flask, dissolve 6-Bromo-4-chloroquinolin-2-amine (1.0 mmol) in 2-propanol or n-butanol (5 mL).

  • Nucleophile: Add the desired aniline or amine (1.1 mmol).

  • Acid Catalyst: Add 1-2 drops of concentrated HCl (catalytic) or use aniline hydrochloride salt.[1] The acid protonates the ring nitrogen (N1), increasing the electrophilicity at C4.[1]

  • Conditions: Reflux at 80–100°C for 2–6 hours (or microwave at 120°C for 20 min).

  • Workup: The product often precipitates as the hydrochloride salt.[1] Filter and wash with cold ether.[1]

  • Free Base: If necessary, suspend in EtOAc and wash with saturated NaHCO₃.

Why this works: The C4-Cl bond is significantly more labile than the C6-Br bond due to the electron-withdrawing effect of the protonated N1 nitrogen.[1] The C6-Br remains untouched under these conditions, ready for a subsequent Suzuki coupling [3, 4].[1]

Safety & Handling

  • POCl₃: Highly corrosive and reacts violently with water.[1] All reactions involving POCl₃ must be quenched with extreme caution using an ice/base bath.[1]

  • Halo-quinolines: Potential skin sensitizers.[1] Handle with gloves and in a fume hood.[1]

  • Waste: Aqueous streams containing phosphorus residues must be treated as hazardous waste.[1]

References

  • Synthesis of 2-amino-4-hydroxyquinolines: ChemicalBook. "2-AMINO-6-BROMOQUINOLIN-4-OL Preparation Products And Raw materials."[1] Link

  • General Quinoline Chlorination: BenchChem. "Applications of 6-Bromo-4-chloroquinoline-3-carbonitrile in Medicinal Chemistry." (Analogous chemistry for 2-amino core). Link

  • Regioselective SNAr in Heterocycles: MDPI. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights." Link

  • Reactivity of Bromo-Chloro-Quinolines: ResearchGate. "Some reactions of 2‐bromo‐ and 3‐bromoquinolines." Link

Sources

Foundational

Halogenated Aminoquinoline Synthesis: A Comprehensive Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Perspective: Senior Application Scientist Executive Summary: The Strategic Value of C5-Halogenation The 8-aminoquinoline scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary: The Strategic Value of C5-Halogenation

The 8-aminoquinoline scaffold is a privileged pharmacophore and a highly versatile bidentate directing group (BDG) in transition-metal-catalyzed C–H functionalization[1][2]. The introduction of halogens (Cl, Br, I) into the quinoline ring—particularly at the sterically hindered but electronically activated C5 position—dramatically enhances the molecule's bioactivity, improving lipophilicity and target binding affinity in drug development[2][3]. Furthermore, C5-halogenated aminoquinolines serve as critical intermediates for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].

Historically, achieving high regioselectivity at the C5 position over the C7 position was challenging due to competing electronic effects. However, recent advancements in both transition-metal-catalyzed and transition-metal-free oxidative pathways have unlocked self-validating, high-yield protocols for C5-selective halogenation[2][3][4]. This whitepaper synthesizes three field-proven methodologies, explaining the mechanistic causality behind each protocol to empower researchers with robust, reproducible synthetic tools.

Mechanistic Causality: Directing Groups and Oxidative Pathways

To achieve C5-selectivity, synthetic chemists leverage either the intrinsic electronic properties of the quinoline ring under oxidative conditions or the geometric constraints of a metal-chelate intermediate.

Transition-Metal-Catalyzed Bidentate Coordination

When a transition metal (like Cu or Ni) coordinates to the quinoline nitrogen and the amide nitrogen of an 8-aminoquinoline derivative, it forms a rigid metallacycle[1][2]. This bidentate chelation not only stabilizes the metal center but also sterically shields the C7 position, directing the electrophilic or radical halogen species exclusively to the para-position (C5) relative to the amide group[2].

G A 8-Aminoquinoline (Substrate) B Bidentate Directing Group (BDG) Coordination A->B Metal Catalyst Addition C Metallacycle Intermediate (Cu/Ni) B->C Chelation D C5-H Activation & Halogen Transfer C->D Halogen Source (NaX / Alkyl-Br) E C5-Halogenated Product D->E Reductive Elimination

General mechanism of transition-metal-catalyzed C5-H halogenation via bidentate coordination.

Transition-Metal-Free Electrophilic Aromatic Substitution (SEAr)

In the absence of a metal catalyst, C5-selectivity can be achieved by generating a highly reactive electrophilic halogen species in situ. Using an inorganic oxidant like Oxone (potassium monopersulfate) combined with sodium halides (NaX), the halide is oxidized to a halonium ion (


) or molecular halogen (

)[3][5]. The amide group at the C8 position strongly donates electron density into the ring, activating the para-position (C5) for a highly regioselective SEAr reaction[3].

G NaX Sodium Halide (NaX) Electrophile Reactive Halogen Species (X⁺/X₂) NaX->Electrophile Oxone Oxone (Oxidant) Oxone->Electrophile Oxidation SEAr Electrophilic Aromatic Substitution (SEAr) Electrophile->SEAr Substrate 8-Aminoquinoline Amide Substrate->SEAr C5-Activation Product C5-Halogenated Product SEAr->Product -H⁺

Transition-metal-free oxidative halogenation pathway utilizing Oxone and sodium halides.

Quantitative Data: Comparative Analysis of Synthetic Pathways

To select the optimal protocol for your specific target, compare the reaction parameters, atom economy, and yield profiles of the three primary methodologies outlined below[2][3][4].

MethodologyCatalyst / OxidantHalogen SourceSolvent / TempYield RangeKey Advantage
TM-Free Oxidative Halogenation [3]Oxone (Oxidant)NaX (X = Cl, Br)CH₃CN/H₂O (RT)75% - 95%Green chemistry, air/moisture tolerant, low cost.
Cu-Catalyzed Dual-Role Acylation [4]Cu(OAc)₂ / AirAcyl HalidesToluene (100 °C)68% - 92%100% atom economy; one-pot acylation & halogenation.
Cu-Promoted Alkyl Bromination [2]Cu(OAc)₂·H₂OAlkyl BromidesDMSO (100 °C)65% - 95%Utilizes stable alkyl bromides; broad substrate scope.

Self-Validating Experimental Protocols

A robust protocol must be self-validating. The following methodologies incorporate internal checkpoints (colorimetric changes, phase separations, and TLC monitoring) that confirm the mechanistic progression of the reaction, ensuring trustworthiness and reproducibility.

Protocol A: Transition-Metal-Free Oxidative C5-Halogenation

Reference: Wang et al., 2016[3][5] Objective: Synthesize C5-chloro or bromo-8-aminoquinoline amides using benign sodium halides.

Step-by-Step Methodology:

  • Reaction Setup: In a 25 mL round-bottom flask, dissolve the 8-aminoquinoline amide derivative (0.5 mmol) in a mixed solvent system of CH₃CN and H₂O (1:1 v/v, 4.0 mL).

    • Causality: The biphasic-like polarity of the solvent ensures the solubility of both the organic substrate and the inorganic salts (NaX and Oxone)[3].

  • Halide Addition: Add Sodium Halide (NaX, 1.0 mmol, 2.0 equiv) to the stirring solution.

  • Oxidant Addition (Critical Step): Slowly add Oxone (0.5 mmol, 1.0 equiv) in small portions over 10 minutes at room temperature.

    • Validation Checkpoint: A slight color change (often turning pale yellow/orange) indicates the in situ generation of the reactive electrophilic halogen species. Slow addition prevents rapid over-oxidation and suppresses di-halogenation.

  • Reaction Monitoring: Stir the mixture at room temperature open to the air. Monitor via TLC (Hexanes/EtOAc, 3:1). The reaction is typically complete within 2–4 hours.

  • Quenching & Workup: Once the starting material is consumed, quench the reaction with saturated aqueous Na₂S₂O₃ (5 mL).

    • Causality: Thiosulfate reduces any unreacted electrophilic halogen species, preventing unwanted post-workup halogenation.

  • Isolation: Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to afford the pure C5-halogenated product[3].

Protocol B: Copper-Catalyzed One-Pot N-Acylation and C5-Halogenation

Reference: Du et al., 2018[4][6] Objective: Achieve a domino N-acylation and C5-halogenation using acyl halides as dual donors[4].

G S Acyl Halide (R-CO-X) Acyl N-Acylation (Yields Amide) S->Acyl Reacts with NH₂ Halide In Situ Halide Release (X⁻) S->Halide Byproduct Ox Cu-Catalyzed Oxidation Acyl->Ox Directing Group Halide->Ox Halogen Source Prod N-Acyl-5-Halo- 8-Aminoquinoline Ox->Prod C5-H Functionalization

Dual-role mechanism of acyl halides acting as both acylating agents and halogen sources.

Step-by-Step Methodology:

  • Reaction Setup: Charge an oven-dried Schlenk tube with 8-aminoquinoline (0.2 mmol) and Cu(OAc)₂ (20 mol%, 0.04 mmol).

  • Solvent & Reagent Addition: Add anhydrous toluene (2.0 mL) followed by the dropwise addition of the acyl halide (0.6 mmol, 3.0 equiv).

    • Causality: The acyl halide first reacts with the primary amine of 8-aminoquinoline to form the amide directing group, simultaneously releasing one equivalent of hydrogen halide (HX) into the reaction medium[6].

  • Thermal Activation: Seal the tube and heat the mixture to 100 °C under an air atmosphere for 12 hours.

    • Validation Checkpoint: The solution transitions from a light blue/green (Cu²⁺) to a darker, homogeneous mixture, indicating the formation of the active bidentate Cu-metallacycle and subsequent redox cycling driven by atmospheric oxygen[4].

  • Workup & Isolation: Cool the reaction to room temperature, dilute with EtOAc (15 mL), and wash with saturated NaHCO₃ to neutralize the remaining acid. Dry the organic phase over MgSO₄, filter, and purify via silica gel chromatography to yield the N-acyl-5-halo-8-aminoquinoline[4].

Protocol C: Copper-Promoted C5-Selective Bromination with Alkyl Bromides

Reference: Shao et al., 2024[2] Objective: Utilize stable, unactivated alkyl bromides as the bromine source under aerobic conditions[2].

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL reaction vial, add N-(quinolin-8-yl)benzamide (0.2 mmol), Cu(OAc)₂·H₂O (20 mol%), and K₂CO₃ (0.2 mmol, 1.0 equiv)[7].

  • Halogen Source Addition: Add the alkyl bromide (e.g., ethyl bromoacetate or dibromomethane, 0.8 mmol, 4.0 equiv) and DMSO (1.0 mL)[7].

    • Causality: DMSO acts as a highly polar coordinating solvent that stabilizes the Cu-intermediates and facilitates the oxidative cleavage of the C–Br bond of the alkyl bromide, transferring the bromine to the C5 position[2].

  • Aerobic Heating: Stir the mixture under an open air atmosphere at 100 °C for 12 hours.

    • Validation Checkpoint: The base (K₂CO₃) ensures the abstraction of the amide proton, facilitating tight bidentate coordination to the copper center. The persistence of a deep green/brown color confirms active copper cycling.

  • Workup & Isolation: Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 × 10 mL). Wash the organic layer with brine (5 × 10 mL) to thoroughly remove the DMSO. Dry over Na₂SO₄, concentrate, and purify by column chromatography to isolate the C5-brominated product in up to 95% yield[2].

References

  • Wang, Y., Wang, Y., Jiang, K., Zhang, Q., & Li, D. "Transition-metal-free oxidative C5 C–H-halogenation of 8-aminoquinoline amides using sodium halides." Organic & Biomolecular Chemistry, 14, 10180-10184 (2016).[3] URL:[Link]

  • Du, Y., Liu, Y., & Wan, J. "Copper-Catalyzed One-Pot N-Acylation and C5–H Halogenation of 8-Aminoquinolines: The Dual Role of Acyl Halides." The Journal of Organic Chemistry, 83(6), 3403-3408 (2018).[4][6] URL:[Link]

  • Shao, C., Ma, C., Li, L., Liu, J., Shen, Y., Chen, C., Yang, Q., Xu, T., Hu, Z., Kan, Y., & Zhang, T. "Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides." Beilstein Journal of Organic Chemistry, 20, 155-161 (2024).[2][7] URL:[Link]

Sources

Exploratory

6-Bromo-4-chloroquinolin-2-amine: A Strategic Scaffold for Kinase Inhibitor Design

The following is an in-depth technical guide on 6-Bromo-4-chloroquinolin-2-amine , structured for researchers and drug development professionals. Technical Whitepaper | CAS: 1574562-56-3 Executive Summary 6-Bromo-4-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 6-Bromo-4-chloroquinolin-2-amine , structured for researchers and drug development professionals.

Technical Whitepaper | CAS: 1574562-56-3

Executive Summary

6-Bromo-4-chloroquinolin-2-amine (BCQA) represents a "privileged structure" in medicinal chemistry, specifically within the development of Type I and Type II kinase inhibitors. Its tri-functionalized core offers three distinct vectors for chemical expansion, allowing for the precise tuning of structure-activity relationships (SAR). Unlike the more common 4-amino-quinoline scaffolds (used in antimalarials like chloroquine), the 2-amino-4-chloro substitution pattern is critical for creating specific hydrogen-bonding motifs in the ATP-binding pocket of enzymes. This guide details the regioselective synthesis, reactivity profile, and handling protocols for this high-value intermediate.

Chemical Profile & Identity

PropertyData
Chemical Name 6-Bromo-4-chloroquinolin-2-amine
CAS Number 1574562-56-3
Molecular Formula C

H

BrClN

Molecular Weight 257.51 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water
pKa (Calculated) ~3.5 (Quinoline N), ~14 (Amine)
Key Reactivity C4-Cl (S

Ar), C6-Br (Pd-coupling), C2-NH

(Amide coupling)

Synthetic Strategy: The Regioselectivity Challenge

Synthesizing 6-Bromo-4-chloroquinolin-2-amine is non-trivial due to the competing reactivity of the C2 and C4 positions. The "Classical Route" via 2,4-dichloroquinoline often fails to yield the 2-amine isomer as the major product because the C4-chlorine is significantly more reactive toward nucleophilic attack (S


Ar) than the C2-chlorine.

To overcome this, the N-Oxide Rearrangement Strategy is the preferred modern methodology. This route builds the 4-chloro core first and then selectively installs the 2-amino group, bypassing the selectivity issues of direct amination.

Pathway Visualization

SynthesisRoute cluster_legend Reaction Phase Start 4-Bromoaniline (Starting Material) Inter1 Meldrum's Acid Adduct (Enamine) Start->Inter1 Triethyl orthoformate 80°C Cyclization 6-Bromoquinolin-4-ol (Cyclization) Inter1->Cyclization Diphenyl ether 250°C (Thermal) Chlorination 6-Bromo-4-chloroquinoline (Core Formation) Cyclization->Chlorination POCl3, DMF (cat) Reflux Oxidation Quinoline N-Oxide (Activation) Chlorination->Oxidation mCPBA DCM, RT Rearrangement 6-Bromo-4-chloroquinolin-2-amine (Target Scaffold) Oxidation->Rearrangement 1. Ts2O, t-BuNH2 2. TFA (Deprotection)

Caption: Optimized synthetic pathway utilizing N-oxide activation to ensure regioselective installation of the C2-amine.

Detailed Experimental Protocols

Phase 1: Synthesis of the Core (6-Bromo-4-chloroquinoline)

Before installing the amine, the halogenated core must be constructed.

  • Condensation: React 4-bromoaniline (1.0 eq) with Meldrum's acid (1.1 eq) and triethyl orthoformate (1.2 eq) in ethanol. Reflux for 3 hours. Cool to precipitate the enamine intermediate.

  • Cyclization: Dissolve the enamine in diphenyl ether (pre-heated to 240°C). Add dropwise to maintain temperature. Stir for 30 mins. Cool to RT and precipitate 6-bromoquinolin-4-ol with hexane.

  • Chlorination: Suspend the alcohol in POCl

    
      (5.0 eq). Add catalytic DMF. Reflux for 2 hours. Quench carefully over ice/ammonia. Extract with DCM to yield 6-bromo-4-chloroquinoline .
    
Phase 2: Regioselective 2-Amination (The Critical Step)

This protocol utilizes the Yin-Xiang method [1] to install the amine at C2 without displacing the C4-chloride.

Reagents:

  • Substrate: 6-Bromo-4-chloroquinoline (1.0 eq)

  • Oxidant: m-CPBA (1.2 eq)

  • Activator: p-Toluenesulfonic anhydride (Ts

    
    O) (2.0 eq)
    
  • Amine Source: tert-Butylamine (3.0 eq)

  • Solvent: Trifluorotoluene (PhCF

    
    ) or DCM
    

Procedure:

  • N-Oxidation: Dissolve 6-bromo-4-chloroquinoline in DCM. Add m-CPBA portion-wise at 0°C. Stir at RT for 12 hours. Wash with saturated NaHCO

    
     to remove benzoic acid byproducts. Isolate the N-oxide .
    
  • Rearrangement: Dissolve the N-oxide in PhCF

    
    . Cool to 0°C.
    
  • Add Ts

    
    O  slowly. Stir for 30 mins to form the activated sulfonate intermediate.
    
  • Add tert-butylamine dropwise. The solution will turn heterogeneous. Heat to 60°C for 4 hours.

  • Deprotection: Concentrate the mixture. Redissolve in TFA (Trifluoroacetic acid) and heat at 70°C for 3 hours to cleave the tert-butyl group.

  • Workup: Neutralize with NaOH (aq) to pH 10. Extract with Ethyl Acetate.[1][2][3]

  • Purification: Flash chromatography (Hexane/EtOAc) yields 6-Bromo-4-chloroquinolin-2-amine as an off-white solid.

Reactivity & Functionalization Map

The utility of BCQA lies in its orthogonal reactivity. Each position reacts under distinct conditions, allowing for sequential library generation.

ReactivityMap Center 6-Bromo-4-chloro- quinolin-2-amine C4 C4 Position (Chlorine) Center->C4 C6 C6 Position (Bromine) Center->C6 C2 C2 Position (Amine) Center->C2 SnAr Nucleophilic Aromatic Substitution (SnAr) C4->SnAr Most Reactive (Mild Heat) Prod1 4-Amino/Alkoxy Derivatives SnAr->Prod1 Most Reactive (Mild Heat) Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) C6->Suzuki Requires Catalyst (Pd(0)/Ligand) Prod2 Biaryl/Aryl-Amine Extension Suzuki->Prod2 Requires Catalyst (Pd(0)/Ligand) Amide Amide Coupling / Urea Formation C2->Amide Standard Coupling Prod3 H-Bond Donor Motif Amide->Prod3 Standard Coupling

Caption: Orthogonal reactivity profile. The C4-Cl is the most electrophilic site for SnAr, followed by C6-Br for metal-catalyzed coupling.

The "First Strike": C4 Substitution

The C4-chloride is highly activated by the quinoline nitrogen.

  • Reaction: S

    
    Ar with primary amines, anilines, or alkoxides.
    
  • Conditions: Isopropanol or Dioxane, DIPEA, 80°C.

  • Insight: This step is typically performed first to install the core pharmacophore (e.g., a solubilizing tail or a hinge-binding motif).

The "Second Strike": C6 Extension

The C6-bromide remains intact during mild S


Ar conditions at C4.
  • Reaction: Suzuki-Miyaura or Buchwald-Hartwig coupling.

  • Conditions: Pd(PPh

    
    )
    
    
    
    or Pd
    
    
    (dba)
    
    
    /Xantphos, Na
    
    
    CO
    
    
    , Dioxane/Water, 100°C.
  • Insight: Used to extend the molecule into the hydrophobic pocket of the kinase.

Pharmaceutical Applications

This scaffold is a precursor for "Type II" kinase inhibitors which bind to the inactive (DFG-out) conformation of kinases.

  • Kinase Targets: PI3K (e.g., Omipalisib analogs), EGFR, and VEGFR.

  • Mechanism: The 2-amino group often forms a donor-acceptor H-bond pair with the hinge region (e.g., Glu/Cys residues), while substituents at C4 and C6 occupy the solvent-exposed and hydrophobic regions, respectively.

Quality Control & Safety

  • HPLC Purity: >98% required for biological assays.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

  • NMR Validation:

    • Proton H3: Characteristic singlet/doublet around

      
       6.8-7.0 ppm (shielded by the amine).
      
    • Proton H5/H7/H8: Aromatic region

      
       7.5-8.2 ppm.
      
  • Safety: Quinoline derivatives can be genotoxic. Handle in a fume hood. The N-oxide intermediate is potentially energetic; do not overheat during concentration.

References

  • Yin, J., et al. (2007). "A General and Efficient 2-Amination of Pyridines and Quinolines." The Journal of Organic Chemistry, 72(12), 4554–4557.

  • Smith, J. A., et al. (2008). "Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline." The Journal of Organic Chemistry, 73(12).

  • Musso, D. L., et al. (2003). "Synthesis and Antimalarial Activity of 4-Amino-2-chloro-6-bromoquinoline Derivatives." Bioorganic & Medicinal Chemistry Letters, 13(12).
  • PubChem. (2025). "Compound Summary: 6-Bromo-4-chloroquinolin-2-amine (CAS 1574562-56-3)." National Library of Medicine.

Sources

Foundational

Physical characteristics and melting point of 6-Bromo-4-chloroquinolin-2-amine

This guide provides a rigorous technical analysis of 6-Bromo-4-chloroquinolin-2-amine , a specialized halogenated quinoline intermediate used in medicinal chemistry.[1][2] It synthesizes available physicochemical data wi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of 6-Bromo-4-chloroquinolin-2-amine , a specialized halogenated quinoline intermediate used in medicinal chemistry.[1][2] It synthesizes available physicochemical data with standard characterization protocols, addressing the specific needs of researchers in drug discovery.[1]

[1][2][3][4][5]

Executive Summary

The compound 6-Bromo-4-chloroquinolin-2-amine is a tri-functionalized quinoline scaffold.[1][2] Its structural uniqueness lies in the specific arrangement of a bromine atom at position 6, a chlorine atom at position 4, and a primary amine at position 2.[1] This substitution pattern makes it a critical building block for structure-activity relationship (SAR) studies, particularly in the development of antimalarial, anticancer (kinase inhibitors), and antibacterial agents.[1][2]

This guide details the physical characteristics, theoretical and experimental melting point analysis, and the requisite safety and handling protocols for this compound.[1]

Chemical Identity & Structural Analysis[1][2][6][7]

PropertySpecification
Chemical Name 6-Bromo-4-chloroquinolin-2-amine
Synonyms 2-Amino-6-bromo-4-chloroquinoline; 4-Chloro-6-bromo-2-quinolinamine
CAS Number 1574562-56-3
Molecular Formula C₉H₆BrClN₂
Molecular Weight 257.51 g/mol
SMILES Nc1nc(Cl)c2cc(Br)ccc2c1
Structural Class Halogenated Heterocyclic Amine
Structural Significance

The 2-amino group serves as a hydrogen bond donor/acceptor, critical for binding affinity in enzyme pockets.[1][2] The 4-chloro substituent is a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) or nucleophilic aromatic substitution (


), allowing for further scaffold diversification.[1][2] The 6-bromo  position offers a secondary site for orthogonal functionalization, enabling the construction of complex libraries.[1][2]

Physical Characteristics

Appearance and State[1][2][6][7]
  • Physical State: Solid powder.[1][2]

  • Color: Typically off-white to pale yellow .[1][2] Quinoline amines often exhibit yellowing due to extended conjugation or trace oxidation upon storage.[1][2]

  • Odor: Faint, characteristic amine-like odor.[1][2]

Solubility Profile

Due to the lipophilic halogen atoms and the aromatic core, the solubility profile is distinct:

  • Water: Practically insoluble (< 0.1 mg/mL).[1]

  • Polar Organic Solvents: Soluble in DMSO (Dimethyl sulfoxide) and DMF (Dimethylformamide).[1]

  • Chlorinated Solvents: Moderately soluble in Dichloromethane (DCM) and Chloroform.[1]

  • Alcohols: Sparingly soluble in Methanol/Ethanol (often requires heating).[1]

Melting Point Analysis

Accurate melting point (MP) determination is the primary indicator of purity for this crystalline solid.[1]

  • Experimental Range: While specific batch data varies, structural analogs suggest a melting range of 180°C – 220°C .[1]

    • Reference Analog 1: 6-Bromo-4-chloroquinoline (lacking the amine) melts at 113°C [1].[1][2] The addition of the 2-amino group introduces intermolecular hydrogen bonding, significantly raising the lattice energy and melting point.[1][2]

    • Reference Analog 2: 2-Amino-6-bromo-4-chloroquinoline-3-carbonitrile (highly rigidified) melts at >300°C [2].[1][2][3] The target compound, lacking the nitrile group, will melt lower than this derivative but higher than the non-amine scaffold.[1]

  • Thermodynamic Behavior: The compound is stable up to its melting point but may undergo decomposition (discoloration) if heated significantly beyond the melt, releasing HCl or HBr vapors.[1]

Synthesis & Characterization Workflow

To ensure scientific integrity, the identity of 6-Bromo-4-chloroquinolin-2-amine must be validated through a multi-step characterization workflow. The following diagram outlines the logical progression from synthesis to validated data.

Workflow Diagram (Graphviz)

CharacterizationWorkflow cluster_Analytical Analytical Validation Start Crude Synthesis Product (6-Bromo-4-chloroquinolin-2-amine) Purification Purification (Recrystallization from EtOH/H2O or Column Chromatography) Start->Purification Remove isomers Visual Physical Inspection (Color, Form) Purification->Visual MP Melting Point Determination (Capillary Method / DSC) Visual->MP Initial ID HPLC Purity Check (HPLC-UV) Target >98% MP->HPLC If sharp range NMR Structural Confirmation (1H-NMR, 13C-NMR) HPLC->NMR If >95% pure MS Mass Spectrometry (LC-MS: [M+H]+ 257/259) HPLC->MS Final Validated Compound Ready for Biological Assay NMR->Final Confirmed MS->Final

Caption: Logical workflow for the purification and validation of 6-Bromo-4-chloroquinolin-2-amine, ensuring high-purity output for downstream applications.

Experimental Protocols

Melting Point Determination (Capillary Method)

Objective: To determine the melting range as a purity index. Equipment: Digital Melting Point Apparatus (e.g., Büchi or Mettler Toledo).

  • Sample Prep: Dry the sample under vacuum at 40°C for 4 hours to remove residual solvent.

  • Loading: Pack a clean glass capillary tube to a height of 2–3 mm. Ensure the powder is compact.[1][2]

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 150°C (to estimate the onset).[1]

    • Slow Ramp: 1°C/min from 160°C upwards.[1]

  • Observation: Record the temperature of the first visible liquid droplet (Onset) and the temperature where the last solid particle disappears (Clear Point).

  • Criteria: A range of < 2°C indicates high purity (>98%). A broad range (> 5°C) suggests solvent entrapment or isomeric impurities (e.g., 4-amino-2-chloro isomer).[1][2]

Structural Validation (1H NMR)

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is preferred due to solubility.[1][2] Expected Signals:

  • Amine Protons (-NH₂): Broad singlet around

    
     6.5 – 7.5 ppm (exchangeable with D₂O).[1][2]
    
  • Aromatic Protons:

    • H-3 (Quinoline ring): Singlet, typically

      
       6.8 – 7.0 ppm (shielded due to the adjacent amine).[1][2]
      
    • H-5, H-7, H-8: Multiplets in the aromatic region (

      
       7.5 – 8.5 ppm).[1][2] The H-5 proton (peri to the chloro group) typically appears as a doublet at lower field.[1][2]
      

Safety & Handling (E-E-A-T)

As a halogenated aromatic amine, this compound must be handled with strict safety adherence.[1]

Hazard ClassRisk DescriptionPrecaution
Acute Toxicity Harmful if swallowed or inhaled.[1][2]Use a fume hood; wear N95/P100 respirator if handling powder.[1]
Skin Irritation Causes skin irritation and potential sensitization.[1][2]Wear nitrile gloves (double-gloving recommended).[1][2]
Eye Damage Causes serious eye irritation.[1][2]Wear safety goggles.[1][2] Access to an eyewash station is mandatory.[1][2]
Environmental Toxic to aquatic life with long-lasting effects.[1][2]Dispose of as hazardous halogenated chemical waste.[1][2]

Storage: Store in a cool (2-8°C), dry place under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine group.

References

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 6-Bromo-4-chloroquinoline. Retrieved from [1][2]

  • TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines. Turkish Journal of Chemistry. Retrieved from

  • ChemicalBook. (2026).[1] 6-Bromo-4-chloroquinoline Chemical Properties. Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary for CAS 1574562-56-3. National Library of Medicine.[1][2] Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

An Application Note and Detailed Protocol for the Synthesis of 6-Bromo-4-chloroquinolin-2-amine

Abstract: This document provides a comprehensive, in-depth guide for the synthesis of 6-Bromo-4-chloroquinolin-2-amine, a key intermediate in pharmaceutical research and drug development. The protocol herein details a ro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, in-depth guide for the synthesis of 6-Bromo-4-chloroquinolin-2-amine, a key intermediate in pharmaceutical research and drug development. The protocol herein details a robust two-step synthetic pathway, commencing with the cyclization of 4-bromoaniline and ethyl cyanoacetate to form the 2-amino-6-bromo-4-hydroxyquinoline intermediate, followed by a chlorination step using phosphoryl chloride (POCl₃). This guide is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety protocols, and characterization of the final product.

Introduction and Significance

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific compound, 6-Bromo-4-chloroquinolin-2-amine, serves as a versatile building block for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics. The presence of three distinct functional handles—the 2-amino group, the 4-chloro substituent, and the 6-bromo position—allows for selective and sequential chemical modifications, making it a highly valuable intermediate. This protocol outlines a reliable and reproducible method for its laboratory-scale synthesis.

Overall Synthetic Scheme

The synthesis is a two-step process. The first step is a thermally induced cyclization reaction to form the quinoline core. The second step involves a nucleophilic substitution to replace the hydroxyl group with a chlorine atom.

Synthesis_Workflow A 4-Bromoaniline + Ethyl Cyanoacetate B Step 1: Thermal Cyclization (Gould-Jacobs Reaction) A->B Heat (e.g., 250°C) in high-boiling solvent C Intermediate: 2-Amino-6-bromo-4-hydroxyquinoline B->C Intramolecular cyclization D Step 2: Chlorination (Vilsmeier-Haack type) C->D POCl₃ Heat (e.g., 110°C) E Final Product: 6-Bromo-4-chloroquinolin-2-amine D->E Nucleophilic substitution Chlorination_Safety cluster_ppe Mandatory PPE cluster_handling Handling Protocol cluster_emergency Emergency Measures ppe1 Safety Goggles & Face Shield ppe2 Lab Coat ppe3 Resistant Gloves handle1 Work in Fume Hood handle2 Anhydrous Conditions handle3 Slow Quenching on Ice em1 Eyewash Station em2 Safety Shower em3 Spill Kit

Caption: Critical safety protocols for handling phosphoryl chloride.

Detailed Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a gas outlet connected to a scrubber containing sodium hydroxide solution), add 2-amino-6-bromo-4-hydroxyquinoline (5.06 g, 0.02 mol).

  • Reagent Addition: In the fume hood, carefully add phosphoryl chloride (20 mL, approx. 0.215 mol) to the flask. The POCl₃ acts as both the reagent and the solvent.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Quenching (Critical Step): After the reaction is complete, cool the mixture to room temperature. Prepare a large beaker (1 L) containing approximately 400 g of crushed ice and place it in a secondary container. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic process and will generate HCl gas.

  • Neutralization: Once the quenching is complete, slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (or solid sodium bicarbonate in small portions) until the pH reaches 7-8. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.

  • Purification and Drying: The crude product can be purified by recrystallization from ethanol. Dry the final product, 6-Bromo-4-chloroquinolin-2-amine, in a vacuum oven at 60 °C to a constant weight.

Expected Yield: 80-90%.

Characterization Data

AnalysisExpected Results for 6-Bromo-4-chloroquinolin-2-amine
Appearance Off-white to light yellow solid
Molecular Formula C₉H₆BrClN₂
Molecular Weight 257.52 g/mol
¹H NMR (400 MHz, DMSO-d₆) δ 8.15 (d, J=2.0 Hz, 1H), 7.80 (d, J=8.8 Hz, 1H), 7.65 (dd, J=8.8, 2.0 Hz, 1H), 6.70 (s, 1H), 6.50 (s, 2H, NH₂). Note: Predicted values; actual shifts may vary.
Mass Spec (ESI-MS) m/z = 257.0 [M+H]⁺, 259.0 [M+H+2]⁺ (characteristic bromine isotope pattern).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Step 1: Low Yield Insufficient reaction temperature or time.Ensure the reaction temperature reaches 240-250 °C. Extend the reaction time if necessary, monitoring by TLC.
Incomplete removal of solvent.Ensure the product is thoroughly washed with hexane to remove all diphenyl ether.
Step 2: Low Yield Moisture in the reaction.Use freshly distilled POCl₃ and ensure all glassware is scrupulously dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen). [3]
Incomplete reaction.Increase reflux time. Monitor by TLC until the starting material is consumed. [3]
Product is Dark/Oily Impurities from starting materials.Purify starting materials (e.g., recrystallize 4-bromoaniline).
Degradation during work-up.Ensure quenching and neutralization steps are performed with adequate cooling to prevent overheating.

References

  • RSC Publishing. (2017, May 10). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Benchchem. The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
  • YouTube. (2021, November 8). Skraup Quinoline Synthesis Mechanism | Organic Chemistry.
  • Benchchem. Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
  • Sigma-Aldrich.
  • NIH. (n.d.). Diethyl 2-[(4-bromoanilino)
  • NOAA. PHOSPHORUS OXYCHLORIDE - CAMEO Chemicals.
  • NJ.gov. (2001, September 15). Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY.
  • ChemicalBook. 6-BROMO-4-CHLOROQUINOLINE synthesis.
  • CDC. NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride.
  • PrepChem.com. Synthesis of 6-bromo-4-hydroxyquinoline.
  • Benchchem.
  • Proceedings of the YSU B: Chemical and Biological Sciences. (2007, October 12). SYNTHESIS OF 6-BROMO- AND 8-CHLORODERIVATIVES 4-(HYDROXYPHENYLAMINO)- AND 4-(AMINOPHENYLAMINO)-2- METHYLQUINOLINES.
  • Sigma-Aldrich. (2025, September 10).
  • MedchemExpress.com. Certificate of Analysis - 6-Bromo-2-chloroquinolin-4-amine.
  • MedChemExpress.
  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.
  • PMC - NIH. Close the ring to break the cycle: Tandem quinolone-alkyne-cyclisation gives access to tricyclic pyrrolo[1,2-a]quinolin-5-ones with potent anti-protozoal activity.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry.
  • Benchchem.
  • ChemicalBook. 6-broMo-4-hydroxyquinolin-2(1H)-one synthesis.
  • Google Patents.
  • Google Patents. Process for the preparation of substituted malonic ester anilides and malonic acid monoanilides.
  • Benchchem. Technical Guide: Spectral and Synthetic Profile of 6-Bromo-4-chloroquinoline-3-carbonitrile.
  • BLD Pharm. 65340-70-7|6-Bromo-4-chloroquinoline.
  • MDPI. (2012, April 16). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • RSC Publishing. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno.
  • MDPI. (2023, July 15).
  • PMC - NIH. Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors.
  • PMC - NIH. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • PubMed. (2012, December 15).
  • PMC - NIH. (2023, July 31).
  • Chemical Communications (RSC Publishing).
  • PubChemLite. 6-bromo-4-chloroquinoline-2-carbonitrile (C10H4BrClN2).
  • Organic Syntheses Procedure. Malonic acid, bromo-, ethyl ester.
  • TÜBİTAK Academic Journals. (2025, October 20). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition.
  • Fisher Scientific. Medchemexpress LLC 6-bromo-2-chloroquinolin-4-amine | 1256834-38-4.

Sources

Application

Application Note: Reagents and Protocols for the Synthesis of 6-Bromo-4-chloroquinolin-2-amine

Executive Summary 6-Bromo-4-chloroquinolin-2-amine (CAS: 1574562-56-3) is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry and drug development. The orthogonal reactivity of its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-4-chloroquinolin-2-amine (CAS: 1574562-56-3) is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry and drug development. The orthogonal reactivity of its three substituents—a C2-amine, a C4-chloride, and a C6-bromide—makes it an ideal scaffold for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions (SNAr). This application note details a highly regioselective, self-validating synthetic workflow to produce this compound, avoiding the common pitfalls of direct quinoline amination.

Strategic Synthetic Rationale

A persistent challenge in quinoline chemistry is the regioselective functionalization of 2,4-dichloroquinolines. Direct nucleophilic amination of 2,4-dichloroquinoline derivatives typically favors substitution at the C4 position over the C2 position. This is due to the vinylogous imine effect, which renders the C4 carbon highly electrophilic and more susceptible to SNAr attack[1].

To bypass this thermodynamic and kinetic hurdle and exclusively synthesize the 2-amino-4-chloro derivative, this protocol employs a Hofmann Rearrangement strategy[2]. By constructing the quinoline core as a 2-carboxylic acid (via a Conrad-Limpach type condensation), we can selectively chlorinate the C4 position, convert the C2-carboxylic acid to a primary carboxamide, and subsequently degrade the amide to an amine. Because the Hofmann rearrangement is strictly intramolecular, it guarantees absolute regiocontrol at the C2 position.

Quantitative Reagent Data

The following tables summarize the stoichiometric and safety data required for the two primary synthetic phases.

Table 1: Reagents for Phase 1 (Dual Chlorination & Amidation)

Reagent MW ( g/mol ) Eq. Role Hazard / Safety Profile
6-Bromo-4-hydroxyquinoline-2-carboxylic acid 268.06 1.0 Starting Material Skin/Eye Irritant
Phosphorus Oxychloride (POCl₃) 153.33 10.0 Reagent / Solvent Corrosive, Toxic, Reacts violently with H₂O
Aqueous Ammonia (28% NH₃) 17.03 Excess Nucleophile Corrosive, Pungent Vapors

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | Solvent | Highly Flammable |

Table 2: Reagents for Phase 2 (Hofmann Rearrangement)

Reagent MW ( g/mol ) Eq. Role Hazard / Safety Profile
6-Bromo-4-chloroquinoline-2-carboxamide 285.52 1.0 Intermediate Irritant
Bromine (Br₂) 159.80 1.2 Halogenator Highly Toxic, Volatile, Corrosive
Potassium Hydroxide (KOH) 56.11 10.0 Base / Hydrolyzer Severe Corrosive

| Tetrahydrofuran (THF) | 72.11 | - | Co-solvent | Highly Flammable |

Experimental Protocols

Protocol A: Synthesis of 6-Bromo-4-chloroquinoline-2-carboxamide

Objective: Simultaneous C4-chlorination and C2-acyl chloride formation, followed by amidation.

  • Chlorination : In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, suspend 6-bromo-4-hydroxyquinoline-2-carboxylic acid (1.0 eq) in neat POCl₃ (10.0 eq).

  • Thermal Activation : Heat the mixture to 80 °C and stir for 3 hours.

    • Causality: Heating is required to drive the formation of the Vilsmeier-type intermediate at the C4-hydroxyl, facilitating its displacement by chloride, while simultaneously converting the C2-carboxylic acid to an acyl chloride[3].

  • Concentration : Cool the reaction to room temperature and concentrate under reduced pressure to remove excess POCl₃.

    • Causality: Complete removal of POCl₃ is critical to prevent violent exothermic hydrolysis and unwanted side reactions during the subsequent amidation step.

  • Amidation : Dissolve the crude acyl chloride residue in anhydrous THF and cool to 0 °C. Slowly add this solution dropwise into a vigorously stirred solution of cold aqueous ammonia (28%, excess).

    • Causality: The acyl chloride is highly electrophilic and reacts instantaneously with ammonia to form the carboxamide. The C4-chloride remains stable under these cold, aqueous conditions.

  • Isolation : Filter the resulting precipitate, wash thoroughly with cold distilled water, and dry in vacuo.

  • Self-Validating Checkpoint : The product should appear as a distinct, less polar spot on TLC compared to the starting acid (e.g., Rf = 0.4 in 5% MeOH/DCM). LC-MS must confirm the mass of the carboxamide ([M+H]⁺ ≈ 286.9).

Protocol B: Hofmann Rearrangement to 6-Bromo-4-chloroquinolin-2-amine

Objective: Regioselective installation of the C2-amine via degradation of the C2-carboxamide.

  • Reagent Generation : Prepare a 5% w/v aqueous solution of KOH (10.0 eq). Cool the solution to 0 °C in an ice bath. Add Br₂ (1.2 eq) dropwise to the cold KOH solution.

    • Causality: This step generates potassium hypobromite (KOBr) in situ, which is the active electrophilic reagent required for the bromination of the primary amide[2].

  • Substrate Addition : Dissolve the 6-bromo-4-chloroquinoline-2-carboxamide (1.0 eq) generated in Protocol A in a minimum volume of THF. Add this solution dropwise to the KOBr solution at 0 °C. Stir for 30 minutes to ensure complete formation of the N-bromoamide intermediate.

  • Thermal Rearrangement : Gradually warm the reaction mixture to 80 °C and stir for 1 hour.

    • Causality: Thermal energy is required to initiate the 1,2-aryl shift. The N-bromoamide anion undergoes a concerted intramolecular rearrangement to an isocyanate intermediate. The isocyanate is rapidly hydrolyzed by the aqueous base to form the target amine and carbon dioxide[2].

  • Workup : Cool to room temperature. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Self-Validating Checkpoint : The reaction's progress at 80 °C is marked by the visible evolution of CO₂ gas. Successful conversion is confirmed by a shift in LC-MS (loss of 28 Da corresponding to the extruded carbonyl group) and the appearance of a sharp primary amine doublet stretch (~3300–3400 cm⁻¹) in FTIR.

Mechanistic Visualization

The following diagram illustrates the strict intramolecular causality of the Hofmann rearrangement, which guarantees C2-regioselectivity.

Hofmann A 6-Bromo-4-chloroquinoline- 2-carboxamide B N-Bromoamide Intermediate A->B Br2, KOH (0 °C) C N-Bromoamide Anion B->C OH- (Deprotonation) D Isocyanate Intermediate C->D Heat (80 °C) [1,2-Migration & Br- Loss] E Carbamic Acid D->E OH- / H2O F 6-Bromo-4-chloroquinolin- 2-amine E->F -CO2 (Gas Evolution)

Figure 1: Mechanistic pathway of the Hofmann rearrangement yielding the C2-amine.

References

  • [1] Shiota, T., & Yamamori, T. (1999). Regioselective Reactions of Organozinc Reagents with 2,4-Dichloroquinoline and 5,7-Dichloropyrazolo[1,5-a]pyrimidine. The Journal of Organic Chemistry, 64(2), 453-457. URL: [Link]

  • [3] Şenol, et al. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals (Turkish Journal of Chemistry). URL: [Link]

  • [2] U.S. Patent No. 7,074,794 B2. (2006). Proline derivatives and the use thereof as drugs (Example 267: Synthesis of 2-amino-4-chloroquinoline via Hofmann Rearrangement). URL:

Sources

Application

Advanced Application Notes: Palladium-Catalyzed Regioselective Orthogonal Cross-Coupling of 6-Bromo-4-chloroquinolin-2-amine

Introduction & Mechanistic Rationale The compound 6-Bromo-4-chloroquinolin-2-amine (CAS: 1574562-56-3) is a highly versatile building block in medicinal chemistry and drug discovery. Its value lies in its three distinct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 6-Bromo-4-chloroquinolin-2-amine (CAS: 1574562-56-3) is a highly versatile building block in medicinal chemistry and drug discovery. Its value lies in its three distinct reactive sites: an unprotected C2-amine, a C4-chloride, and a C6-bromide. To effectively utilize this scaffold, researchers must exploit the orthogonal reactivity of its halogen substituents to achieve site-selective functionalization 1.

The Causality of Regioselectivity: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are initiated by the oxidative addition of a Pd(0) species into a carbon-halogen bond. The bond dissociation energy of a typical C(sp2)-Br bond (~68 kcal/mol) is significantly lower than that of a C(sp2)-Cl bond (~81 kcal/mol) 2. Consequently, oxidative addition occurs preferentially and rapidly at the C6-Br position. While the C4-Cl bond is electronically activated toward nucleophilic aromatic substitution (SNAr) and secondary oxidative addition by the adjacent electron-withdrawing quinoline nitrogen, it remains kinetically inert under mild palladium catalysis conditions (e.g., 60–65 °C) 3.

A critical experimental challenge is the unprotected C2-amine, which can coordinate to the palladium center, leading to catalyst poisoning or competitive amination. To overcome this, the use of sterically demanding, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or CataCXium A) is strictly required. These bulky ligands accelerate the reductive elimination step and prevent off-target coordination, ensuring high yields and >99:1 regioselectivity for the C6 position 4.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Regioselective at C6-Br) Pd0->OxAdd PdII Pd(II) Complex Ar(Cl)-Pd(L_n)-Br OxAdd->PdII 6-Bromo-4-chloroquinolin-2-amine TransMet Transmetalation Ar'-B(OH)2 / Base PdII->TransMet PdII_TM Pd(II) Complex Ar(Cl)-Pd(L_n)-Ar' TransMet->PdII_TM RedElim Reductive Elimination C6-Ar' Bond Formation PdII_TM->RedElim RedElim->Pd0 Regenerates Pd(0) Product 6-Aryl-4-chloroquinolin-2-amine (C4-Cl Intact) RedElim->Product

Fig 1. Regioselective Pd-catalyzed cycle favoring C6-Br oxidative addition over C4-Cl.

Quantitative Data: Condition Optimization

The choice of ligand and temperature is the primary driver of regioselectivity. Table 1 summarizes the optimization data for the C6-selective Suzuki-Miyaura coupling. Standard ligands like PPh₃ fail to differentiate the halogens effectively and suffer from catalyst poisoning by the free amine. Bulky ligands (XPhos, CataCXium A) provide exceptional control.

Table 1: Optimization of Ligand and Conditions for C6-Regioselective Suzuki-Miyaura Coupling

LigandCatalyst PrecursorBase / Solvent SystemTemp (°C)Yield (%)Regioselectivity (C6:C4)
PPh₃Pd(OAc)₂K₂CO₃ / Dioxane-H₂O804585:15
dppfPd(dppf)Cl₂K₃PO₄ / Toluene-H₂O806292:8
XPhosPd₂(dba)₃K₃PO₄ / THF-H₂O6588>99:1
CataCXium APd(OAc)₂K₃PO₄ / 2-MeTHF-H₂O6594>99:1

Experimental Workflow Logic

The orthogonal reactivity allows for a sequential, two-step functionalization workflow. The C6 position is targeted first under mild conditions, followed by the C4 position under elevated temperatures with a specialized amination catalyst.

Workflow SM Starting Material 6-Bromo-4-chloroquinolin-2-amine Step1 Protocol A Suzuki Coupling (C6) 65°C, CataCXium A SM->Step1 Int1 Intermediate 6-Aryl-4-chloroquinolin-2-amine Step1->Int1 Step2 Protocol B Buchwald-Hartwig (C4) 100°C, BrettPhos Int1->Step2 Final Final Product 6-Aryl-4-aminoquinolin-2-amine Step2->Final

Fig 2. Orthogonal cross-coupling workflow for sequential C6 and C4 functionalization.

Self-Validating Experimental Protocols

Protocol A: C6-Regioselective Suzuki-Miyaura Coupling

Objective: Selectively couple an arylboronic acid at the C6 position while preserving the C4-Cl bond for downstream chemistry.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-4-chloroquinolin-2-amine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), Pd(OAc)₂ (0.02 equiv, 2 mol%), CataCXium A (0.04 equiv, 4 mol%), and K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Inert Atmosphere: Seal the flask and purge with argon using three alternating vacuum/argon cycles.

  • Solvent Addition: Add degassed 2-Methyltetrahydrofuran (2-MeTHF) (5.0 mL) and deionized water (1.0 mL) via syringe to create a 0.2 M biphasic mixture.

  • Execution: Heat the mixture to 65 °C and stir vigorously for 12 hours. Maintaining the temperature strictly at or below 65 °C is critical to prevent C4-Cl activation.

  • Self-Validation Checkpoint (Isotope Tracking): Sample the organic layer for LC-MS analysis. The reaction is validated as successful when the starting material is consumed and the product mass spectrum exhibits a distinct 3:1 isotopic cluster (M / M+2). This 3:1 ratio is the signature of a single chlorine atom, proving the C4-Cl bond remains intact. The 1:1 bromine isotopic pattern of the starting material must be completely absent.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 6-aryl-4-chloroquinolin-2-amine intermediate.

Protocol B: Sequential C4-Buchwald-Hartwig Amination

Objective: Functionalize the remaining, more inert C4-Cl bond with a secondary amine.

Step-by-Step Methodology:

  • Reaction Setup: To a dry reaction vial, add the 6-aryl-4-chloroquinolin-2-amine intermediate generated in Protocol A (1.0 equiv, 0.5 mmol), the target secondary amine (1.5 equiv, 0.75 mmol), Pd₂(dba)₃ (0.05 equiv, 5 mol%), BrettPhos (0.10 equiv, 10 mol%), and sodium tert-butoxide (NaOtBu) (2.0 equiv, 1.0 mmol).

  • Inert Atmosphere: Purge the vial with argon (3x vacuum/argon cycles).

  • Solvent Addition: Add anhydrous Toluene (2.5 mL).

  • Execution: Seal the vial and heat the mixture to 100 °C for 16 hours. The elevated temperature and the highly electron-rich BrettPhos ligand are required to force the oxidative addition into the C4-Cl bond.

  • Self-Validation Checkpoint (Isotope Tracking): Analyze the crude mixture via LC-MS. The validation of C4 amination is confirmed by the complete disappearance of the 3:1 chlorine isotopic cluster , replaced by the exact mass of the aminated product with a standard monoisotopic peak profile.

  • Workup & Purification: Cool the mixture to room temperature, dilute with dichloromethane, filter through a short pad of Celite to remove palladium black and inorganic salts, and concentrate. Purify the final highly functionalized quinoline via reverse-phase HPLC.

References

1.[2] Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at:[Link] 2.[4] PMC / NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at:[Link] 3.[3] ACS Publications. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. Available at:[Link] 4.[1] PMC / NIH. Integrating Allyl Electrophiles into Nickel-Catalyzed Conjunctive Cross-Coupling. Available at:[Link]

Sources

Method

High-Efficiency Nucleophilic Substitution of 4-Chloroquinolines

Application Note & Protocol Guide | AN-Qzn-04 Abstract & Strategic Importance The functionalization of the quinoline scaffold at the C4 position is a cornerstone reaction in the synthesis of antimalarials (e.g., Chloroqu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | AN-Qzn-04

Abstract & Strategic Importance

The functionalization of the quinoline scaffold at the C4 position is a cornerstone reaction in the synthesis of antimalarials (e.g., Chloroquine, Amodiaquine) and modern kinase inhibitors (e.g., Bosutinib). While the 4-chloroquinoline moiety appears to be a standard aryl chloride, its reactivity is distinct due to the heteroatom in the ring system. This guide details the Nucleophilic Aromatic Substitution (


)  of 4-chloroquinolines, contrasting the classic thermal methods with modern microwave-assisted protocols.

Key Technical Insight: Unlike chlorobenzene, 4-chloroquinoline does not require palladium catalysis for amination. The ring nitrogen (N1), especially when protonated, exerts a powerful electron-withdrawing effect (


 effect), activating the C4 position for direct nucleophilic attack.

Mechanistic Insight: The Role of Acid Catalysis

To maximize yield and minimize dimerization, one must understand the activation energy landscape. The reaction proceeds via an addition-elimination pathway involving a Meisenheimer-like complex.

Critical Factor: N1-Protonation

In neutral media, the reaction is sluggish. Under acidic conditions (using Brønsted acids or phenol), the N1 nitrogen is protonated. This transforms the quinoline into a quinolinium species, significantly lowering the LUMO energy at C4 and accelerating nucleophilic attack by orders of magnitude.

Pathway Visualization

The following diagram illustrates the activation and substitution pathway.

SNAr_Mechanism Substrate 4-Chloroquinoline Activation Acid Activation (H+ or Phenol) Substrate->Activation Protonation of N1 Intermediate C4-Attack (Meisenheimer Complex) Activation->Intermediate R-NH2 Attack Elimination Cl- Elimination (Re-aromatization) Intermediate->Elimination -HCl Elimination->Activation Regenerated H+ Product 4-Aminoquinoline Salt Elimination->Product Final Product

Figure 1: The acid-catalyzed


 mechanism. Protonation of the ring nitrogen is the rate-determining activation step.

Experimental Protocols

Protocol A: Classical Thermal Substitution (The "Surrey" Method)

Best for: Large-scale synthesis (>10g), unreactive amines, and process chemistry. Basis: Based on the foundational work of Surrey & Hammer (JACS, 1946), this method uses phenol not just as a solvent, but as a proton-shuttle catalyst.

Reagents:

  • 4,7-Dichloroquinoline (1.0 equiv)[1]

  • Target Amine (e.g., N,N-diethyl-1,4-pentanediamine) (1.2 – 2.5 equiv)

  • Phenol (solid) (3.0 – 5.0 equiv relative to quinoline)

Step-by-Step Workflow:

  • Melt Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4,7-dichloroquinoline and solid phenol.

  • Activation: Heat the mixture to 80–100°C. The solids will melt into a homogeneous oil. Note: This pre-formation of the phenolate/H-bonded complex activates the quinoline.

  • Addition: Add the amine slowly. The reaction is exothermic; ensure temperature control.

  • Reaction: Increase temperature to 160–180°C (external oil bath). Stir for 4–12 hours.

    • Monitoring: TLC (DCM:MeOH 9:1). The starting material (high Rf) should disappear.

  • Workup (The "Basification" Step):

    • Cool the mixture to ~60°C.

    • Pour the reaction melt into 2N NaOH (aq) under vigorous stirring. This serves two purposes: it neutralizes the HCl byproduct and deprotonates the phenol, making it water-soluble (sodium phenoxide).

    • The product (free base) will precipitate or oil out.

  • Purification: Extract with DCM or EtOAc, wash with 1N NaOH (to remove residual phenol), dry over

    
    , and recrystallize (often from cyclohexane or ethanol/water).
    
Protocol B: Microwave-Assisted Synthesis

Best for: Library generation, medicinal chemistry (mg scale), volatile amines. Basis: Rapid heating prevents thermal decomposition and allows the use of volatile solvents like ethanol.

Reagents:

  • 4-Chloroquinoline derivative (1.0 equiv)[1][2]

  • Amine (2.0 – 3.0 equiv)[3][4]

  • Solvent: Ethanol or Isopropanol (3–5 mL per mmol)

  • Catalyst: Acetic acid (glacial, 1-2 drops) or dilute HCl (optional, for unreactive amines).

Step-by-Step Workflow:

  • Loading: In a 10 mL microwave-rated crimp vial, dissolve the chloroquinoline in ethanol.

  • Addition: Add the amine and the catalytic acid. Cap the vial.

  • Irradiation:

    • Temperature: 140°C[5]

    • Pressure Limit: 250 psi (High pressure due to ethanol vapor)

    • Time: 15 – 20 minutes (Hold time).

  • Workup:

    • Decant the reaction mixture into saturated

      
      .
      
    • Extract with EtOAc (

      
       mL).
      
    • Concentrate in vacuo.

  • Purification: Flash chromatography (Silica, Gradient 0

    
     10% MeOH in DCM).
    

Data Summary & Method Selection

The following table summarizes the efficiency gains of microwave protocols versus classical thermal methods for a standard reaction (e.g., synthesis of 7-chloro-4-(piperazin-1-yl)quinoline).

MetricProtocol A (Thermal/Phenol)Protocol B (Microwave/EtOH)
Reaction Time 8 – 24 Hours15 – 30 Minutes
Temperature 160 – 180°C120 – 140°C
Typical Yield 65 – 80%85 – 95%
Purification Extraction + RecrystallizationColumn Chromatography usually required
Scalability Excellent (Kg scale)Limited (Batch size < 20mL)
Atom Economy Lower (Requires excess phenol)Higher (Ethanol solvent)
Decision Logic for Researchers

Use the diagram below to select the appropriate protocol for your specific substrate.

Protocol_Selection Start Start: Select Substrate ScaleCheck Scale > 5 grams? Start->ScaleCheck BoilingCheck Is Amine Volatile? (BP < 100°C) ScaleCheck->BoilingCheck No MethodA Use Protocol A (Phenol Melt) ScaleCheck->MethodA Yes ReactivityCheck Is Amine Sterically Hindered? BoilingCheck->ReactivityCheck No MethodB Use Protocol B (Microwave/EtOH) BoilingCheck->MethodB Yes (Sealed Vessel) ReactivityCheck->MethodA Yes (Higher Temp needed) ReactivityCheck->MethodB No

Figure 2: Decision matrix for selecting the optimal synthesis strategy.

Troubleshooting & Optimization

"The Black Tar" Effect

Symptom: The reaction mixture turns into a black, insoluble tar. Cause: Oxidative polymerization of the amine or thermal decomposition of the quinoline at high temperatures (>180°C) in the presence of oxygen. Solution:

  • Degas solvents with Nitrogen/Argon before heating.

  • Switch to Protocol B (Microwave) to reduce thermal exposure time.

  • Add an antioxidant (e.g., BHT) if using the thermal melt method.

Incomplete Conversion

Symptom: Starting material remains despite long reaction times. Cause: Deactivation of the amine (if using HCl salt) or insufficient activation of the quinoline. Solution:

  • Ensure the amine is a free base . If using an amine hydrochloride, add 1.0 equiv of TEA or DIPEA.

  • Increase the equivalents of acid catalyst (Phenol or Acetic Acid) to ensure N1 protonation.

  • For extremely unreactive amines (e.g., anilines with electron-withdrawing groups), consider Palladium-catalyzed Buchwald-Hartwig amination (Pd(OAc)2, BINAP, NaOtBu, Toluene) as an alternative to

    
    .
    

References

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(4-(N-ethyl-N-B-hydroxyethylamino)-1-methylbutylamino)-quinoline and Related Compounds. Journal of the American Chemical Society, 68(1), 113–116.

  • Melato, S., et al. (2007).[5][6] Novel 4-aminoquinolines through microwave-assisted SNAr reactions: a practical route to antimalarial agents.[5] European Journal of Organic Chemistry, 2007(36), 6118-6123.

  • Romero, A. H., et al. (2015).[5][6][7] Synthesis of 4-Aminoquinoline Derivatives and Their Evaluation as Antileishmanial Agents. Frontiers in Chemistry, 3, 1-12.

  • Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters, 15(4), 1015-1018.

Sources

Application

Application Note: Microwave-Assisted Synthesis of 6-Bromo-4-chloroquinolin-2-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Regioselective amination, microwave-assisted organic synthesis (MAOS), and nucleophilic aromatic substitution (SNAr) kinetics.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Regioselective amination, microwave-assisted organic synthesis (MAOS), and nucleophilic aromatic substitution (SNAr) kinetics.

Introduction and Mechanistic Insights

The 2-amino-4-chloroquinoline scaffold is a highly valued intermediate in medicinal chemistry, frequently utilized in the development of antimalarial agents and allosteric enhancers of the adenosine A3 receptor[1]. Synthesizing a specific halogenated derivative like 6-bromo-4-chloroquinolin-2-amine presents a distinct regiochemical challenge.

The quinoline core features two highly electrophilic centers at the C2 and C4 positions. Under conventional kinetic control, nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinolines with amines occurs preferentially at the C4 position. This is due to the superior stabilization of the intermediate Meisenheimer complex by the adjacent para-nitrogen atom[2].

The Microwave Advantage (Thermodynamic Control): To invert this natural regioselectivity and synthesize the 2-amino-4-chloro isomer, conventional heating is often insufficient and leads to complex mixtures. However, applying single-mode microwave irradiation in a sealed vessel fundamentally alters the reaction environment. By utilizing aqueous ammonium hydroxide (NH₄OH) at elevated temperatures (160 °C), the reaction is pushed toward thermodynamic control[1]. The intense dielectric heating of the highly polar aqueous medium, combined with the small steric profile of the ammonia nucleophile, selectively drives the amination to the C2 position while leaving the C4-chloride intact.

Experimental Workflow & Regioselectivity

The synthesis is a two-step microwave-assisted process starting from 6-bromo-4-hydroxyquinolin-2(1H)-one. The workflow below illustrates how microwave conditions bypass the standard kinetic pathway to yield the desired regiochemistry.

G SM 6-Bromo-4-hydroxyquinolin-2(1H)-one (Starting Material) Step1 POCl₃, Microwave 130 °C, 15 min SM->Step1 Int 6-Bromo-2,4-dichloroquinoline (Intermediate) Step1->Int Step2_MW Aqueous NH₄OH, Microwave 160 °C, 2.5 h (Thermodynamic Control) Int->Step2_MW Step2_Conv NH₃/EtOH, Room Temp (Kinetic Control) Int->Step2_Conv Target 6-Bromo-4-chloroquinolin-2-amine (Target Product) Step2_MW->Target Undesired 4-Amino-6-bromo-2-chloroquinoline (Undesired Isomer) Step2_Conv->Undesired

Workflow for the regioselective microwave synthesis of 6-bromo-4-chloroquinolin-2-amine.

Quantitative Data: Microwave vs. Conventional Heating

The table below summarizes the critical parameters and outcomes when comparing conventional thermal amination against the microwave-assisted protocol.

Reaction ParameterConventional HeatingMicrowave Irradiation
Heating Source Oil BathSingle-Mode Microwave
Reagent NH₃ in Ethanol25% Aqueous NH₄OH
Temperature 80 °C (Reflux)160 °C (Sealed Vessel)
Reaction Time 12–24 hours2.5 hours
Major Isomer 4-Amino-6-bromo-2-chloroquinoline6-Bromo-4-chloroquinolin-2-amine
Regioselectivity Control KineticThermodynamic
Typical Yield 70–75% (Undesired Isomer)65–70% (Target Isomer)

Step-by-Step Experimental Protocols

Step 1: Microwave-Assisted Synthesis of 6-Bromo-2,4-dichloroquinoline

Conventional chlorination with POCl₃ requires prolonged, hazardous reflux. Microwave irradiation accelerates the formation of the Vilsmeier-type intermediate, driving the reaction to completion in a fraction of the time[3].

Materials:

  • 6-Bromo-4-hydroxyquinolin-2(1H)-one (1.0 mmol)

  • Phosphorus oxychloride (POCl₃, 3.0 mL)

  • Saturated aqueous NaHCO₃

Procedure:

  • Preparation: Charge a 10 mL heavy-walled microwave-safe vial with 6-bromo-4-hydroxyquinolin-2(1H)-one.

  • Reagent Addition: Carefully add 3.0 mL of POCl₃ inside a fume hood. Seal the vial with a pressure-rated crimp cap.

  • Irradiation: Place the vial in a single-mode microwave synthesizer. Irradiate at 130 °C for 15 minutes using dynamic power modulation (maximum 200 W)[3].

  • Quenching: Allow the vessel to cool to room temperature via compressed air cooling. Slowly pour the crude reaction mixture over 50 g of crushed ice to safely quench the excess POCl₃.

  • Workup: Neutralize the highly acidic aqueous mixture to pH 7–8 using saturated NaHCO₃. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via short-plug flash chromatography (Hexanes/EtOAc) to isolate 6-bromo-2,4-dichloroquinoline.

Step 2: Regioselective Amination to 6-Bromo-4-chloroquinolin-2-amine

This step relies on the unique dielectric heating of the aqueous medium to push the reaction past the kinetic C4-substitution product, yielding the thermodynamically favored C2-amine[1].

Materials:

  • 6-Bromo-2,4-dichloroquinoline (0.5 mmol)

  • N-methyl-2-pyrrolidone (NMP, 2.0 mL)

  • 25% Aqueous ammonium hydroxide (NH₄OH, 2.5 mL)

Procedure:

  • Solubilization: In a fresh 10 mL microwave vial, dissolve the intermediate 6-bromo-2,4-dichloroquinoline in 2.0 mL of NMP. NMP is chosen for its high dielectric constant and excellent microwave absorbing properties.

  • Amination Agent: Add 2.5 mL of 25% aqueous NH₄OH. Seal the vial securely with a high-pressure cap.

  • Irradiation: Heat the mixture in the microwave reactor at 160 °C for 2.5 hours[1].

    • Safety Note: This reaction generates significant autogenous pressure. Ensure the microwave system is equipped with active pressure monitoring and is rated for >20 bar.

  • Precipitation: After the reaction is complete and the vial has cooled below 40 °C, vent the cap slowly. Pour the mixture into 15 mL of cold distilled water. The sudden change in polarity will cause the crude product to precipitate.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual NMP and ammonia.

  • Final Polish: Recrystallize the crude solid from hot ethanol to afford pure 6-bromo-4-chloroquinolin-2-amine as an off-white to yellow solid. Verify purity via LC-MS (Expected [M+H]⁺ m/z: ~257).

References

Sources

Method

Application Note: Solvent Selection &amp; Dissolution Protocols for 6-Bromo-4-chloroquinolin-2-amine

Abstract & Scope This technical guide addresses the solubility challenges associated with 6-Bromo-4-chloroquinolin-2-amine , a halogenated aminoquinoline intermediate critical in the synthesis of antimalarials, kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide addresses the solubility challenges associated with 6-Bromo-4-chloroquinolin-2-amine , a halogenated aminoquinoline intermediate critical in the synthesis of antimalarials, kinase inhibitors, and anti-infectives.[1][2][3] Due to its rigid bicyclic aromatic structure, high crystallinity, and "push-pull" electronic effects (electron-withdrawing halogens vs. electron-donating amine), this compound exhibits poor aqueous solubility and prone-to-aggregation behavior in neutral organic solvents.[1][2][3]

This document provides a logic-driven solvent selection strategy, validated protocols for stock solution preparation, and methods for preventing precipitation ("crashing out") during biological assays.[1][2][3]

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the molecular interactions governing the solid state.

FeatureChemical ImplicationSolubility Impact
Quinoline Core Planar, aromatic system.[1][3]Strong

-

stacking forces high lattice energy; reduces solubility in non-polar solvents.
2-Amino Group H-bond donor/acceptor; Weak base.[1][3]Provides polarity but induces intermolecular H-bonding in the crystal lattice, further reducing solubility.[1][3] Key leverage point for salt formation.
4-Cl & 6-Br Lipophilic, electron-withdrawing.[1][3]Increases LogP (lipophilicity); reduces solubility in water; enhances solubility in halogenated solvents and DMSO.[3]
The "Like Dissolves Like" Trap

Researchers often assume the amine group guarantees water solubility. It does not. The 2-aminoquinoline system is an amidine-like conjugated system.[1][3] The electron pair on the nitrogen is delocalized into the ring, making it less basic than a typical alkyl amine. Therefore, neutral water is a poor solvent .[3]

Solvent Selection Matrix

Tier 1: High-Performance Solvents (Stock Solutions & Synthesis)

Use these for preparing master stocks (10–50 mM) or high-temperature reactions.[1][2][3]

  • DMSO (Dimethyl Sulfoxide): The gold standard for biological screening.[3] It disrupts strong dipole-dipole interactions.[1][3]

    • Solubility: High (>50 mg/mL).[2][3]

    • Caveat: Hygroscopic; freeze-thaw cycles can introduce water and cause precipitation.[1][3]

  • DMF (Dimethylformamide) / NMP (N-Methyl-2-pyrrolidone): Excellent for synthetic reactions (SNAr displacements).[1][2][3]

    • Solubility: High (>50 mg/mL).[2][3]

    • Caveat: Difficult to remove; toxic to cells in high concentrations.[3]

Tier 2: Reaction & Workup Solvents

Use these for chemical synthesis, extractions, and chromatography.[1][2][3]

  • THF (Tetrahydrofuran): Moderate solubility; good for reactions requiring lower boiling points.[3]

  • Alcohols (MeOH, EtOH): Poor solubility at room temperature for the neutral compound.[2][3]

    • Optimization: Solubility increases drastically with heat (reflux) or acidification (see Protocol 3).[2][3]

  • Ethyl Acetate / DCM: Good for extraction but poor for dissolving high concentrations of the solid.

Tier 3: Aqueous & Biological Media
  • PBS / Media (pH 7.4): Insoluble (<10 µM). Will precipitate immediately upon dilution from DMSO if not managed.[2][3]

  • Acidic Water (0.1 M HCl): Soluble. Protonation of the ring nitrogen/exocyclic amine disrupts crystal packing.[3]

Visual Workflow: Solvent Decision Tree

SolventSelection Start Start: 6-Bromo-4-chloroquinolin-2-amine Application Intended Application? Start->Application BioAssay Biological Assay (Cell/Enzyme) Application->BioAssay Synthesis Chemical Synthesis (Reaction) Application->Synthesis Purification Purification/Analysis (LCMS/NMR) Application->Purification StockPrep Prepare Stock in DMSO (10-20 mM) BioAssay->StockPrep HighTemp High Temp (>80°C)? Synthesis->HighTemp Acidic Use MeOH/Water + 0.1% Formic Acid Purification->Acidic SerialDil Serial Dilution Keep DMSO < 1% StockPrep->SerialDil DMF_NMP Use DMF or NMP HighTemp->DMF_NMP Yes LowTemp Use THF or MeOH + Acid HighTemp->LowTemp No

Figure 1: Decision matrix for selecting the appropriate solvent system based on experimental intent.

Detailed Protocols

Protocol 1: Preparation of Master Stock Solution (20 mM)

Target: Stable storage for biological assays.[2][3]

  • Calculate: Determine the mass required.

    • MW ≈ 257.5 g/mol .[1][3][4]

    • To make 1 mL of 20 mM stock, you need 5.15 mg.[3]

  • Weigh: Weigh ~5.2 mg of solid into a distinct glass vial (amber glass preferred to prevent light degradation).

    • Note: Do not weigh directly into a plastic microtube; static can disperse the light powder.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Critical Step: If visible particles remain, sonicate in a water bath at 35–40°C for 5 minutes.[3] The combination of mild heat and ultrasound breaks the crystal lattice.

  • QC: Visually inspect against a light source. The solution should be clear and yellow/off-white.[1][3]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol 2: The "Anti-Crash" Dilution Method for Assays

Problem: Diluting a hydrophobic DMSO stock directly into water often causes immediate precipitation.

The Intermediate Dilution Step:

  • Start: 20 mM DMSO Stock.

  • Step A (Intermediate): Dilute 1:10 into pure Ethanol or DMSO first, not water.[3]

    • Result: 2 mM solution in 100% organic solvent.

  • Step B (Final): Dilute the Step A solution into the aqueous buffer while vortexing the buffer .

    • Add the organic dropwise into the vortexing aqueous phase.

    • Why? This prevents local zones of high concentration where nucleation occurs.[3]

  • Limit: Ensure final DMSO concentration is <1% (usually <0.5% is required for cell assays).

Protocol 3: Salt Formation for Aqueous Solubility

Use this if you need high aqueous solubility (>1 mg/mL) without organic co-solvents.[2][3]

  • Dissolve: Dissolve 100 mg of 6-Bromo-4-chloroquinolin-2-amine in 5 mL of Methanol.

  • Acidify: Slowly add 1.1 equivalents of 1M HCl (in ether or dioxane) or concentrated aqueous HCl dropwise.

    • Observation: The solution may warm slightly.[5] A precipitate (the Hydrochloride salt) may form immediately.[3]

  • Isolate:

    • If precipitate forms: Filter and wash with cold ether.[1][3]

    • If no precipitate: Evaporate solvent (Rotavap) to obtain the solid salt.[3]

  • Result: The resulting 6-Bromo-4-chloroquinolin-2-amine hydrochloride will be significantly more water-soluble.[1][3]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Cloudiness upon adding DMSO Wet DMSO or impure compound.[1][3]Use fresh, anhydrous DMSO.[1][3] Dry the solid in a desiccator.
Precipitation in Cell Media Concentration exceeds solubility limit (likely >50 µM).[2][3]Reduce concentration. Use the "Intermediate Dilution" protocol. Add cyclodextrin (HP-β-CD) as a carrier.[1][2][3]
Yellow color intensity changes pH sensitivity.[1][3]The compound is a chromophore. Color change (yellow

colorless or vice versa) indicates protonation state change.[2][3] This is normal.

Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.[1][2][3][6] Harmful if swallowed.[1][3][6][7][8]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[2][3]

  • Spill: Absorb with sand/vermiculite.[1][3] Do not flush down the drain (toxic to aquatic life).[3]

References

  • PubChem. (2025).[3][7][8] 6-Bromo-4-chloroquinoline Compound Summary. National Library of Medicine. [Link]

  • Vandekerckhove, S., & D'hooghe, M. (2015).[2][3] Quinoline derivatives as promising pharmacophores in the treatment of malaria. Bioorganic & Medicinal Chemistry. (Contextualizing aminoquinoline solubility trends).

Sources

Application

Scale-up methods for 6-Bromo-4-chloroquinolin-2-amine production

Application Note: Scale-Up Methods for 6-Bromo-4-chloroquinolin-2-amine Production Strategic Overview 6-Bromo-4-chloroquinolin-2-amine (CAS: 1574562-56-3) is a highly valued bifunctional heteroaromatic building block [3]...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Methods for 6-Bromo-4-chloroquinolin-2-amine Production

Strategic Overview

6-Bromo-4-chloroquinolin-2-amine (CAS: 1574562-56-3) is a highly valued bifunctional heteroaromatic building block [3]. Its orthogonal halogenation profile—featuring a highly reactive 4-chloro position and a versatile 6-bromo position—allows for highly selective, sequential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This makes it a critical intermediate in the development of advanced kinase inhibitors and NLRP3 inflammasome modulators[1].

However, scaling up its synthesis presents significant chemical engineering challenges. Process chemists must navigate regioselectivity issues, the handling of highly reactive intermediates, and the mitigation of hazardous byproducts. This application note evaluates the two primary synthetic routes and provides a self-validating, step-by-step protocol for the most scalable and safe approach.

Mechanistic Pathways & Process Selection

To synthesize the 2-amino-4-chloroquinoline core, researchers typically evaluate two divergent strategies:

Pathway A: The POCl₃ Chlorination Route This classical approach builds the quinoline core from 4-bromoaniline and a malonic acid derivative to form 2-amino-6-bromoquinolin-4-ol, followed by deoxychlorination using phosphorus oxychloride (POCl₃) [2]. While raw material costs are low, scale-up is severely hindered by the massive generation of acidic phosphate waste and the highly exothermic, hazardous quench of excess POCl₃.

Pathway B: The N-Oxidation & Electrophilic Amination Route (Recommended) Starting from commercially available 6-bromo-4-chloroquinoline, the nitrogen is oxidized to the N-oxide. Subsequent activation with p-toluenesulfonyl chloride (TsCl) forms a highly electrophilic N-(tosyloxy)quinolinium intermediate. Nucleophilic attack by anhydrous ammonia (sourced from dried NH₄Cl) at the C2 position, followed by elimination of p-toluenesulfonic acid, yields the target 2-amine [1]. This route avoids harsh bulk chlorinating agents and proceeds with excellent regioselectivity.

Mechanistic pathways for the synthesis of 6-Bromo-4-chloroquinolin-2-amine.

Process Optimization & Causality (E-E-A-T Insights)

Successful scale-up is not merely about increasing reactor volume; it requires strict control over reaction kinetics and thermodynamics. The following parameters dictate the success of Pathway B:

  • Moisture Exclusion (The Causality of Byproduct Formation): In the amination step, the reaction is exquisitely sensitive to water. If the NH₄Cl is not rigorously dried, water will outcompete ammonia as a nucleophile. This leads to the hydrolysis of the N-(tosyloxy)quinolinium intermediate, irreversibly forming 6-bromo-4-chloroquinolin-2(1H)-one (a carbostyril byproduct). This is the exact reason the protocol mandates drying NH₄Cl at 110°C overnight prior to use [1].

  • Thermal Control of Activation: The addition of TsCl to the N-oxide is mildly exothermic. On a >100g scale, TsCl must be dosed over 30–45 minutes. Allowing the internal temperature to spike above 10°C promotes the degradation of the N-oxide into unreactive dimers, drastically lowering the yield.

  • Ammonia Generation Kinetics: Utilizing solid NH₄Cl suspended in dichloromethane (DCM) provides a slow, controlled release of ammonia. This prevents the dangerous pressure spikes that are typically associated with using gaseous ammonia or aqueous ammonium hydroxide in sealed industrial reactors.

Quantitative Data: Route Comparison

ParameterPathway A: POCl₃ ChlorinationPathway B: TsCl/NH₄Cl Amination
Starting Material 4-Bromoaniline6-Bromo-4-chloroquinoline
Overall Yield 45 – 55%65 – 75%
Key Reagents POCl₃, MalononitrilemCPBA, TsCl, NH₄Cl
Safety Profile High risk (Toxic/Corrosive POCl₃)Moderate risk (DCM solvent, TsCl)
Impurity Profile High des-bromo byproducts2-Quinolone (hydrolysis byproduct)
Scalability Limited by exothermic quenchHigh (controlled reagent additions)

Advanced Scalable Protocol: Electrophilic Amination (Pathway B)

Self-Validating Workflow for 100g Scale Production

Phase 1: Activation of the N-Oxide

  • Preparation: In a 5 L jacketed reactor equipped with an overhead stirrer and an internal temperature probe, suspend 6-bromo-4-chloroquinoline 1-oxide (100.0 g, 387 mmol) in anhydrous dichloromethane (DCM, 1.5 L).

  • Cooling: Chill the suspension to 0–5°C using the reactor jacket.

  • Activation: Dissolve p-Toluenesulfonyl chloride (TsCl, 81.2 g, 426 mmol, 1.1 eq) in anhydrous DCM (300 mL). Add this solution dropwise to the reactor over 45 minutes, strictly maintaining the internal temperature below 10°C.

  • Maturation: Stir the mixture for 1 hour at 10°C.

    • Self-Validation Check: Pull a 0.5 mL aliquot, quench in methanol, and analyze via HPLC. The N-oxide peak must be <2% area. If >2%, continue stirring for an additional 30 minutes before proceeding.

Phase 2: Regioselective Amination 5. Nucleophile Preparation: In a separate dry 2 L flask, suspend ammonium chloride (103.5 g, 1.93 mol, 5.0 eq) — strictly pre-dried in a vacuum oven at 110°C for 12 hours — in anhydrous DCM (500 mL). 6. Transfer: Transfer the activated quinolinium mixture into the NH₄Cl suspension at 15–20°C. 7. Reaction: Stir the heterogeneous mixture vigorously (300+ RPM to ensure maximum solid-liquid interface mixing) at room temperature (20-25°C) for 12-16 hours.

  • Self-Validation Check: HPLC analysis must confirm the complete disappearance of the tosylated intermediate and the emergence of the target 6-bromo-4-chloroquinolin-2-amine peak.

Phase 3: Workup and Isolation 8. Filtration: Filter the crude reaction mixture through a medium-porosity sintered glass funnel to remove unreacted NH₄Cl and precipitated ammonium tosylate. 9. Washing: Wash the filter cake with pre-chilled (-20°C) DCM (2 x 200 mL) to extract any trapped product. 10. Concentration: Concentrate the combined DCM filtrates under reduced pressure (300 mbar, 30°C water bath) to approximately 20% of the original volume. 11. Precipitation: Add cold deionized water (1.0 L) to the concentrated DCM solution and stir vigorously for 30 minutes to precipitate the target amine. 12. Final Isolation: Filter the resulting solid, wash with cold water (500 mL) to remove residual salts, and dry under high vacuum at 45°C to constant weight.

  • Expected Yield: 68–72% (67.7 g - 71.7 g) of 6-bromo-4-chloroquinolin-2-amine as an off-white to pale yellow solid.

References

  • US Patent 11,344,543 B2 - NLRP3 Modulators (Preparation of 7-bromo-4-chloroquinolin-2-amine). Google Patents.
  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines. TÜBİTAK Academic Journals. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 6-Bromo-4-chloroquinolin-2-amine Synthesis

Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot and optimize the synthesis of 6-Bromo-4-chloroquinolin-2-am...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot and optimize the synthesis of 6-Bromo-4-chloroquinolin-2-amine (CAS: 1574562-56-3). This compound is a critical halogenated quinoline intermediate used in the development of kinase inhibitors and antimalarial agents.

Because the quinoline core is highly sensitive to nucleophilic aromatic substitution (


) regioselectivity and thermal degradation, standard amination protocols often fail. This guide provides mechanistically grounded workflows, self-validating protocols, and targeted troubleshooting to maximize your synthetic yield.

Experimental Workflow Visualization

To avoid the regioselectivity issues inherent in the direct amination of 2,4-dichloroquinolines, the optimal synthesis relies on either the direct chlorination of a pre-aminated hydroxyquinoline precursor or the Hofmann rearrangement of a 2-carboxamide derivative.

Synthesis_Pathways A 4-Bromoaniline + Cyanoacetate B 2-Amino-6-bromo-4-hydroxyquinoline A->B Cyclization (Lewis Acid) C 6-Bromo-4-chloroquinolin-2-amine (Target Product) B->C POCl3, 80-100°C Chlorination D 6-Bromo-4-chloroquinoline-2-carboxamide D->C Br2, KOH (aq) Hofmann Rearrangement

Fig 1: Primary and alternative synthetic pathways for 6-Bromo-4-chloroquinolin-2-amine.

Quantitative Data: Yield Optimization Matrix

The chlorination of the 4-hydroxy group is the most common failure point, often resulting in tar formation or product hydrolysis. The table below summarizes the critical parameters required to optimize the yield of the


 chlorination step.
Reaction ParameterSuboptimal ConditionOptimized ConditionCausality & Impact on Yield
Chlorinating Agent

(1.1 – 2.0 eq)

(10 – 15 eq)
Excess reagent acts as the solvent, solubilizing the intermediate and driving the substitution equilibrium (Yield increases from <40% to >80%).
Temperature >120 °C (Reflux)80 – 100 °C Prevents thermal degradation and intractable tar formation of the quinoline core.
Quenching Medium Water (Room Temp)Crushed Ice (0 °C) Controls the violent exotherm, preventing the thermal hydrolysis of the highly activated 4-chloro group back to a hydroxyl group.
Neutralization Base

(Strong Base)

(Mild Base)
Prevents nucleophilic displacement of the newly formed 4-chloro group by hydroxide ions during the workup phase.

Self-Validating Experimental Protocols

Protocol A: Synthesis via Chlorination (Primary Route)

This method converts 2-amino-6-bromo-4-hydroxyquinoline to the target compound using phosphorus oxychloride (


). The protocol leverages the methodology established for 2-amino-4-chloroquinoline synthesis[1].
  • Step 1: Reagent Charging. In a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-amino-6-bromo-4-hydroxyquinoline (1.0 eq). Slowly add

    
     (10–15 eq).
    
    • Causality:

      
       serves a dual purpose as both the chlorinating agent and the solvent. The nitrogen atmosphere prevents oxidative degradation of the amine.
      
  • Step 2: Thermal Activation. Heat the mixture to 80–100 °C for 2–3 hours.

    • Validation Checkpoint: The reaction mixture should transition from a heterogeneous suspension to a dark, homogeneous solution. TLC (Eluent: EtOAc/Hexane 1:3) should confirm the disappearance of the highly polar starting material and the emergence of a faster-moving, UV-active product spot.

  • Step 3: Exothermic Quenching. Cool the flask to room temperature. Slowly and dropwise, pour the reaction mixture over a large excess of vigorously stirred, finely crushed ice.

    • Causality:

      
       hydrolysis is violently exothermic. If the temperature spikes, the newly installed 4-chloro group will hydrolyze back to the starting material. Ice maintains the temperature near 0 °C.
      
  • Step 4: Isolation. Adjust the pH of the aqueous mixture to 7–8 using a saturated aqueous solution of sodium carbonate (

    
    ).
    
    • Validation Checkpoint: A pale-yellow to off-white precipitate will form as the pH approaches neutrality. The free amine is insoluble in neutral water. Filter the solid, wash with cold distilled water, and dry under a vacuum.

Protocol B: Synthesis via Hofmann Rearrangement (Alternative Route)

If the hydroxyquinoline precursor is unavailable, the target can be synthesized from 6-bromo-4-chloroquinoline-2-carboxamide via a Hofmann rearrangement[2].

  • Step 1: Hypobromite Formation. Dissolve bromine (

    
    , 1.1 eq) in a 5% aqueous potassium hydroxide (
    
    
    
    ) solution at 0 °C.
    • Causality: This generates potassium hypobromite (

      
      ) in situ, which is the active reagent for the rearrangement.
      
  • Step 2: Amide Activation & Migration. Dropwise, add a solution of 6-bromo-4-chloroquinoline-2-carboxamide (1.0 eq) dissolved in THF. Stir at room temperature for 30 minutes, then heat to 80 °C for 1 hour.

    • Causality: The amide is first converted to an N-bromoamide. Heating triggers the migration of the quinoline ring to the nitrogen atom, expelling

      
       to yield the primary amine.
      
    • Validation Checkpoint: The evolution of

      
       gas (bubbling) will be observed during the heating phase.
      
  • Step 3: Extraction. Cool the mixture, dilute with water, and extract with chloroform (

    
    ). Wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

Troubleshooting Guides & FAQs

Q1: Why am I getting a mixture of isomers when attempting the direct amination of 6-bromo-2,4-dichloroquinoline? A: Nucleophilic aromatic substitution (


) on 2,4-dichloroquinolines exhibits distinct regioselectivity. The C4 position is significantly more electrophilic than the C2 position because the transition state (Meisenheimer complex) is better stabilized by the adjacent ring nitrogen acting as an electron sink. Consequently, reacting 6-bromo-2,4-dichloroquinoline with ammonia predominantly yields 4-amino-6-bromo-2-chloroquinoline, not the desired 2-amino-4-chloro isomer. To bypass this, you must build the 2-amino group prior to the 4-chloro installation, or utilize the Hofmann rearrangement strategy[2].

Q2: My


 reaction mixture turns into an intractable black tar. How can I prevent this? 
A:  Tar formation is a classic sign of thermal degradation and polymerization, which is often exacerbated by trace moisture or excessive heating. Ensure your starting 2-amino-6-bromo-4-hydroxyquinoline is thoroughly dried in a vacuum oven prior to use. Strictly limit the reaction temperature to 80–100 °C rather than allowing a full, rolling reflux (>120 °C). Maintaining a strict nitrogen atmosphere will also minimize oxidative side reactions[1].

Q3: During the workup of the


 reaction, my yield drops significantly. What is the cause? 
A:  The 4-chloro group on the quinoline ring is highly activated and highly susceptible to hydrolysis back to the 4-hydroxy compound if the aqueous quench is too hot, or if the solution is left highly acidic/basic for prolonged periods. Always quench by pouring the reaction mixture slowly onto a large excess of finely crushed ice to keep the temperature near 0 °C. Adjust the pH to 7–8 using a mild base like sodium carbonate (

) rather than strong

, and filter the precipitate immediately to isolate the product from the aqueous phase[1].

Q4: What is the optimal method for purifying the final 6-bromo-4-chloroquinolin-2-amine? A: While silica gel chromatography (using gradients of ethyl acetate in hexanes) is effective, it can be time-consuming and solvent-heavy for large scales. A highly effective and scalable alternative is recrystallization from a mixture of ethanol and water, or trituration with diethyl ether. This selectively precipitates the pure amine while leaving polar byproducts and residual salts in the mother liquor.

References

  • Şenol, İ. M., Karaduman Özkan, B. N., Çelik, İ., & Karaburun, A. Ç. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 49(5), 616-631. URL:[Link]

  • Yasuda, N., et al. (2006). Proline derivatives and the use thereof as drugs (US Patent No. US7074794B2). U.S. Patent and Trademark Office.

Sources

Optimization

Technical Support Center: Solving Solubility Issues with 6-Bromo-4-chloroquinolin-2-amine

Introduction: Welcome to the technical support center for 6-Bromo-4-chloroquinolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

Welcome to the technical support center for 6-Bromo-4-chloroquinolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a halogenated quinoline derivative, 6-Bromo-4-chloroquinolin-2-amine possesses a complex physicochemical profile that can make it challenging to work with in aqueous and some organic solvent systems. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these issues directly. The protocols and explanations provided herein are grounded in established principles of medicinal chemistry and formulation science to ensure you can proceed with your experiments confidently and accurately.

Part 1: Understanding the Molecule & the Solubility Challenge

Why is 6-Bromo-4-chloroquinolin-2-amine difficult to dissolve?

6-Bromo-4-chloroquinolin-2-amine's poor solubility stems from its molecular structure. It has a rigid, hydrophobic quinoline core with two halogen substituents (bromo and chloro) that increase its lipophilicity.[1] While the amino group at the 2-position offers a site for hydrogen bonding, the overall molecule has low polarity, leading to poor solubility in aqueous solutions.[1] Furthermore, its solid crystalline form requires significant energy to break the crystal lattice, further contributing to its low dissolution rate.

What are the key physicochemical properties I should be aware of?

While specific experimental data for 6-Bromo-4-chloroquinolin-2-amine is not extensively published, we can predict its properties based on the quinoline scaffold and its substituents.

Table 1: Predicted Physicochemical Properties of 6-Bromo-4-chloroquinolin-2-amine

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Weight 257.51 g/mol [2]Higher molecular weight can contribute to lower solubility.
pKa The 2-amino group is basic. The quinoline nitrogen is also basic.Solubility is expected to be highly pH-dependent.[3][4]
LogP HighIndicates poor water solubility and high lipophilicity.
Appearance Solid[5]Crystalline solids often have lower solubility than amorphous forms.[6]

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound won't dissolve in my aqueous buffer (e.g., PBS). What should I do first?

A1: Start with a Co-Solvent System.

For poorly soluble compounds, a co-solvent system is the most common and effective initial approach.[7][8] A water-miscible organic solvent is used to first dissolve the compound, and this stock solution is then diluted into the aqueous buffer.

Recommended Co-Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[9]

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Materials:

  • 6-Bromo-4-chloroquinolin-2-amine powder

  • Anhydrous DMSO[10]

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh out 2.575 mg of 6-Bromo-4-chloroquinolin-2-amine.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the powder.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the solid persists, sonicate the vial for 5-10 minutes or gently warm it in a 37°C water bath.[11]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[12]

Q2: I've made a DMSO stock, but the compound precipitates when I add it to my aqueous assay buffer. How can I fix this?

A2: This is a common issue and can be addressed by optimizing your dilution strategy and considering the final DMSO concentration.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells and may cause the compound to precipitate.[10]

  • Dilution Technique: Add the DMSO stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This helps to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.

  • Intermediate Dilution: Consider a serial dilution approach. First, dilute your DMSO stock into a smaller volume of buffer, and then add this intermediate dilution to your final assay volume.

Q3: Adjusting the co-solvent concentration isn't working. How does pH affect solubility, and how can I use it to my advantage?

A3: The basic amino and quinoline nitrogen groups mean that the solubility of 6-Bromo-4-chloroquinolin-2-amine is highly dependent on pH. [3][4]

In acidic conditions, these nitrogen atoms can become protonated, forming a more soluble salt.[7][13]

Protocol 2: pH-Dependent Solubility Testing

Objective: To determine the optimal pH for solubilizing your compound in an aqueous buffer.

Materials:

  • 10 mM DMSO stock of 6-Bromo-4-chloroquinolin-2-amine

  • A series of buffers with varying pH (e.g., pH 3, 4, 5, 6, 7.4)

  • UV-transparent 96-well plate

  • Plate reader

Procedure:

  • Add 198 µL of each buffer to different wells of the 96-well plate.

  • Add 2 µL of the 10 mM DMSO stock to each well (final concentration: 100 µM).

  • Mix the plate and let it equilibrate for 30 minutes at room temperature.

  • Measure the absorbance at a wavelength where the compound absorbs (determine this by a wavelength scan first). A higher absorbance indicates higher solubility.

pH_Solubility cluster_pH pH Scale cluster_Solubility Compound State & Solubility Low_pH Low pH (Acidic) (e.g., pH < 5) Protonated Protonated (Salt Form) Higher Solubility Low_pH->Protonated Favors Neutral_pH Neutral pH (e.g., pH 7.4) Neutral Neutral (Free Base) Lower Solubility Neutral_pH->Neutral Favors High_pH High pH (Basic) (e.g., pH > 8) High_pH->Neutral Favors

Caption: Relationship between pH and the solubility of 6-Bromo-4-chloroquinolin-2-amine.

Q4: I need to avoid organic solvents in my experiment. Are there other options?

A4: Yes, complexation with cyclodextrins is an excellent alternative.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is more water-soluble.[14][15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.[16]

Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Materials:

  • 6-Bromo-4-chloroquinolin-2-amine powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare a solution of HP-β-CD in your buffer (e.g., 10% w/v).

  • Slowly add the 6-Bromo-4-chloroquinolin-2-amine powder to the stirring HP-β-CD solution.

  • Allow the mixture to stir overnight at room temperature.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the solubilized complex.

Cyclodextrin_Complexation cluster_system Cyclodextrin Inclusion Complex Formation Drug Hydrophobic Drug (6-Bromo-4-chloroquinolin-2-amine) Complex Water-Soluble Inclusion Complex Drug->Complex + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.

Part 3: Advanced Strategies

Q5: I'm working with very high concentrations for a formulation study. What other techniques can I explore?

A5: For more challenging applications, consider advanced formulation strategies.

  • Solid Dispersions: The compound can be dispersed within a polymer matrix to improve its dissolution profile.[18] This is often achieved by dissolving both the compound and a carrier polymer (like PVP or PEG) in a common solvent and then removing the solvent.[18]

  • Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be developed.[6] These are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions in the gastrointestinal tract, enhancing solubility and absorption.[19]

  • Nanotechnology: Techniques like micronization or creating nanosuspensions can increase the surface area of the drug particles, leading to improved dissolution rates.[6][20]

Troubleshooting_Workflow Start Poor Solubility Observed CoSolvent Try Co-solvent (e.g., DMSO) Start->CoSolvent pH_Adjust Adjust pH (Acidic Buffer) CoSolvent->pH_Adjust No Success Solubility Achieved CoSolvent->Success Yes Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) pH_Adjust->Cyclodextrin No pH_Adjust->Success Yes Advanced Advanced Formulation (Solid Dispersion, etc.) Cyclodextrin->Advanced No Cyclodextrin->Success Yes Advanced->Success

Caption: Decision workflow for troubleshooting solubility issues.

Part 4: Safety & Handling

Always handle 6-Bromo-4-chloroquinolin-2-amine with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[21][22][23] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

References

  • PubChem. 6-Bromo-4-chloroquinoline. National Center for Biotechnology Information. [Link]

  • Carvaja, T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Gali, A.D., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]

  • ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • MDPI. (2023). From Inclusion Complexes to Innovative Therapies: Cyclodextrins and Their Pharmaceutical Applications. [Link]

  • Taylor & Francis. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • Papakyriakopoulou, P., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Dr. Reddy's API. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. [Link]

  • Catalent. (2021). HOT MELT EXTRUSION - API Bioavailability: Suspending Hydrophobic Drugs in a Solid Solution. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: quinoline. [Link]

  • ZaiQi Bio-Tech. 6-Bromo-4-chloroquinoline. [Link]

  • New Jersey Department of Health. (2010). Quinoline - Hazardous Substance Fact Sheet. [Link]

  • PENTA. (2025). Quinoline - SAFETY DATA SHEET. [Link]

  • MDPI. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. [Link]

  • Mele, A., et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. [Link]

  • Washington State University. (2026). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • MDPI. (2019). Special Issue : Solubilization and Dissolution Enhancement of Poorly Soluble Drugs. [Link]

  • MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Quinoline yellow (C.I. 47005). [Link]

  • IJCRT.org. (2025). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. [Link]

  • Viljoen, J.M., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. [Link]

  • Asian Journal of Pharmaceutics. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. [Link]

  • Chadwick, K., et al. (2012). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 2-Amino-4-Chloro-6-Bromoquinoline

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the purification of crude 2-amino-4-chloro-6-bromoquinoline. This document moves beyond simpl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the purification of crude 2-amino-4-chloro-6-bromoquinoline. This document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose and resolve common purification challenges to achieve high-purity material essential for downstream applications.

Initial Assessment: Understanding Your Crude Material

Before attempting purification, a preliminary analysis of the crude product is crucial. The synthetic route to 2-amino-4-chloro-6-bromoquinoline often dictates the likely impurities. Common synthetic pathways can introduce specific byproducts that require targeted purification strategies.

Common Potential Impurities:

Impurity TypePotential SourcePreliminary Identification (TLC/Color)
Unreacted Starting Materials Incomplete reaction during quinoline synthesis.[1]Spots on TLC corresponding to starting materials.
Regioisomers Non-specific halogenation or cyclization.[1]Closely running spots on TLC, often difficult to resolve.
Polymeric Byproducts Acid-catalyzed side reactions, especially in Skraup or Doebner-von Miller type syntheses.[1][2]Baseline material on TLC; often results in a dark, tarry crude product.
Hydrolyzed Byproducts Reaction with water during workup, converting the 4-chloro group to a 4-hydroxy group.More polar spot on TLC that may streak.
Residual Solvents/Reagents Incomplete removal during workup (e.g., high-boiling solvents like diphenyl ether).[1]Can be detected by NMR or GC-MS of the crude product.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q1: My crude product is a dark, tarry, or oily solid that is difficult to handle. What is the first step?

Answer: This is a common issue, often caused by polymeric byproducts from acid-catalyzed synthesis.[2] Before attempting recrystallization or chromatography, an initial "pre-purification" is recommended.

  • Causality: The amino group on the quinoline ring makes the molecule basic.[3] This property can be exploited to separate it from neutral or acidic, non-basic impurities like polymers.[2][4][5]

  • Troubleshooting Action (Acid-Base Extraction):

    • Dissolve the crude material in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic 2-aminoquinoline will be protonated to form a water-soluble ammonium salt and move into the aqueous layer.[5][6]

    • Separate the layers. The non-basic, tarry impurities will remain in the organic layer, which can be discarded.

    • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (pH > 8).

    • The purified 2-amino-4-chloro-6-bromoquinoline will precipitate out of the aqueous solution as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. This solid is now significantly purer and suitable for further purification by recrystallization or chromatography.

Q2: I'm performing a recrystallization, but my yield is very low. What are the common causes and solutions?

Answer: Low yield in recrystallization is typically due to using too much solvent, choosing a solvent in which the compound is too soluble at room temperature, or cooling the solution too rapidly.[7][8]

  • Causality: The goal of recrystallization is to dissolve the solute in a minimum amount of hot solvent.[9] If too much solvent is used, the solution will not become saturated upon cooling, and a significant portion of the product will remain dissolved.[7]

  • Troubleshooting Actions:

    • Reduce Solvent Volume: Always add the hot solvent in small portions until the solid just dissolves.[8][9] If you've already added too much, you can carefully evaporate some of the solvent to re-saturate the solution.

    • Optimize Solvent System: If the compound is too soluble even in cold solvent, consider a mixed-solvent system (antisolvent recrystallization).[10][11] Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" solvent (antisolvent, in which it is insoluble) until the solution becomes cloudy (turbid). Gently heat to clarify and then allow to cool slowly.

    • Ensure Slow Cooling: Rapid cooling traps impurities and leads to the formation of small, impure crystals.[7] Allow the flask to cool slowly to room temperature, and then move it to an ice bath to maximize crystal formation.

Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.[7] The solute comes out of solution as a liquid instead of a solid crystal.

  • Causality: This often happens when the boiling point of the recrystallization solvent is higher than the melting point of the compound or when there are significant impurities present that depress the melting point.

  • Troubleshooting Actions:

    • Re-heat and Add Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point.[7]

    • Lower the Cooling Temperature: Try to induce crystallization at a lower temperature by scratching the inside of the flask with a glass rod or adding a seed crystal. This provides a nucleation site for crystal growth to begin.

    • Change Solvents: Select a solvent with a lower boiling point.

Q4: I'm running a silica gel column, but my compound is streaking badly and not separating from impurities. What's wrong?

Answer: Amines, being basic, often interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction leads to poor peak shape (tailing or streaking) and sometimes irreversible adsorption.[12]

  • Causality: The lone pair of electrons on the amino group can be protonated by the acidic silica, causing the compound to "stick" to the stationary phase, resulting in a smeared band rather than a sharp one.[12]

  • Troubleshooting Actions:

    • Option A (Mobile Phase Modifier): Add a small amount of a competing base to your mobile phase (eluent). Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is added to the solvent system. This base will neutralize the acidic sites on the silica, allowing your amine compound to elute cleanly.[12][13]

    • Option B (Alternative Stationary Phase): Use a different stationary phase. Basic alumina is an excellent alternative to silica for purifying basic compounds.[12][13] Alternatively, amine-functionalized silica can be used.[12]

    • Option C (Reversed-Phase Chromatography): If available, reversed-phase flash chromatography (using a C18 stationary phase and polar solvents like water/acetonitrile or water/methanol) can be very effective for purifying polar, ionizable compounds like this amine.[12]

Detailed Purification Protocols

Protocol 1: Optimized Recrystallization

This protocol is designed to maximize both purity and yield.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, heptane). An ideal solvent will dissolve the compound poorly at room temperature but very well when hot.[10] For 2-amino-4-chloro-6-bromoquinoline, an alcohol like ethanol or a mixture such as ethyl acetate/heptane is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent to a separate flask and heat it to its boiling point. Add the hot solvent to the crude solid in small portions while stirring and heating until the solid just dissolves. Use the absolute minimum amount of hot solvent required.[8]

  • Hot Filtration (if necessary): If you observe insoluble impurities (like dust or polymeric tar) in the hot solution, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.[8]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.[7][14]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: High-Resolution Flash Column Chromatography

This protocol is for separating the target compound from closely related impurities.

  • Stationary Phase Selection: Use standard silica gel (for use with a modified mobile phase) or basic alumina.

  • Mobile Phase (Eluent) Selection:

    • Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will give your product an Rf value of approximately 0.3-0.4.[15]

    • A common starting point for this type of compound is a gradient of ethyl acetate in hexanes or DCM in methanol.

    • Crucially, if using silica gel, add 1% triethylamine (Et₃N) to your eluent mixture to prevent streaking. [12]

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like DCM. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin elution with the non-polar solvent system, gradually increasing the polarity. Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.

Visual Workflows and Logic Diagrams

Troubleshooting Purification Workflow

This diagram outlines the decision-making process for purifying crude 2-amino-4-chloro-6-bromoquinoline.

Purification_Workflow cluster_start Initial State cluster_assessment Problem Assessment cluster_paths Purification Paths cluster_troubleshooting Troubleshooting Loops Start Crude 2-amino-4-chloro- 6-bromoquinoline Assess Assess Crude Product Start->Assess Tarry Dark / Tarry / Oily? Assess->Tarry Visual/Physical Inspection AcidBase Perform Acid-Base Extraction Wash Tarry->AcidBase Yes Recrystal Attempt Recrystallization Tarry->Recrystal No (Solid Powder) AcidBase->Recrystal Proceed with cleaner solid CheckPurity Check Purity (TLC/NMR) Recrystal->CheckPurity LowYield Low Yield or Oiling Out? Recrystal->LowYield Column Run Column Chromatography Column->CheckPurity Combine Pure Fractions Streaking Streaking / Poor Sep.? Column->Streaking CheckPurity->Column Purity Not Acceptable Pure Pure Product CheckPurity->Pure Purity Acceptable LowYield->Column No (Impurity Issue) OptimizeRecrystal Optimize Solvents / Cooling Rate LowYield->OptimizeRecrystal Yes OptimizeColumn Add Et3N or Change Stationary Phase Streaking->OptimizeColumn Yes OptimizeRecrystal->Recrystal Re-attempt OptimizeColumn->Column

Sources

Optimization

Technical Support Center: Quinoline Synthesis &amp; Cyclization

Ticket ID: QZN-SYNTH-404 Status: Open Subject: Troubleshooting Cyclization Failures, Tar Formation, and Regioselectivity Issues Assigned Specialist: Senior Application Scientist, Heterocycle Division Overview Welcome to...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: QZN-SYNTH-404 Status: Open Subject: Troubleshooting Cyclization Failures, Tar Formation, and Regioselectivity Issues Assigned Specialist: Senior Application Scientist, Heterocycle Division

Overview

Welcome to the technical support hub for quinoline synthesis. This guide addresses the three most common failure modes reported by medicinal chemistry teams:

  • Uncontrolled Polymerization ("Tarring") in acid-mediated condensations (Skraup/Doebner-von Miller).

  • Regioselectivity Mismatches in condensation reactions (Conrad-Limpach vs. Knorr).

  • Catalytic Stalling in transition-metal mediated routes (Larock).

Module 1: The "Black Tar" Problem (Skraup & Doebner-von Miller)

User Complaint: "My Skraup reaction turns into a solid black mass within minutes of reaching reflux. Workup is impossible."

Root Cause Analysis: The Skraup reaction relies on the in situ generation of acrolein (from glycerol) or vinyl ketones. The failure mode is the polymerization of acrolein before it can undergo the Michael addition with the aniline. This is driven by excessive local heating and insufficient moderation of the oxidation step.

Troubleshooting Workflow
SymptomProbable CauseCorrective Action
Violent Exotherm & Solidification Runaway acrolein polymerization.Add a Moderator: Use Ferrous Sulfate (FeSO₄) or Boric Acid.[1][2] FeSO₄ acts as an oxygen carrier, slowing the oxidation rate [1].[3]
Low Yield (<30%) w/ Tar Oxidant is too harsh (e.g., Nitrobenzene).Switch Oxidant: Use Iodine (I₂) or Sodium m-nitrobenzenesulfonate (mild water-soluble oxidant) instead of nitrobenzene [2].
Stalled Reaction (No Product) Water accumulation inhibiting acid catalysis.Dehydration: Add a drying agent (MgSO₄) or use polyphosphoric acid (PPA) instead of H₂SO₄/Glycerol.
Mechanistic Visualization: The "Tar" Divergence

The following diagram illustrates the critical decision point where the reaction fails.

SkraupFailure Start Glycerol + H2SO4 Acrolein Acrolein Intermediate (High Reactivity) Start->Acrolein Dehydration (>100°C) Polymer Black Tar (Polyacrolein) Acrolein->Polymer High T, No Moderator Radical Polymerization Michael Michael Adduct (β-anilinopropionaldehyde) Acrolein->Michael + Aniline Controlled Addition Aniline Aniline Nucleophile Aniline->Michael Cyclization 1,2-Dihydroquinoline Michael->Cyclization Acid Cyclization Quinoline Quinoline Product Cyclization->Quinoline Oxidation (Nitrobenzene/I2)

Caption: Figure 1. The kinetic competition between productive Michael addition and destructive acrolein polymerization in Skraup synthesis.

Module 2: Regioselectivity (Conrad-Limpach vs. Knorr)

User Complaint: "I followed a protocol for 4-hydroxyquinoline but isolated the 2-hydroxy isomer (carbostyril) instead."

Root Cause Analysis: This is a classic case of Kinetic vs. Thermodynamic control . The reaction of aniline with a


-ketoester is ambident.
  • Kinetic Control (Low Temp): Attack at the ketone

    
     enamine 
    
    
    
    4-hydroxyquinoline (Conrad-Limpach).
  • Thermodynamic Control (High Temp): Attack at the ester

    
     amide 
    
    
    
    2-hydroxyquinoline (Knorr) [3].
Protocol Adjustment Matrix
Target IsomerReaction NameCritical ConditionTemperatureIntermediate
4-Hydroxyquinoline Conrad-LimpachAcid Catalysis + Stepwise Heating< 100°C (Step 1)250°C (Step 2)

-Aminoacrylate (Schiff Base)
2-Hydroxyquinoline KnorrDirect Heating> 140°C (Single Step)

-Ketoanilide
Logic Flow: Controlling the Isomer

KnorrCL Reactants Aniline + β-Ketoester Aminoacrylate β-Aminoacrylate (Enamine) Reactants->Aminoacrylate < 100°C Acid Cat. (Kinetic) Anilide β-Ketoanilide (Amide) Reactants->Anilide > 140°C (Thermodynamic) Prod4 4-Hydroxyquinoline (Conrad-Limpach) Aminoacrylate->Prod4 250°C Diphenyl Ether Prod2 2-Hydroxyquinoline (Knorr) Anilide->Prod2 H2SO4 Cyclization

Caption: Figure 2. Divergent pathways determined by initial reaction temperature. Low temperature favors the enamine (Conrad-Limpach); high temperature favors the amide (Knorr).

Module 3: Catalytic Failure (Larock Synthesis)

User Complaint: "My Pd-catalyzed annulation (Larock) works for simple internal alkynes but fails completely with terminal alkynes or bulky silyl-alkynes."

Root Cause Analysis: The Larock synthesis (2-iodoaniline + alkyne) is sensitive to the electronic and steric nature of the alkyne.

  • Terminal Alkynes: Often lead to Sonogashira coupling (linear) rather than annulation, or poison the catalyst via acetylide formation.

  • Steric Bulk: Large groups (e.g., TIPS) on the alkyne prevent the migratory insertion step, stalling the catalytic cycle at the oxidative addition complex [4].

Solution:

  • For Terminal Alkynes: Do not use the standard Larock protocol. Switch to a Cacchi reaction (Pd-catalyzed reaction of 2-iodoanilines with alkynyl ketones) or protect the alkyne (e.g., TMS) and deprotect post-cyclization.

  • For Bulky Alkynes: Increase ligand size. Switch from

    
     to Tri(o-tolyl)phosphine  or XPhos . The increased cone angle facilitates the reductive elimination step.
    
Standardized Protocol: Modified Friedländer Synthesis

Recommended for high-throughput synthesis due to reliability and lack of "tar" issues.

Scope: Synthesis of 2,3-substituted quinolines from 2-aminoaryl ketones.

Reagents:

  • 2-Aminoacetophenone (1.0 equiv)

  • 
    -Methylene ketone (1.2 equiv)
    
  • Catalyst: Ytterbium(III) triflate [Yb(OTf)₃] (5 mol%) - Green alternative to KOH/H₂SO₄ [5].

  • Solvent: Ethanol (Green) or Toluene.

Step-by-Step Workflow:

  • Setup: In a 10 mL microwave vial, combine 2-aminoacetophenone (1.0 mmol) and the ketone partner (1.2 mmol).

  • Catalyst Addition: Add Yb(OTf)₃ (31 mg, 0.05 mmol). Add 3 mL of Ethanol.

  • Reaction: Cap and heat to 80°C for 4 hours (or microwave at 100°C for 20 mins).

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). Look for the disappearance of the highly fluorescent amine spot.

  • Workup: Cool to room temperature. The product often precipitates.

    • If Solid: Filter and wash with cold ethanol.

    • If Soluble: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Recrystallization from EtOH is usually sufficient. If oil, flash chromatography (SiO₂).

Why this works: Yb(OTf)₃ acts as a Lewis acid to activate the carbonyl for condensation while simultaneously catalyzing the dehydration, avoiding the harsh pH extremes that degrade sensitive functional groups.

References
  • Manske, R. H. F. (1942).[4] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[4] Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Heterocyclic Compounds). Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Larock, R. C., & Kuo, M. Y. (1991). Synthesis of substituted quinolines via palladium-catalyzed coupling of o-iodoanilines and vinylic silanes. Tetrahedron Letters, 32(40), 5613-5616. Link

  • Wang, L., et al. (2006). Yb(OTf)3 catalyzed one-pot synthesis of quinolines from o-aminoaryl ketones and α-methylene ketones. Arkivoc, (ii), 117-124. Link

Sources

Troubleshooting

Technical Support Center: Minimizing Byproduct Formation in 4-Chloroquinoline Reactions

Introduction The 4-chloroquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous essential drugs, most notably antimalarials like chloroquine. The primary synthetic route to functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 4-chloroquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous essential drugs, most notably antimalarials like chloroquine. The primary synthetic route to functionalizing this core is through nucleophilic aromatic substitution (SNAr) at the C4 position. While robust, these reactions are often plagued by the formation of persistent byproducts that complicate purification, reduce yields, and can introduce impurities into final active pharmaceutical ingredients (APIs). This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals to anticipate, identify, and mitigate common side reactions, ensuring the synthesis of high-purity 4-substituted quinolines.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction for functionalizing 4-chloroquinolines, and why is it prone to byproduct formation?

The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the C4 position is displaced by a nucleophile, typically an amine.[1][2] The quinoline ring's nitrogen atom is electron-withdrawing, which activates the C4 position for nucleophilic attack. However, this reactivity also makes the substrate susceptible to attack by other nucleophiles present in the reaction mixture, such as water, or to side reactions involving difunctional reagents.

Q2: What are the three most common byproducts I should watch out for?

  • 4-Hydroxyquinoline: Formed by the hydrolysis of the 4-chloroquinoline starting material or product.

  • Bis-quinoline Adducts: Occurs when using a linker with two nucleophilic sites (e.g., a diamine), resulting in two quinoline molecules being attached to one linker.[3]

  • Starting Material Dimerization/Degradation Products: Under harsh conditions (e.g., very high temperatures), complex side reactions can occur, sometimes involving the solvent or trace impurities.

Q3: How critical is the choice of solvent and base?

Extremely critical. The solvent must be anhydrous to prevent hydrolysis. Aprotic polar solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are common as they can solvate the intermediates.[1][4] However, they must be of high purity. The choice of base is also crucial; an appropriate inorganic base like K2CO3 or an organic base like triethylamine (TEA) is often used to scavenge the HCl generated during the reaction, preventing protonation of the amine nucleophile.[4][5]

Q4: Is it always necessary to run these reactions under an inert atmosphere?

Yes, it is highly recommended. An inert atmosphere (e.g., Nitrogen or Argon) serves two primary purposes: it prevents the introduction of atmospheric moisture, which directly leads to the formation of 4-hydroxyquinoline, and it prevents potential oxidative side reactions, especially if the substrate or nucleophile has sensitive functional groups.

Q5: Can microwave irradiation help in minimizing byproducts?

Yes, microwave-assisted synthesis can be highly effective. The rapid and uniform heating often allows for significantly shorter reaction times (minutes vs. hours).[1][6] This reduction in reaction time minimizes the opportunity for degradation and side reactions to occur, often leading to cleaner reaction profiles and higher yields of the desired product.[1][6]

Troubleshooting Guide: From Observation to Solution

This section is designed to help you diagnose and resolve specific issues encountered during your experiments.

Problem 1: My final product is contaminated with a highly polar, water-soluble impurity. Mass spectrometry shows a peak corresponding to the mass of my starting material minus Cl plus OH (M-35+17).

Diagnosis: You are likely forming 4-hydroxyquinoline due to hydrolysis.

Causality: The C4 position of the quinoline ring is highly electrophilic and susceptible to attack by water, which can act as a nucleophile, especially at elevated temperatures. This side reaction is a classic issue in the synthesis of compounds like chloroquine.[7][8][9]

Solutions:

  • Rigorous Drying of Reagents and Solvents:

    • Use freshly distilled or commercially available anhydrous solvents. Solvents like DMF should be stored over molecular sieves.

    • Ensure your amine nucleophile is dry. If it is a salt (e.g., hydrochloride), ensure it is fully neutralized and dried before use.

  • Inert Atmosphere: Always conduct the reaction under a positive pressure of an inert gas such as Nitrogen or Argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Temperature Control: While heat is often required, excessive temperatures can accelerate the rate of hydrolysis. Determine the minimum temperature required for the primary reaction to proceed at a reasonable rate.

graph TD { A[Start: 4-Chloroquinoline Reaction] --> B{Is 4-Hydroxyquinoline Detected?}; B -- No --> C[Proceed with Standard Protocol]; B -- Yes --> D{Review Protocol}; D --> E[Use Anhydrous Solvents]; D --> F[Run Under Inert Atmosphere (N2/Ar)]; D --> G[Dry Amine Nucleophile]; E --> H[Re-run Experiment]; F --> H; G --> H; }

Caption: Competing reaction pathways in 4-chloroquinoline amination.

Detailed Experimental Protocol: Synthesis of a 4-Aminoquinoline via SNAr

This protocol provides a generalized yet detailed procedure for the reaction of a 4-chloroquinoline with a primary amine, incorporating best practices to minimize byproduct formation.

Reagents & Equipment:

  • 4,7-dichloroquinoline (1.0 eq)

  • Primary amine (e.g., butylamine) (2.0 - 5.0 eq)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Potassium Carbonate (K2CO3), anhydrous (2.0 eq)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Nitrogen or Argon line with bubbler

  • Standard work-up and purification glassware

Procedure:

  • Setup: Assemble the glassware and flame-dry under vacuum or oven-dry overnight. Allow to cool to room temperature under a stream of inert gas.

  • Reagent Addition:

    • To the reaction flask, add 4,7-dichloroquinoline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous NMP via a syringe to dissolve the reagents.

    • Add the primary amine (2.0 - 5.0 eq) dropwise via syringe at room temperature while stirring. Causality Note: A slight excess of the amine ensures the reaction goes to completion and outcompetes trace water.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 120-140°C) under a positive pressure of inert gas.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting 4-chloroquinoline spot is consumed (typically 6-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

    • Separate the organic layer. Wash it sequentially with water (2x) and then brine (1x). Causality Note: The water washes remove the NMP solvent and inorganic salts.

    • If excess high-boiling amine is a concern, perform an acidic wash with dilute HCl (1M). This protonates the excess amine, moving it to the aqueous layer. The product may also move to the aqueous layer if it is basic. If so, the aqueous layer should be basified and re-extracted. [2]5. Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

References

  • Yousuf, M., et al. (2015). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 25(1), 123-127. [Link]

  • de Souza, M. V. N., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0139335. [Link]

  • Romero-Castro, A. H., & Delgado, G. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1398592. [Link]

  • O'Neill, P. M., et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry, 6(5), 479-507. [Link]

  • Snyder, H. R., & Jones, R. E. (1946). Method for producing 4-hydroxyquinolines. U.S.
  • El-Shafei, A. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1232. [Link]

  • Wang, X. (2020). Preparation method of hydroxychloroquine.
  • Katalinic, J. P., & Kovac, V. (1991). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry, 28(6), 1591-1596. [Link]

  • Wang, W., et al. (2024). One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. The Journal of Organic Chemistry, 89(15), 9949–9957. [Link]

  • Romero-Castro, A. H., & Delgado, G. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Sanchez, S., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

  • Burgess, K., et al. (2009). 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria. Journal of Medicinal Chemistry, 52(15), 4566-4577. [Link]

  • Almanza-Serrano, G., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1842. [Link]

  • Wright, D. E., et al. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Molecules, 29(5), 1058. [Link]

  • Wang, Y., et al. (2020). The reaction of 4-chloroquinoline and 2-choroquinoline with diphenylphosphine. ResearchGate. [Link]

  • Price, C. C., et al. (1947). Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline. Journal of the American Chemical Society, 69(2), 374–376. [Link]

  • Elderfield, R. C., & Maggiolo, A. D. (1951). Preparation of 4-hydroxyquinoline compounds. U.S.
  • Singh, A., et al. (2022). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. ResearchGate. [Link]

  • El-Sayed, M. A. A., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(5), 211-224. [Link]

  • da Silva, A. C. M., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2977. [Link]

  • Stary, K., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 234. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Profiling of 6-Bromo-4-chloroquinolin-2-amine

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation of 6-Bromo-4-chloroquinolin-2-amine (CAS 1574562-56-3). This guide is structured to assist analytical scientists in struc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation of 6-Bromo-4-chloroquinolin-2-amine (CAS 1574562-56-3). This guide is structured to assist analytical scientists in structural confirmation, impurity profiling, and metabolic tracking of this halogenated building block.

Executive Summary

6-Bromo-4-chloroquinolin-2-amine is a dense functionalized scaffold often used in the synthesis of antimalarial and anticancer agents. Its utility in mass spectrometry (MS) lies in its unique isotopic fingerprint . The presence of one bromine and one chlorine atom creates a distinct triplet cluster in the molecular ion region, serving as a high-confidence diagnostic tag during complex matrix analysis.

This guide compares the fragmentation behavior of this compound under Electrospray Ionization (ESI) and Electron Ionization (EI) , providing predicted transitions and mechanistic pathways derived from authoritative quinoline fragmentation principles.

Key Chemical Properties
PropertyValue
Formula C₉H₆BrClN₂
Exact Mass (Monoisotopic) 255.9403 (⁷⁹Br, ³⁵Cl)
Molecular Weight (Average) 257.51 g/mol
Isotopic Signature Distinct M, M+2, M+4 pattern (approx. 3:4:1)
pKa (Predicted) ~7.3 (Ring Nitrogen), ~2.5 (Exocyclic Amine)

Isotopic Signature Analysis (The Fingerprint)

Before analyzing fragmentation, the precursor ion must be validated via its isotopic envelope. The combination of naturally occurring ⁷⁹Br/⁸¹Br (approx. 1:1) and ³⁵Cl/³⁷Cl (approx. 3:1) generates a characteristic pattern that distinguishes this molecule from non-halogenated impurities.

Theoretical Isotopic Abundance (Normalized to M = 100%):

Ion SpeciesCompositionm/z (Nominal)Relative Intensity (%)Diagnostic Value
M ⁷⁹Br + ³⁵Cl256100.0 Base Peak
M+2 (⁸¹Br + ³⁵Cl) & (⁷⁹Br + ³⁷Cl)258~130.0 Dominant Peak
M+4 ⁸¹Br + ³⁷Cl260~32.0 Confirmation Peak

Analyst Note: In ESI+, these peaks will appear as protonated adducts at m/z 257, 259, and 261 . The "M+2" peak is often more intense than the "M" peak due to the summation of the ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl isotopologues.

Fragmentation Mechanisms[1][2][3][4][5][6][7][8][9][10]

A. Electrospray Ionization (ESI-MS/MS) – Positive Mode

In soft ionization (ESI), the molecule is protonated primarily at the ring nitrogen (N1), which is the most basic site. Collision-Induced Dissociation (CID) typically yields even-electron product ions.

Primary Pathway: Neutral Loss of Ammonia

The exocyclic amine at position 2 is labile. The dominant primary transition is the loss of NH₃ (17 Da) .

  • Precursor: [M+H]⁺ (m/z 257)

  • Product: [M+H-NH₃]⁺ (m/z 240)

  • Mechanism: Proton transfer from the ring nitrogen to the exocyclic amine, followed by inductive cleavage.

Secondary Pathway: Dehalogenation

Following NH₃ loss, the resulting cation is destabilized, leading to the loss of halogen radicals or hydrogen halides (HX), though radical loss is rarer in low-energy CID.

  • Loss of HCl (36 Da): m/z 240 → m/z 204 (Retains Br pattern)

  • Loss of Br• (79 Da): m/z 240 → m/z 161 (Retains Cl pattern)

B. Electron Ionization (EI) – Hard Ionization

In GC-MS (EI, 70 eV), the molecular ion (M⁺•, m/z 256) is a radical cation.[1] Fragmentation is driven by radical stabilization.

Pathway 1: Radical Halogen Loss

The C-Br bond is weaker than the C-Cl bond.

  • Primary Loss: [M]⁺• → [M-Br]⁺ (m/z 177) + Br•

  • Secondary Loss: [M-Br]⁺ → [M-Br-Cl]⁺ (m/z 142)

Pathway 2: Ring Contraction (HCN Loss)

Characteristic of nitrogen heterocycles, the quinoline ring loses HCN (27 Da) .

  • Transition: m/z 256 → m/z 229 (Loss of HCN)

Visualization of Fragmentation Pathways

The following diagram illustrates the predicted fragmentation tree for 6-Bromo-4-chloroquinolin-2-amine under ESI conditions, highlighting the critical mass transitions.

FragmentationPathways Figure 1: Predicted ESI-MS/MS Fragmentation Tree for 6-Bromo-4-chloroquinolin-2-amine Precursor Precursor Ion [M+H]+ m/z 257 (100%) Frag1 [M+H - NH3]+ m/z 240 (Loss of Ammonia) Precursor->Frag1 -17 Da (NH3) Primary ESI Pathway Frag4 Ring Cleavage (HCN Loss) m/z 213 Precursor->Frag4 -27 Da (HCN) Minor Pathway Frag2 [M+H - NH3 - HCl]+ m/z 204 (Loss of HCl) Frag1->Frag2 -36 Da (HCl) Frag3 [M+H - NH3 - Br•]+ m/z 161 (Radical Loss of Br) Frag1->Frag3 -79 Da (Br•)

Caption: Figure 1: Predicted ESI-MS/MS Fragmentation Tree showing primary ammonia loss followed by dehalogenation.

Comparative Performance Guide

This section compares the "product" (6-Bromo-4-chloroquinolin-2-amine) against standard alternatives in analytical workflows.

Feature6-Bromo-4-chloroquinolin-2-amine 2-Aminoquinoline (Standard) 6-Bromoquinolin-2-amine
Ionization Efficiency (ESI+) High (Basic N)HighHigh
Spectral Complexity High (Triplet Isotope Pattern)Low (Single M+H)Moderate (Doublet M, M+2)
Diagnostic Confidence Excellent (Isotopes confirm identity)Moderate (Requires RT/MS2)Good
Primary Fragment m/z 240 (-NH₃)m/z 128 (-NH₃)m/z 206 (-NH₃)
Metabolic Stability Low (Halogens are metabolic handles)ModerateLow

Insight: The 6-Br-4-Cl analog is superior for metabolic tracking . In complex biological matrices (plasma/urine), the unique M/M+2/M+4 isotopic cluster acts as a built-in label, allowing software to filter out endogenous noise effectively compared to the non-halogenated standard.

Experimental Protocol: LC-MS/MS Optimization

To achieve reproducible data for this compound, follow this self-validating protocol.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of 6-Bromo-4-chloroquinolin-2-amine in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why Formic Acid? It ensures protonation of the ring nitrogen (pKa ~7.3) for maximal ESI+ sensitivity.

Step 2: MS Source Parameters (Generic ESI)
  • Polarity: Positive (+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Optimize to minimize in-source fragmentation of the weak C-Br bond).

  • Source Temp: 120°C

  • Desolvation Temp: 350°C

Step 3: MRM Transition Setup (for Quantitation)

Use these transitions for Triple Quadrupole (QqQ) analysis:

  • Quantifier: 256.9 → 239.9 (Loss of NH₃). Collision Energy: ~20-25 eV.

  • Qualifier 1: 256.9 → 203.9 (Loss of NH₃ + HCl). Collision Energy: ~35 eV.

  • Qualifier 2: 258.9 → 241.9 (Isotope check for M+2).

Workflow Diagram

Workflow Sample Sample (1 µg/mL) LC LC Separation C18 Column Gradient ACN/H2O Sample->LC Ionization ESI Source (+) Protonation [M+H]+ LC->Ionization Filter Q1 Filter Select m/z 257/259 Ionization->Filter Collision Collision Cell CID (N2 gas) Filter->Collision Detection Detector Record Fragments Collision->Detection

Caption: Figure 2: Standard LC-MS/MS Workflow for targeted analysis of halogenated aminoquinolines.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122363599, 6-Bromo-4-chloroquinolin-2-amine. Retrieved from [Link]

  • Kaufmann, A. (2014). The use of EI-GC-MS and ESI-LC-MS/MS in the identification of unknown impurities. Analytical and Bioanalytical Chemistry.[2] (General reference on ESI vs EI fragmentation logic).

  • Holčapek, M., et al. (2010). Fragmentation behavior of quinoline derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Authoritative source on quinoline neutral losses).
  • NIST Mass Spectrometry Data Center.NIST/EPA/NIH Mass Spectral Library (2023).

Sources

Comparative

Technical Comparison Guide: FTIR Characterization of 6-Bromo-4-chloroquinolin-2-amine

Executive Summary & Strategic Context 6-Bromo-4-chloroquinolin-2-amine is a highly functionalized heterocyclic scaffold, serving as a critical intermediate in the synthesis of antimalarials, kinase inhibitors, and comple...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

6-Bromo-4-chloroquinolin-2-amine is a highly functionalized heterocyclic scaffold, serving as a critical intermediate in the synthesis of antimalarials, kinase inhibitors, and complex agrochemicals. Its structural integrity relies on the precise arrangement of three distinct functionalities on the quinoline core: a primary amine at C2, a chloro group at C4, and a bromo group at C6.

For researchers and drug development professionals, Fourier Transform Infrared (FTIR) spectroscopy is the rapid-response tool of choice for validating this structure. Unlike NMR, which requires dissolution and expensive deuterated solvents, FTIR can instantly differentiate the target molecule from its common synthetic precursors—specifically the 4-hydroxy analog (tautomeric with quinolone) or the non-halogenated scaffold.

This guide provides a comparative spectral analysis, distinguishing the target compound from its critical alternatives and precursors.[1]

Structural Dissection & Vibrational Logic

To accurately interpret the spectrum, we must first map the molecular structure to its vibrational modes. The molecule consists of a rigid aromatic quinoline system decorated with polar and heavy-atom substituents.

Functional Group Mapping
  • Primary Amine (-NH₂): High-frequency N-H stretching (doublet) and mid-frequency scissoring.

  • Quinoline Ring: Aromatic C=C and C=N stretching modes.

  • Halogens (Cl, Br): Heavy atoms attached to the ring result in low-frequency "fingerprint" absorptions.

Visualization: Structural-Vibrational Map

The following diagram correlates specific chemical bonds in the target molecule to their expected FTIR wavenumber ranges.

G Target 6-Bromo-4-chloroquinolin-2-amine Amine 2-Amino Group (-NH2) Stretching: 3500-3300 cm⁻¹ Bending: ~1640 cm⁻¹ Target->Amine Ring Quinoline Core (C=N, C=C) Skeletal: 1620-1450 cm⁻¹ Target->Ring Chloro 4-Chloro (Ar-Cl) Stretch: 1090-1030 cm⁻¹ Target->Chloro Bromo 6-Bromo (Ar-Br) Stretch: 650-500 cm⁻¹ Target->Bromo

Figure 1: Functional group mapping of 6-Bromo-4-chloroquinolin-2-amine showing characteristic vibrational zones.[2][3][4]

Comparative Analysis: Target vs. Alternatives

This section compares the target compound against its most common synthetic precursor, 6-Bromo-4-hydroxyquinolin-2-amine (often existing as the 2-amino-6-bromo-4-quinolone tautomer). Distinguishing these two is the most frequent quality control challenge.

Table 1: Spectral Fingerprint Comparison
Vibrational ModeTarget: 6-Bromo-4-chloroquinolin-2-amineAlternative: 6-Bromo-4-hydroxyquinolin-2-amineDiagnostic Significance
N-H Stretching 3480 & 3350 cm⁻¹ (Sharp Doublet)Characteristic of primary -NH₂.3400-3100 cm⁻¹ (Broad/Merged)Overlaps with O-H stretching in the precursor.CRITICAL: Sharp doublet confirms pure amine; broad blob indicates residual -OH/precursor.
O-H Stretching Absent 3500-2500 cm⁻¹ (Very Broad)Due to H-bonding in the 4-OH/quinolone form.Absence of the "O-H Trough" validates the chlorination step (OH

Cl).
C=O Stretching Absent ~1660-1640 cm⁻¹ Strong band if tautomerized to quinolone.Appearance of C=O indicates hydrolysis or incomplete reaction.
C=N Stretching ~1620-1580 cm⁻¹ Distinct aromatic ring mode.~1630 cm⁻¹ Often obscured by C=O or amide-like bands.Confirms the integrity of the heteroaromatic ring.
Ar-Cl Stretching 1090-1030 cm⁻¹ Sharp, medium intensity.Absent CONFIRMATORY: Positive identification of the 4-Cl substituent.
Ar-Br Stretching ~600-550 cm⁻¹ Weak/Medium band.~600-550 cm⁻¹ Present in both.Confirms the 6-bromo moiety is retained.

Expert Insight: The most common synthesis error is incomplete chlorination of the 4-hydroxy precursor. If your spectrum shows a "mound" around 3200 cm⁻¹ instead of two distinct spikes, or a strong band at 1660 cm⁻¹, the reaction is incomplete.

Detailed Experimental Protocol

To ensure reproducible data that matches the table above, follow this self-validating protocol.

Method: KBr Pellet Transmission (Recommended)

While ATR (Attenuated Total Reflectance) is faster, KBr transmission provides superior resolution for the sharp aromatic overtones and the low-frequency C-Br region.

Step-by-Step Workflow
  • Sample Preparation:

    • Mix 1-2 mg of dry 6-Bromo-4-chloroquinolin-2-amine with 100-150 mg of spectroscopic grade KBr.

    • Validation Check: Ensure the sample is completely dry. Moisture creates a false O-H peak at 3400 cm⁻¹.

  • Grinding:

    • Grind in an agate mortar until a fine, flour-like consistency is achieved.

    • Causality: Coarse particles cause "Christiansen effect" scattering, distorting peak baselines and intensities.

  • Pellet Pressing:

    • Apply 8-10 tons of pressure for 2 minutes under vacuum (if available).

    • Result: A transparent or slightly translucent disc. Opaque white discs indicate moisture or insufficient pressure.

  • Acquisition:

    • Range: 4000 cm⁻¹ to 400 cm⁻¹.[5]

    • Resolution: 4 cm⁻¹.

    • Scans: Minimum 32 scans to improve Signal-to-Noise ratio.

Visualization: QC Decision Tree

Use this logic flow to interpret your resulting spectrum.

QC_Flow Start Acquire FTIR Spectrum CheckOH Is there a broad band >3000 cm⁻¹? Start->CheckOH CheckCO Is there a strong band at ~1660 cm⁻¹? CheckOH->CheckCO No (Sharp peaks only) Fail_Precursor FAIL: Residual Precursor (4-Hydroxy/Quinolone) CheckOH->Fail_Precursor Yes (Broad O-H) CheckNH Are there 2 distinct peaks ~3480/3350? CheckCO->CheckNH No Fail_Hydrolysis FAIL: Hydrolysis Product CheckCO->Fail_Hydrolysis Yes (C=O present) CheckCl Is there a band at ~1080 cm⁻¹? CheckNH->CheckCl Yes CheckNH->Fail_Hydrolysis No (Amine undefined) CheckCl->Fail_Precursor No (Missing Cl) Pass PASS: 6-Bromo-4-chloroquinolin-2-amine Identity Confirmed CheckCl->Pass Yes

Figure 2: Quality Control Decision Tree for spectral validation.

Technical Discussion of Characteristic Peaks

The High-Frequency Region (4000–2500 cm⁻¹)

In the target molecule, this region is dominated by the N-H stretching vibrations of the primary amine. According to general data on 2-aminoquinolines, you expect a doublet:

  • Asymmetric Stretch (

    
    ):  ~3480 cm⁻¹
    
  • Symmetric Stretch (

    
    ):  ~3350 cm⁻¹
    
  • C-H Aromatic Stretch: Weak bands just above 3000 cm⁻¹ (3100–3000 cm⁻¹).[3][5][6]

Comparison Note: If the sample is the 4-hydroxy precursor, these sharp peaks are swallowed by a massive, broad O-H absorption band spanning 3500–2500 cm⁻¹, often centered around 3200 cm⁻¹ due to intermolecular hydrogen bonding [1].

The Fingerprint Region (1700–500 cm⁻¹)

This region contains the "skeleton" of the molecule.

  • Quinoline Ring Breathing (1620–1500 cm⁻¹): The C=N and C=C aromatic stretches appear here. The 2-amino group often adds a "scissoring" deformation band (

    
    ) near 1640–1620 cm⁻¹, which may overlap with the ring stretches [2].
    
  • C-N Stretching (1350–1250 cm⁻¹): The bond between the ring carbon (C2) and the amine nitrogen vibrates here. This is a strong band characteristic of aromatic amines [3].

  • The Halogen Signatures:

    • C-Cl (Aromatic): Aromatic chloro compounds typically show in-plane stretching vibrations in the 1090–1030 cm⁻¹ range. This is a key differentiator from the starting material [4].

    • C-Br (Aromatic): The heavy bromine atom vibrates at lower frequencies, typically 650–500 cm⁻¹ . In 2-bromo-6-chloro-4-fluoroaniline (an analogous halogenated aniline), C-Br stretching was assigned at 562 cm⁻¹ [5]. Expect a similar band for the C6-Br bond in the quinoline system.

References

  • ChemicalBook. Synthesis of 6-bromo-4-chloroquinoline. Retrieved from (Demonstrates the chemical transformation from 4-OH to 4-Cl).

  • ResearchGate. FTIR Spectra of 2-(4-bromophenyl)-6-chloro-4-phenylquinoline. Retrieved from (Provides reference for quinoline ring C=N and C=C modes).

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Amines. Retrieved from (Standard values for C-N and N-H modes).

  • University of Cincinnati. Typical IR Absorption Frequencies For Common Functional Groups (C-Cl). Retrieved from (Standard values for C-Cl stretching).

  • Jetir.org. FTIR, FT – Raman and DFT calculations of 2-bromo-6-chloro-4-fluoroaniline. Retrieved from (Specific assignment of C-Br stretch at 562 cm⁻¹ in a similar halogenated aromatic amine).

Sources

Validation

HPLC Method Validation for 6-Bromo-4-chloroquinolin-2-amine Purity: A Comparative Guide

Executive Summary In the analysis of halogenated heteroaromatics like 6-Bromo-4-chloroquinolin-2-amine , standard C18 methodologies often fail to provide adequate resolution between the parent compound and its critical p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the analysis of halogenated heteroaromatics like 6-Bromo-4-chloroquinolin-2-amine , standard C18 methodologies often fail to provide adequate resolution between the parent compound and its critical process impurities—specifically positional isomers and de-halogenated byproducts.

This guide compares the industry-standard C18 (Octadecyl) approach against an optimized Phenyl-Hexyl stationary phase. While C18 remains the workhorse for general hydrophobicity-based separations, our validation data demonstrates that the Phenyl-Hexyl phase offers superior selectivity for this specific quinoline scaffold due to enhanced


 interactions. This document provides a fully validated, self-checking protocol compliant with ICH Q2(R2)  guidelines.

The Analytical Challenge

6-Bromo-4-chloroquinolin-2-amine presents a unique set of chromatographic challenges:

  • Structural Rigidity: The fused quinoline ring system is planar and rigid.

  • Halogenated Impurities: The synthesis often yields byproducts such as 4-chloroquinolin-2-amine (des-bromo) or 6-bromoquinolin-2-amine (des-chloro), which possess very similar hydrophobicity (LogP) to the target, making C18 separation difficult.

  • Basic Moiety: The 2-amino group creates peak tailing issues on active silanol sites if the pH is not strictly controlled.

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for selecting the stationary phase based on molecular properties.

MethodSelection Molecule Target: 6-Bromo-4-chloroquinolin-2-amine Properties Properties: 1. Halogenated Aromatic 2. Basic Nitrogen (pKa ~4-5) 3. Positional Isomers Molecule->Properties C18 Option A: C18 Column Mechanism: Hydrophobicity Risk: Co-elution of isomers Properties->C18 Standard Screening Phenyl Option B: Phenyl-Hexyl Mechanism: Hydrophobicity + Pi-Pi Stacking Properties->Phenyl Targeted Screening Result Selected Method: Phenyl-Hexyl (Superior Selectivity) C18->Result Fails Resolution (Rs < 1.5) Phenyl->Result Passes Resolution (Rs > 2.0)

Figure 1: Decision matrix for stationary phase selection highlighting the mechanistic advantage of Phenyl-Hexyl phases for halogenated aromatics.

Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2]

The following table summarizes the performance differences observed during method development.

FeatureSystem A: Standard C18System B: Optimized Phenyl-Hexyl
Column Agilent ZORBAX Eclipse Plus C18 (150 x 4.6mm, 3.5µm)Phenomenex Luna Phenyl-Hexyl (150 x 4.6mm, 3µm)
Separation Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

Stacking
Critical Pair Resolution

(Target vs. Des-bromo impurity)

(Target vs. Des-bromo impurity)
Peak Symmetry (Tailing)


Selectivity (

)
Low for halogenated isomersHigh (Halogens affect electron density of the ring)
Verdict Not Recommended for purity assay.Recommended for validation.
Why Phenyl-Hexyl Wins

The electron-withdrawing nature of the Chlorine and Bromine atoms on the quinoline ring creates an electron-deficient


-system. The Phenyl-Hexyl stationary phase acts as a 

-base (electron rich). This specific electronic interaction allows the column to "see" the difference between the target molecule and its impurities based on their electronic distribution, not just their size or lipophilicity.

Validated Experimental Protocol (System B)

This protocol has been validated according to ICH Q2(R2) standards.[1]

Chromatographic Conditions[2][4][5][6]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm or 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Methanol (LC-MS Grade). Note: Methanol is preferred over Acetonitrile here as it facilitates stronger

    
     interactions.
    
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

  • Detection: 254 nm (primary), 280 nm (secondary).

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
Standard Preparation

Stock Solution: Dissolve 10 mg of 6-Bromo-4-chloroquinolin-2-amine Reference Standard in 10 mL of Methanol (1.0 mg/mL). Sonicate for 5 minutes. Working Standard: Dilute Stock to 0.1 mg/mL using Mobile Phase A:B (50:50).

Validation Workflow & Results

The validation strategy follows the ICH Q2(R2) lifecycle approach.

ValidationWorkflow cluster_1 Performance Characteristics Start Validation Protocol (ICH Q2 R2) Spec Specificity (Stress Testing) Start->Spec Lin Linearity (5 Levels: 50-150%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Robust Robustness (Flow, Temp, pH) Prec->Robust Final Standard Operating Procedure (SOP) Robust->Final

Figure 2: Step-by-step validation workflow ensuring all critical analytical parameters are assessed.

Specificity (Forced Degradation)

Samples were stressed under Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3%


), and Thermal (60°C) conditions.
  • Result: The Phenyl-Hexyl method resolved all degradation products from the main peak with a resolution (

    
    ) > 2.0. Peak purity angle < Purity threshold (via PDA).
    
Linearity & Range

Evaluated over 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Regression:

    
    
    
  • Correlation Coefficient (

    
    ):  > 0.999
    
  • Data:

    Level Conc. (mg/mL) Area (mAU*s)
    50% 0.05 15400
    100% 0.10 30950

    | 150% | 0.15 | 46300 |

Accuracy (Recovery)

Spiked placebo/matrix with known amounts of impurity and API.

  • Acceptance Criteria: 98.0% - 102.0% recovery.

  • Result: Mean recovery was 99.4% with %RSD of 0.8%.

Precision
  • System Precision: 6 injections of standard. %RSD < 1.0%.[2]

  • Method Precision: 6 independent preparations of the sample. %RSD < 2.0%.

LOD / LOQ

Determined based on Signal-to-Noise (S/N) ratio.

  • LOD (S/N = 3): 0.05 µg/mL

  • LOQ (S/N = 10): 0.15 µg/mL

Senior Scientist's Discussion & Troubleshooting

The "Ghost" Peak Issue

During validation, you may observe a small peak eluting immediately after the main peak if using older C18 columns. This is often the 4-chloroquinolin-2-amine impurity. On a standard C18, it co-elutes or appears as a shoulder. On the Phenyl-Hexyl phase described here, it will shift to a shorter retention time (eluting before the bromo-analog) due to lower lipophilicity and different


-acidity, providing clear baseline separation.
pH Sensitivity

The 2-amino group makes the molecule sensitive to pH changes.

  • Protocol Check: Ensure your buffer is pH 3.0 ± 0.1.

  • Why? At pH 3.0, the amine is protonated. If the pH drifts to 5.0 or 6.0, the molecule enters a transition state between ionized and neutral, causing split peaks or severe broadening.

Column Equilibration

Phenyl phases require slightly longer equilibration times than C18 when switching from high organic to high aqueous. Allow at least 15 column volumes between runs if gradient reproducibility issues arise.

References

  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency.[1] [Link]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP and Phenyl-Hexyl Columns. Agilent Application Notes. [Link]

  • Food and Drug Administration (FDA). (2024).[3] Q2(R2) Validation of Analytical Procedures - Guidance for Industry. [Link][3]

  • PubChem. (2025).[4] Compound Summary: 2-Aminoquinoline (Structural Analog). National Library of Medicine. [Link]

Sources

Comparative

Structure-activity relationship (SAR) of 6-bromo vs 6-chloro quinolines

[1] Executive Summary In medicinal chemistry, the substitution of hydrogen with a halogen at the C-6 position of the quinoline scaffold is a critical optimization strategy.[1][2][3] This guide compares 6-bromoquinoline a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In medicinal chemistry, the substitution of hydrogen with a halogen at the C-6 position of the quinoline scaffold is a critical optimization strategy.[1][2][3] This guide compares 6-bromoquinoline and 6-chloroquinoline derivatives, focusing on their distinct physicochemical impacts on potency, metabolic stability, and synthetic utility.

Key Takeaway:

  • Select 6-Chloro when the binding pocket is sterically restricted or when metabolic blocking (blocking C-6 oxidation) is required without significantly increasing lipophilicity (LogP).

  • Select 6-Bromo to exploit Halogen Bonding (XB) interactions with backbone carbonyls in the target protein (e.g., kinase hinge regions) or to facilitate subsequent palladium-catalyzed cross-coupling reactions (Suzuki/Buchwald) for library expansion.

Physicochemical Mechanics: The Halogen Effect

The divergence in biological activity between 6-Cl and 6-Br analogs stems from three fundamental properties: Steric Bulk , Lipophilicity , and the Sigma Hole (


-hole) .
Comparative Data Table
Property6-Chloro Substituent6-Bromo SubstituentImpact on SAR
Van der Waals Radius 1.75 Å1.85 ÅBr is ~6% larger; may clash in tight pockets (e.g., CDK8).
C-X Bond Length ~1.73 Å~1.89 ÅBr extends further into the binding pocket.
Electronegativity (Pauling) 3.162.96Cl is more electron-withdrawing (inductive effect).
Lipophilicity (

value)
+0.71+0.86Br increases LogP more, enhancing membrane permeability but risking solubility.

-hole Potential
ModerateHighCritical: Br forms stronger direction halogen bonds with Lewis bases (O, N, S).
Mechanism: The Sigma Hole & Halogen Bonding

The "Sigma Hole" is a region of positive electrostatic potential on the extension of the C-X bond, opposite the carbon.[4]

  • Chlorine: Has a smaller, less positive

    
    -hole. It acts primarily through steric occlusion and lipophilicity.
    
  • Bromine: Possesses a larger, more positive

    
    -hole. It can act as a specific Lewis acid, forming linear Halogen Bonds (C-X···O)  with backbone carbonyls of the target protein. This interaction is highly directional (160°–180°) and can yield a 5–10x potency increase if the geometry permits.
    

HalogenBonding cluster_0 Target Protein (Binding Pocket) cluster_1 Quinoline Ligand Backbone Backbone Carbonyl (C=O) (Lewis Base) C6_Pos C-6 Position Halogen Halogen (X) C6_Pos->Halogen Covalent Bond Halogen->Backbone Halogen Bond (XB) Interaction Energy: Br > Cl SigmaHole σ-hole (+) (Stronger in Br) Halogen->SigmaHole

Figure 1: Mechanism of Halogen Bonding. The 6-Bromo substituent presents a stronger positive potential (σ-hole) than 6-Chloro, enabling tighter binding to nucleophilic residues in the protein pocket.

Case Studies in SAR

Case A: Kinase Inhibition (Steric Constraint)
  • Target: CDK8/19 Mediator Kinase

  • Context: In the optimization of quinoline-6-carbonitrile derivatives, replacing the 6-cyano group with halogens revealed a steric limit.

  • Observation: The binding pocket at the C-6 vector is tight.

    • 6-Chloro: Retained moderate activity (IC50 ~421 nM).

    • 6-Bromo: Significantly decreased potency compared to Chloro.

  • Reference: (Contextualized via Search 1.7).

Case B: Cytotoxicity & Apoptosis (Lipophilicity/Affinity)
  • Target: General Cancer Cell Lines (HT29, HeLa)

  • Context: Evaluation of 6-substituted quinolines.

  • Observation: 6-bromo-5-nitroquinoline demonstrated superior antiproliferative activity compared to its chloro-analogs and even the standard 5-FU in specific lines.[5]

  • Causality: The enhanced lipophilicity of the 6-Br substituent facilitates passive diffusion across the cell membrane. Once intracellular, the Br atom may stabilize the complex with the target (likely DNA or Topoisomerase) via halogen bonding, which is less effective with Chlorine.

  • Reference: (Search 1.19).

Synthetic Utility & Workflows

From a process chemistry perspective, the choice between 6-Br and 6-Cl dictates the downstream synthetic strategy.

  • 6-Bromoquinoline: The "Gateway" Molecule. The C-Br bond is weaker (approx. 280 kJ/mol) than C-Cl (approx. 330 kJ/mol), making it the preferred substrate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • 6-Chloroquinoline: The "End-Game" Molecule. The C-Cl bond is robust. It is typically installed as a final substituent to block metabolic oxidation or modulate pKa. It resists Pd-catalyzed oxidative addition under mild conditions, allowing selective reaction at other positions (e.g., C-4).

SynthesisWorkflow Start Starting Material: 4-Haloaniline Br_Path Path A: 4-Bromoaniline Start->Br_Path Cl_Path Path B: 4-Chloroaniline Start->Cl_Path Br_Quin 6-Bromoquinoline Core Br_Path->Br_Quin Skraup/Gould-Jacobs Cl_Quin 6-Chloroquinoline Core Cl_Path->Cl_Quin Skraup/Gould-Jacobs Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) High Yield Br_Quin->Suzuki Weak C-Br Bond Metabolism Metabolic Stability Study (Microsomal Assay) Cl_Quin->Metabolism Strong C-Cl Bond Library Library Generation (C-6 Aryl/Amino derivatives) Suzuki->Library FinalDrug Final Drug Candidate (Metabolically Blocked) Metabolism->FinalDrug

Figure 2: Synthetic Decision Tree. 6-Bromo is preferred for library generation via cross-coupling, while 6-Chloro is preferred for final metabolic stabilization.

Experimental Protocols

Protocol A: Synthesis of 6-Bromo-4-chloroquinoline

Target: Intermediate for further functionalization at C-4.

  • Cyclization: React 4-bromoaniline (1.0 eq) with diethyl ethoxymethylenemalonate (1.0 eq) at 110°C for 2 hours to form the enamine intermediate.

  • Thermal Cyclization: Heat the intermediate in diphenyl ether at 250°C for 30 minutes.

    • Note: High temperature is required for the Gould-Jacobs cyclization.

    • Yield: Precipitate forms upon cooling; wash with hexane to obtain 6-bromo-4-hydroxyquinoline .

  • Chlorination: Suspend 6-bromo-4-hydroxyquinoline (1.0 eq) in POCl3 (5.0 eq).

  • Reflux: Heat to 105°C for 2 hours. Monitor by TLC (disappearance of polar starting material).

  • Workup: Pour reaction mixture slowly onto crushed ice (Exothermic!). Neutralize with NH4OH to pH 8. Extract with DCM.

  • Result: 6-Bromo-4-chloroquinoline (Yellow solid).

    • Validation: 1H NMR (CDCl3) should show distinct shift of C-2 and C-3 protons due to the 4-Cl electron-withdrawing effect.

Protocol B: Suzuki Coupling of 6-Bromoquinoline

Target: Generating 6-Arylquinolines for SAR exploration.

  • Reagents: Charge a flask with 6-bromoquinoline (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), and Na2CO3 (2.0 eq).

  • Solvent: Add degassed DME/Water (3:1 ratio).

  • Reaction: Heat to 85°C under Nitrogen atmosphere for 12 hours.

  • Purification: Filter through Celite. Concentrate organic layer.[6] Purify via Flash Chromatography (Hexane/EtOAc).

    • Note: 6-Chloroquinoline will not react efficiently under these standard conditions, demonstrating the orthogonality of the Br vs Cl positions.

References

  • Schneider, E. V., et al. (2013). "Structure-Based Design of CDK8 Inhibitors." Journal of Medicinal Chemistry. Link

  • Gündüz, M., et al. (2019). "Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents." Journal of Biochemical and Molecular Toxicology. Link

  • Wilcken, R., et al. (2013). "Principles and Applications of Halogen Bonding in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Wang, W., et al. (2013). "Synthesis of 6-bromo-4-iodoquinoline." Atlantis Press. Link

  • Hardegger, L. A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition. Link

Sources

Validation

Comparing synthesis routes for 2-amino-4-chloroquinoline derivatives

The synthesis of 2-amino-4-chloroquinoline (and its derivatives) presents a classic regioselectivity challenge in heterocyclic chemistry. A naive approach using nucleophilic aromatic substitution ( ) on 2,4-dichloroquino...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 2-amino-4-chloroquinoline (and its derivatives) presents a classic regioselectivity challenge in heterocyclic chemistry. A naive approach using nucleophilic aromatic substitution (


) on 2,4-dichloroquinoline typically yields the wrong isomer (4-amino-2-chloroquinoline) due to the higher electrophilicity of the C4 position.

This guide compares three distinct synthetic routes, prioritizing regiochemical fidelity and scalability.

Executive Summary: The Regioselectivity Paradox

FeatureRoute 1: Hofmann Rearrangement Route 2: Deoxychlorination Route 3: Pd-Catalyzed Amination
Starting Material 4-Chloroquinoline-2-carboxamide2-Amino-4-hydroxyquinoline2,4-Dichloroquinoline
Key Mechanism Hofmann Degradation (Amide

Amine)
Nucleophilic Substitution (OH

Cl)
Buchwald-Hartwig Cross-Coupling
Regiocontrol Absolute (100%) HighVariable (Ligand dependent)
Scalability HighModerateLow to Moderate
Primary Use Pharma/Process Chemistry Lab Scale / Diversity GenerationScreening / Analog Libraries

Part 1: Detailed Synthesis Routes

Route 1: The Hofmann Rearrangement (Gold Standard)

This is the most reliable method for ensuring the amino group is installed exclusively at the C2 position while preserving the chlorine at C4. It bypasses the electronic bias of the quinoline ring by installing the nitrogen as a carbonyl derivative first.

  • Mechanism: The reaction proceeds via the conversion of a primary amide to a primary amine with the loss of one carbon atom, using bromine and a strong base (Hofmann Rearrangement).

  • Protocol Overview:

    • Precursor Synthesis: 4-Hydroxyquinoline-2-carboxylic acid is chlorinated (

      
      ) to yield 4-chloroquinoline-2-carbonyl chloride, then converted to the amide.
      
    • Rearrangement: The amide is treated with

      
       and 
      
      
      
      .

Step-by-Step Protocol:

  • Chlorination: Dissolve 4-hydroxyquinoline-2-carboxylic acid (1.0 eq) in

    
     (5.0 eq). Reflux for 2 hours. Evaporate excess 
    
    
    
    . Pour residue onto ice. Extract with DCM to obtain 4-chloroquinoline-2-carboxylic acid .
  • Amidation: Convert the acid to the acid chloride (

    
    , reflux), then treat with aqueous 
    
    
    
    at 0°C to precipitate 4-chloroquinoline-2-carboxamide .
  • Hofmann Rearrangement:

    • Prepare a solution of

      
       (4.0 eq) in water. Cool to 0°C.
      
    • Add

      
       (1.1 eq) dropwise to form potassium hypobromite (
      
      
      
      ).
    • Add 4-chloroquinoline-2-carboxamide (1.0 eq) to the solution. Stir at 0°C for 30 min.

    • Heat the mixture to 70–80°C for 1 hour. (Evolution of

      
       indicates reaction progress).
      
    • Cool to room temperature. The product, 2-amino-4-chloroquinoline , often precipitates or is extracted with ethyl acetate.

  • Key Insight: This route is "regio-blind" regarding the chlorine; the position of the amine is fixed by the carboxylic acid precursor.

Route 2: Deoxychlorination of 2-Amino-4-Hydroxyquinoline

This route is ideal when the 2-amino scaffold is already constructed (e.g., via cyclization of malonates with guanidine or similar). The challenge is chlorinating the C4-hydroxyl group without affecting the C2-amine.

  • Mechanism:

    
     activates the tautomeric 4-quinolone oxygen, making it a good leaving group. The C2-amine, being electron-donating, can deactivate the ring or react with 
    
    
    
    , so conditions must be controlled.
  • Protocol:

    • Suspend 2-amino-4-hydroxyquinoline (1.0 eq) in anhydrous acetonitrile or toluene.

    • Add

      
       (3.0 eq) dropwise.
      
    • Critical Step: Add a hindered base (e.g.,

      
      -diisopropylethylamine) to scavenge HCl and prevent protonation of the C2-amine, which would deactivate the ring.
      
    • Heat to 80°C for 3–5 hours. Monitor by TLC.

    • Quench: Pour carefully into ice-cold

      
       solution. (Do not use water alone, as high acidity can hydrolyze the product back to the starting material).
      
Route 3: The "Trap" – Direct on 2,4-Dichloroquinoline

Warning: This route is included for comparative analysis. Reacting 2,4-dichloroquinoline with ammonia or amines typically yields 4-amino-2-chloroquinoline .

  • Reasoning: The Nitrogen at position 1 creates a higher positive potential at C4 (para-like) than at C2 (ortho-like) in the Meisenheimer complex.

  • Exception: Palladium-catalyzed cross-coupling (Buchwald-Hartwig) can sometimes be tuned to favor C2 using specific ligands (e.g., Xantphos or JosiPhos) that exploit the oxidative addition preference of the C2-Cl bond, but this is substrate-dependent and less predictable than Route 1.

Part 2: Comparative Analysis & Data

MetricRoute 1 (Hofmann)Route 2 (

)
Route 3 (

Control)
Yield (Isolated) 65–80%50–70%>90% (Wrong Isomer)
Regio-Purity >99% (C2-NH2)>95% (C2-NH2)>95% (C4-NH2)
Atom Economy Low (Loss of CO2)ModerateHigh
Cost Efficiency ModerateHigh (Precursor cost)Very High
Safety Profile Caution (

, Exothermic)
Caution (

)
Standard

Experimental Validation (NMR Signature):

  • 2-Amino-4-chloroquinoline: The C3 proton appears as a singlet around 6.8–7.0 ppm .

  • 4-Amino-2-chloroquinoline: The C3 proton is often shielded differently, appearing around 6.5 ppm .

  • Verification: 2D-NMR (HMBC) is required to confirm the correlation between the amino protons and the C2 carbon.

Part 3: Visualization of Pathways

SynthesisRoutes cluster_legend Pathway Reliability Start_Acid 4-Hydroxyquinoline- 2-carboxylic acid Inter_Amide 4-Chloroquinoline- 2-carboxamide Start_Acid->Inter_Amide 1. POCl3 2. NH3 (aq) Target TARGET: 2-Amino-4-chloroquinoline Inter_Amide->Target Route 1: Hofmann (Br2, KOH, 70°C) Start_DiCl 2,4-Dichloroquinoline Start_DiCl->Target Pd-Catalysis (Ligand Specific) Wrong_Product TRAP: 4-Amino-2-chloroquinoline Start_DiCl->Wrong_Product Route 3: SNAr (NH3, Heat) Start_Hydroxy 2-Amino-4-hydroxyquinoline Start_Hydroxy->Target Route 2: Deoxychlorination (POCl3, Base) High Reliability High Reliability Direct but Sensitive Direct but Sensitive Regioselectivity Risk Regioselectivity Risk

Caption: Decision tree for synthesis. Route 1 (Blue) offers the highest regiochemical certainty. Route 3 (Red) illustrates the standard


 preference for C4, which must be avoided.

References

  • Regioselectivity of 2,4-Dichloroquinoline

    • BenchChem. (2025). Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline. Retrieved from

    • )
  • Hofmann Rearrangement Protocol

    • Google Patents. (2006). US7060722B2 - Proline derivatives and use thereof as drugs. Retrieved from

    • Citation: Example 267 details the conversion of 4-chloroquinoline-2-carboxamide to 2-amino-4-chloroquinoline via Hofmann degrad
  • Deoxychlorination Route

    • TÜBİTAK. (2025). Synthesis of 2-amino-4-chloroquinoline-3-carbonitriles. Retrieved from

    • Citation: Demonstrates the conversion of 2-amino-4-hydroxy precursors to 4-chloro deriv
  • Pd-Catalyzed Alternatives

    • Beilstein J. Org. Chem. (2018).[1] The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4. Retrieved from

    • Citation: Discusses ligand-controlled regioselectivity, offering a modern but complex altern

Sources

Comparative

UV-Vis Absorption Profiling of 6-Bromo-4-chloroquinolin-2-amine: A Comparative Guide for Photophysical Applications

Executive Summary In the development of small-molecule therapeutics and fluorescent probes, the photophysical characterization of precursor scaffolds is a critical quality attribute. 6-Bromo-4-chloroquinolin-2-amine (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of small-molecule therapeutics and fluorescent probes, the photophysical characterization of precursor scaffolds is a critical quality attribute. 6-Bromo-4-chloroquinolin-2-amine (CAS 1574562-56-3) represents a highly specialized, dual-halogenated heterocyclic building block. This guide objectively compares its UV-Vis absorption properties against non-halogenated and mono-halogenated quinoline alternatives. By understanding the energetic shifts induced by specific halogen substitutions, researchers can optimize assay design, minimize biological autofluorescence interference, and engineer advanced push-pull fluorophores.

Mechanistic Rationale: The Halogen Effect on Quinoline Photophysics

The quinoline ring system inherently exhibits strong


 transitions in the deep UV region (~240 nm) and broader 

transitions in the near-UV region (~320–338 nm) [1]. However, the introduction of halogens at the 4- and 6-positions fundamentally alters the electronic landscape of the molecule.
  • Bathochromic (Red) Shift: The addition of a chlorine atom at the 4-position and a bromine atom at the 6-position induces a pronounced "heavy halogen effect" [2]. These substituents exert a dual inductive electron-withdrawing and resonance-donating effect that stabilizes the Lowest Unoccupied Molecular Orbital (LUMO) more than the Highest Occupied Molecular Orbital (HOMO). This narrows the HOMO-LUMO gap, red-shifting the primary absorption maximum toward 345–350 nm [2].

  • Hyperchromic Effect: The extended conjugation and increased polarizability provided by the massive electron clouds of bromine and chlorine increase the transition dipole moment, thereby increasing the molar extinction coefficient (

    
    ).
    
  • Intersystem Crossing (ISC): The heavy bromine atom at the 6-position enhances spin-orbit coupling. While this guide focuses on absorption, it is crucial to note that this heavy atom effect facilitates non-radiative intersystem crossing from the singlet excited state (

    
    ) to the triplet state (
    
    
    
    ), a vital property for photosensitizer design.

G S0 Ground State (S0) Quinoline Scaffold S1_Base Excited State (S1) Unsubstituted (~330 nm) S0->S1_Base UV Photon (Higher Energy Gap) S1_Halogen Excited State (S1') 6-Br, 4-Cl Substituted (~345 nm) S0->S1_Halogen UV Photon (Lower Energy / Red-Shift) ISC Triplet State (T1) Enhanced by Heavy Atom (Br) S1_Halogen->ISC Intersystem Crossing (Spin-Orbit Coupling)

Energy level diagram illustrating the bathochromic shift and enhanced ISC induced by halogenation.

Comparative UV-Vis Performance Data

To objectively evaluate the performance of 6-Bromo-4-chloroquinolin-2-amine, we must benchmark it against its structural analogs. The data below summarizes the photophysical impact of stepwise halogenation.

CompoundPrimary

(

)
Secondary

(

)
Molar Extinction Coefficient (

) at Secondary

Key Photophysical Trait
Quinolin-2-amine ~240 nm~330 nm~10,500

High baseline fluorescence; high UV energy requirement.
4-Chloroquinolin-2-amine ~242 nm~335 nm~11,200

Slight red-shift; moderate increase in polarizability.
6-Bromoquinolin-2-amine ~245 nm~340 nm~12,000

Enhanced spin-orbit coupling; reduced fluorescence quantum yield.
6-Bromo-4-chloroquinolin-2-amine ~248 nm ~345 nm ~13,500

Maximum bathochromic shift; highest absorptivity; strong ICT potential.

Note: Spectral values are representative of measurements taken in polar aprotic solvents (e.g., DMSO) at 25°C. Solvatochromic variations will occur depending on solvent polarity [3].

Experimental Workflow & Self-Validating Protocol

To ensure high-fidelity spectroscopic data that is free from artifacts, the following protocol establishes a self-validating system. It does not merely measure a single point; it verifies photometric linearity to rule out aggregation.

Phase 1: Preparation & Causality
  • Solvent Selection: Utilize strictly Spectroscopic Grade Dimethyl Sulfoxide (DMSO).

    • Causality: Standard laboratory DMSO contains trace impurities and oxidation products that absorb heavily below 270 nm, which will artificially mask the critical

      
       transitions of the quinoline ring.
      
  • Stock Solution: Prepare a 1.0 mM stock solution of 6-Bromo-4-chloroquinolin-2-amine in DMSO. Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Serial Dilution: Prepare a 5-point concentration gradient (e.g.,

    
     M to 
    
    
    
    M).
    • Causality: Planar aromatic systems like quinolines are prone to

      
       stacking (aggregation) at higher concentrations, which causes peak broadening and spectral shifts. A concentration gradient allows for the detection of these artifacts.
      
Phase 2: Acquisition & Self-Validation
  • Baseline Correction: Fill two matched 1 cm path-length quartz cuvettes with pure Spectroscopic Grade DMSO. Run a baseline scan from 200 nm to 500 nm to zero the instrument.

  • Measurement: Replace the sample cuvette with the lowest concentration solution (

    
     M). Record the spectrum. Repeat for all concentrations sequentially.
    
  • Self-Validation (The Beer-Lambert Check): Extract the absorbance values at the secondary

    
     (~345 nm) for all five concentrations. Plot Absorbance vs. Concentration.
    
    • Validation Criteria: The protocol is validated if and only if the resulting linear regression yields an

      
      . A deviation from linearity indicates either inner-filter effects, detector saturation, or molecular aggregation, rendering the calculated 
      
      
      
      invalid.

Workflow Prep Sample Prep (Spectroscopic DMSO) Blank Baseline Correction (Matched Quartz) Prep->Blank Measure UV-Vis Scan (200-500 nm) Blank->Measure Validate Linearity Check (Beer-Lambert Plot) Measure->Validate

Self-validating UV-Vis absorption workflow ensuring baseline fidelity and photometric linearity.

Application in Drug Development & Assays

The specific UV-Vis profile of 6-Bromo-4-chloroquinolin-2-amine offers distinct advantages in pharmaceutical research:

  • Background Avoidance: Biological matrices (proteins, nucleic acids) predominantly absorb UV light below 300 nm. The bathochromic shift to ~345 nm provided by the dual halogenation allows researchers to track this pharmacophore in in vitro assays with significantly reduced background interference.

  • Precursor for Push-Pull Systems: The electron-withdrawing nature of the halogens makes the quinoline ring highly electron-deficient. When reacted to form extended conjugated systems, it serves as an excellent electron acceptor in intramolecular charge transfer (ICT) fluorophores, enabling the design of highly solvatochromic probes [3].

References

  • Source: National Center for Biotechnology Information (PMC)
  • The novel quinoline derivative SKA-346 as a KCa3.
  • Quinolin-2(1H)
Validation

Elemental analysis standards for 6-Bromo-4-chloroquinolin-2-amine

A Comparative Technical Guide for Purity Validation Part 1: Executive Summary & The Analytical Challenge 6-Bromo-4-chloroquinolin-2-amine (CAS: Variable by salt form) is a critical halogenated heterocyclic scaffold used...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Purity Validation

Part 1: Executive Summary & The Analytical Challenge

6-Bromo-4-chloroquinolin-2-amine (CAS: Variable by salt form) is a critical halogenated heterocyclic scaffold used in the synthesis of antimalarials and kinase inhibitors. Validating its purity via Elemental Analysis (EA) presents a specific set of "Heavy Heterocycle" challenges that standard protocols often fail to address.

The Core Problem: Standard CHN combustion analysis relies on the assumption that all elements oxidize cleanly to


, 

, and

. However, this molecule contains ~45% halogen by weight (Bromine + Chlorine).
  • Interference: Halogens can form volatile halides that poison standard thermal conductivity detectors (TCD).

  • Incomplete Combustion: The refractory quinoline ring requires high temperatures (>1000°C) to break down, while halogens can trap carbon in "coke" residues.

  • Weight Dilution: The high atomic mass of Br (79.9) and Cl (35.[1]5) dilutes the Carbon/Hydrogen signal, making the standard journal requirement of

    
     absolute error statistically more difficult to achieve.
    

This guide compares three validation workflows to establish the "Gold Standard" for this molecule.

Part 2: Chemical Profile & Theoretical Standards

Before selecting a method, the theoretical baseline must be established. All experimental data must be compared against these values.

Target Molecule: 6-Bromo-4-chloroquinolin-2-amine Molecular Formula:


Molecular Weight:  257.51  g/mol 
Table 1: Theoretical Elemental Composition
ElementSymbolAtomic MassCountTotal MassTheoretical %
Carbon C12.0119108.09941.98%
Hydrogen H1.00866.0482.35%
Nitrogen N14.007228.01410.88%
Bromine Br79.904179.90431.03%
Chlorine Cl35.450135.45013.77%

Critical Insight: Note the Hydrogen content is only 2.35%. A deviation of just 0.1% in absolute mass (due to moisture) represents a 4.2% relative error , which can lead to rejection by journals or QA.

Part 3: Comparative Analysis of Validation Methods

We evaluated three distinct methodologies for validating this compound.

Method A: Standard Automated CHN (Combustion)

The "Default" Approach

  • Mechanism: Flash combustion at 975°C with Copper reduction.

  • Performance: Often fails for this specific molecule without modification. The halogens react with the copper reduction tube, shortening its life, and may form

    
     gases that mimic Nitrogen signals.
    
  • Verdict: Not Recommended without specific "Halogen Mode" kits (Silver wool traps).

Method B: Combustion Ion Chromatography (CIC)

The "Gold Standard" for Halogenated Heterocycles

  • Mechanism: Sample is burned in an Argon/Oxygen stream; gases are absorbed into a solution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), then injected into an Ion Chromatograph.
    
  • Performance: Directly quantifies Br and Cl. Carbon is calculated indirectly or requires a separate module.

  • Verdict: Highly Recommended for GMP release. It proves the halogen ratio (1:1 Br:Cl), which is crucial to rule out de-halogenated impurities.

Method C: HRMS + qNMR (The "Modern Surrogate")

The "Non-Destructive" Alternative

  • Mechanism: High-Resolution Mass Spec gives the formula; Quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid) determines purity.

  • Performance: Excellent for structure confirmation but does not strictly satisfy "Elemental Analysis" requirements for all journals.

  • Verdict: Best for R&D where sample quantity is limited (<5mg).

Table 2: Performance Matrix
FeatureMethod A: Standard CHNMethod B: CIC (Recommended) Method C: HRMS + qNMR
Accuracy (Halogens) Low (Interference)High (< 0.3% error) N/A (Qualitative only)
Sample Required 2–5 mg10–20 mg < 1 mg
Cost per Run $

$

Interference Risk High (Detector poisoning)Low (Matrix elimination) Medium (Ion suppression)
Journal Acceptance High (if passes)Very High Medium (Journal dependent)

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the decision logic for analyzing poly-halogenated quinolines.

AnalyticalWorkflow Start Crude 6-Bromo-4-chloroquinolin-2-amine Purification Recrystallization (EtOH/Water) + Vacuum Drying (60°C, 24h) Start->Purification Check1 Is Sample Quantity > 15mg? Purification->Check1 Method_CIC Method B: Combustion Ion Chromatography (Quantifies C, H, N, Br, Cl) Check1->Method_CIC Yes Method_HRMS Method C: HRMS + qNMR (Surrogate Purity) Check1->Method_HRMS No Decision Does Br/Cl Ratio match 1:1? Method_CIC->Decision Pass PASS: Release for Bio-Assay Method_HRMS->Pass Purity > 98% Decision->Pass Yes Fail FAIL: Check for De-halogenation (Re-purify) Decision->Fail No

Caption: Figure 1.[2] Analytical decision tree for halogenated quinolines, prioritizing CIC for full elemental quantification when sample mass permits.

Part 5: Detailed Experimental Protocol (Modified Combustion)

Since Method B (CIC) is the gold standard but requires specialized hardware, this protocol describes the Modified CHN Combustion (Method A optimized) which is most accessible to standard labs, provided specific steps are taken to handle the halogens.

Protocol: Dynamic Flash Combustion with Halogen Scrubbing

Equipment: Thermo Scientific FlashSmart or Elementar vario EL cube. Reagents:

  • Oxidation Catalyst: Tungsten Trioxide (

    
    ) powder.
    
  • Halogen Trap: Silver Wool (Ag) heated to 600°C.

  • Standard: Acetanilide (Calibration) + 1-Chloro-2,4-dinitrobenzene (Validation for Halogens).

Step-by-Step Methodology:

  • Sample Preparation (Critical):

    • Dry the sample at 80°C under high vacuum (0.1 mbar) for 12 hours. Quinoline amines are hygroscopic; trace water will inflate %H and dilute %C/Br/Cl.

    • Why: The theoretical %H is only 2.35%. Water contamination is the #1 cause of failure.

  • Weighing:

    • Weigh 2.000 mg ± 0.005 mg of sample into a Tin (Sn) capsule.

    • Additive: Add 10 mg of Tungsten Trioxide (

      
      )  directly into the capsule with the sample.
      
    • Causality:

      
       acts as an oxygen donor and prevents the formation of non-volatile carbon residues (coking) which is common with refractory aromatic rings.
      
  • Combustion Parameters:

    • Furnace Temp: Set to 1020°C (Higher than standard 950°C).

    • Oxygen Flow: Boost oxygen injection time by 5 seconds to ensure complete oxidation of the halogenated ring.

    • Reduction Tube: Must contain a distinct zone of Silver Wool at the inlet.

    • Mechanism:[2][3][4][5][6]

      
      . This traps the Bromine and Chlorine, preventing them from reaching the TCD detector where they would register as "Nitrogen" or cause baseline drift.
      
  • Data Analysis:

    • The system will report %C, %H, %N.[5]

    • Note: This method removes Br/Cl from the gas stream. You calculate Br/Cl by difference (

      
      ) or run a separate titration (Schöniger Flask) for the halogens.
      
Table 3: Troubleshooting Common Failures
ObservationLikely CauseCorrective Action
High %H (>2.7%) Solvent/Water retentionIncrease drying time; check NMR for Ethanol peaks.
Low %C (<41.5%) Incomplete CombustionIncrease

ratio; Increase

dosing time.
High %N Halogen InterferenceSilver trap is saturated. Replace Silver wool immediately.

Part 6: References

  • American Chemical Society (ACS). (2022). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. Retrieved from [Link]

  • Kuveke, R. E., et al. (2022).[7] An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]

  • Exeter Analytical. The Schöniger Flask Method for Halogen Determination. Retrieved from [Link]

Disclaimer: This guide assumes Good Laboratory Practices (GLP). Always consult the Safety Data Sheet (SDS) for 6-Bromo-4-chloroquinolin-2-amine before handling, as halogenated quinolines can be potent irritants.

Sources

Safety & Regulatory Compliance

Safety

6-Bromo-4-chloroquinolin-2-amine proper disposal procedures

In laboratory operations and drug development, the safe lifecycle management of halogenated intermediates is just as critical as their synthesis. 6-Bromo-4-chloroquinolin-2-amine (CAS: 1574562-56-3) presents specific dis...

Author: BenchChem Technical Support Team. Date: March 2026

In laboratory operations and drug development, the safe lifecycle management of halogenated intermediates is just as critical as their synthesis. 6-Bromo-4-chloroquinolin-2-amine (CAS: 1574562-56-3) presents specific disposal challenges due to the presence of both bromine and chlorine substituents on a quinoline core.

As a Senior Application Scientist, I designed this protocol to ensure your laboratory remains compliant with environmental regulations while mitigating exposure risks. Halogenated aromatics resist biodegradation and, if incinerated improperly, can form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Furthermore, the amine group imparts weak basicity, which dictates its solubility and reactivity during waste consolidation.

Physicochemical Properties Dictating Disposal

Understanding the physical profile of 6-Bromo-4-chloroquinolin-2-amine is the first step in self-validating your disposal strategy. The following parameters directly inform our handling protocols.

PropertyValue / DescriptionOperational Implication for Disposal
Chemical Formula C9H6BrClN2High halogen ratio requires high-temperature incineration with acid gas scrubbers to neutralize HCl and HBr.
Molecular Weight 257.51 g/mol Heavy halogenated aromatic; low volatility reduces inhalation risk of the solid, but increases persistence in soil/water.
Solubility Poor in water; Soluble in DMSO, DMF, DCMLiquid waste will primarily be organic solvent-based, requiring segregation from aqueous waste streams.
EPA Classification Characteristic Hazardous WasteMust never be discharged to municipal sewers. Requires strict RCRA-compliant manifesting [2].

Mandatory Safety & PPE Requirements

Before initiating any disposal or cleanup procedures, personnel must comply with OSHA’s Occupational Exposure to Hazardous Chemicals in Laboratories standard () [3].

  • Primary Barrier: Nitrile gloves (double-gloving recommended during spill cleanup), splash-proof safety goggles, and a flame-resistant laboratory coat.

  • Engineering Controls: All transfers of dry powder or concentrated solutions must be performed inside a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates [1].

Step-by-Step Disposal Workflows

The following protocols are designed as self-validating systems. By understanding the causality behind each step, researchers can adapt to unexpected variables without compromising safety.

Protocol A: Solid Waste Consolidation (Powders, Vials, & Consumables)
  • Collection: Gather all unreacted powder, contaminated weighing boats, spatulas, and filter papers.

  • Packaging: Place the materials inside a high-density polyethylene (HDPE) container.

    • Causality: HDPE is highly resistant to degradation from trace organic solvents (like DCM or DMF) that may remain on filter papers, preventing container breach during transit.

  • Labeling: Affix a hazardous waste label explicitly identifying the contents as "Halogenated Organic Solid Waste - Contains Bromine and Chlorine."

  • Storage: Store in a designated secondary containment bin away from strong oxidizers or strong acids. The amine group can undergo exothermic protonation if mixed with concentrated acids.

Protocol B: Liquid Waste Management (Reaction Mixtures & Washes)
  • Pre-Mixing pH Verification: Before adding the quinoline amine waste to a bulk laboratory carboy, test the bulk waste's pH.

    • Self-Validation: If the bulk waste is highly acidic (pH < 2), neutralize the quinoline amine solution separately before addition. Causality: Rapid exothermic salt formation between the basic amine and strong acids can cause localized boiling, leading to pressure buildup and potential rupture of sealed carboys.

  • Segregation: Pour the solution exclusively into a dedicated "Halogenated Organic Waste" carboy.

    • Causality: Mixing halogenated and non-halogenated waste exponentially increases disposal costs. Halogens require specific, high-temperature RCRA incinerators equipped with scrubber systems to neutralize corrosive hydrobromic (HBr) and hydrochloric (HCl) exhaust gases [2].

  • Secondary Containment: Ensure the carboy is kept in a secondary containment tray capable of holding 110% of the container's volume.

Protocol C: Emergency Spill Decontamination
  • Isolation: Evacuate the immediate area and ensure proper PPE is donned.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent such as bentonite clay or vermiculite.

    • Causality: Bentonite clay is a highly absorbent aluminosilicate that physically sequesters the aromatic compound without initiating any chemical reactions (unlike some chemical neutralizers that might react unpredictably with the halogenated ring).

  • Collection: Sweep the absorbed mixture using non-sparking tools and deposit it into a sealable hazardous waste bucket.

  • Surface Washing: Wash the spill area with a compatible solvent (e.g., isopropanol) to dissolve residual amine, followed by water. Absorb this wash liquid and dispose of it in the halogenated waste container.

Waste Routing Visualization

WasteRouting N1 6-Bromo-4-chloroquinolin-2-amine Waste Generation N2 Determine Physical State N1->N2 N3 Solid Waste (Powder, Vials, PPE) N2->N3 Solid N4 Liquid Waste (Reaction Mixtures, Washes) N2->N4 Liquid N5 Lab Pack in Compatible HDPE Containers N3->N5 N6 Segregate as: Halogenated Organic Waste N4->N6 N7 High-Temperature Incineration (Requires HX Gas Scrubbers) N5->N7 N6->N7

Figure 1: Decision tree for the segregation and disposal routing of halogenated quinoline waste.

References

  • United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." OSHA.gov. Available at:[Link]

Handling

Personal protective equipment for handling 6-Bromo-4-chloroquinolin-2-amine

Introduction: The "Why" Behind the Protocol As researchers, we often treat intermediate scaffolds like 6-Bromo-4-chloroquinolin-2-amine (CAS: 65340-70-7) as routine reagents.[1] This is a critical error. This compound is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Why" Behind the Protocol

As researchers, we often treat intermediate scaffolds like 6-Bromo-4-chloroquinolin-2-amine (CAS: 65340-70-7) as routine reagents.[1] This is a critical error. This compound is a poly-halogenated heteroaromatic amine. Its structural motifs—specifically the nitrogen-containing quinoline ring combined with halogen substituents—imply a high potential for sensitization, respiratory irritation, and transdermal absorption .

This guide moves beyond the generic "wear gloves" instruction found on a Safety Data Sheet (SDS). It provides a self-validating logic system for handling this compound during high-risk maneuvers: weighing, solubilization, and waste disposal.[2]

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the vector of exposure. For this solid, the primary risks are particulate inhalation (during weighing) and solution-phase permeation (during synthesis).[1]

Hazard ClassGHS CategoryMechanism of ActionCritical Control Point
Acute Toxicity (Oral) Cat 3/4Systemic absorption via mucous membranes.[1]Weighing (Dust generation)
Skin/Eye Irritation Cat 2/2AHalogenated amines can form caustic byproducts upon contact with moisture.[1]Transfer/Solubilization
STOT-SE Cat 3Respiratory tract irritation.[1][3]Open-vessel transfers

Senior Scientist Note: Treat this compound as a "Potent Compound" (OEB 3 equivalent) due to the lack of chronic toxicity data.[1] The combination of an amine and halogens suggests potential alkylating properties in biological systems.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on barrier efficacy rather than minimum compliance.

Hand Protection: The "Solvent Carrier" Rule

Crucial Insight: Nitrile gloves provide adequate protection against the solid powder. However, once dissolved in organic solvents (DCM, DMF, DMSO), the solvent acts as a carrier, dragging the toxic solute through the glove material.

State of MatterRecommended Glove SystemRationale
Solid / Powder Single Nitrile (min 5 mil) Excellent abrasion resistance; sufficient for incidental dust contact.[1]
Solution (Organic) Double Gloving (Laminate + Nitrile) Silver Shield® / 4H® (Laminate) under-glove provides broad chemical resistance.[1] Outer nitrile glove provides grip and dexterity.
Cleanup / Spill Butyl Rubber or Viton Thicker gauge required to prevent saturation during bulk cleanup.
Respiratory & Body Protection[1][4]
  • Respiratory: If working outside a fume hood (strongly discouraged), a P100/HEPA filtered respirator is mandatory. Simple surgical masks offer zero protection against chemical vapors or fine particulates.

  • Body: Tyvek® lab coat or sleeve covers are recommended over standard cotton if handling >10g, as cotton retains particulates.

Operational Protocols

Phase A: Weighing & Transfer (The Highest Risk Step)

Static electricity is the enemy here. Halogenated heterocycles are often dry, crystalline solids that build static charge, causing "fly-away" powder.

  • Engineering Control: Operate strictly within a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun or polonium strip near the balance. If unavailable, wipe the spatula with an ethanol-dampened wipe to discharge static before touching the powder.

  • Transfer: Do not use paper weigh boats. Use glass weighing funnels or antistatic plastic boats to prevent residual powder adhesion.

Phase B: Reaction Setup
  • Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosolization of the powder.

  • Temperature Control: If reacting with strong acids or oxidizers, expect an exotherm. Halogenated amines can release toxic halide vapors (HCl/HBr) if overheated or acidified.[1]

Decontamination & Disposal Logistics

The Rule of Segregation: Never mix halogenated waste with non-halogenated waste. This compound contains both Bromine and Chlorine.[4][5]

  • Solid Waste: Contaminated weigh boats, gloves, and paper towels must go into Hazardous Solid Waste (labeled "Toxic Solid").

  • Liquid Waste: Collect in Halogenated Organic Waste carboys.

    • Do NOT mix with strong acids (risk of toxic gas evolution).

    • Do NOT mix with oxidizers (risk of violent reaction).[4]

  • Surface Decontamination:

    • Wipe surface with a dry paper towel to collect bulk powder (dispose as solid waste).

    • Wash with a 10% surfactant solution (soap/water) to solubilize the amine.

    • Final rinse with Isopropanol.

Visualized Safety Workflow

The following diagram illustrates the decision logic for handling 6-Bromo-4-chloroquinolin-2-amine, emphasizing the "Solvent Carrier" decision point.

SafeHandling Start Start: Handling 6-Bromo-4-chloroquinolin-2-amine RiskAssess Risk Assessment: Isolate Hazard Vector Start->RiskAssess StateCheck State of Matter? RiskAssess->StateCheck SolidHandling Solid Handling (Dust Hazard) StateCheck->SolidHandling Powder SolutionHandling Solution Handling (Permeation Hazard) StateCheck->SolutionHandling Dissolved (DCM/DMF) SolidPPE PPE: Single Nitrile Gloves + Fume Hood SolidHandling->SolidPPE SolutionPPE PPE: Double Glove (Laminate Inner / Nitrile Outer) SolutionHandling->SolutionPPE Action Execute Protocol: Anti-static Weighing / Transfer SolidPPE->Action SolutionPPE->Action Waste Disposal: Halogenated Waste Stream Action->Waste

Caption: Decision logic for PPE selection based on the physical state of the 6-Bromo-4-chloroquinolin-2-amine.

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes.[6][7][8][9] Note: The amine nature makes this caustic; speed is critical to prevent corneal opacity.

  • Skin Contact: Wash with soap and water.[3][4][7][9] Do not use ethanol on skin, as it may enhance absorption of the halogenated compound.

  • Spill (Solid): Dampen a paper towel to wipe up (prevents dust).[1] Do not dry sweep.

References

  • PubChem. (n.d.). Compound Summary: 6-Bromo-4-chloroquinoline.[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Hazardous Waste Generators: Managing Your Hazardous Waste. Retrieved October 26, 2023, from [Link]

Sources

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